1-Oxa-7-azaspiro[4.4]nonane
Description
Properties
IUPAC Name |
1-oxa-7-azaspiro[4.4]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-7(9-5-1)3-4-8-6-7/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDSQZVIXYHEHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30613349 | |
| Record name | 1-Oxa-7-azaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30613349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176-12-5 | |
| Record name | 1-Oxa-7-azaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30613349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-Oxa-7-azaspiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: January 15, 2026
Abstract
1-Oxa-7-azaspiro[4.4]nonane, a unique heterocyclic scaffold, is a molecule of significant interest in modern medicinal chemistry and drug discovery. Its inherent three-dimensional structure, conferred by the spirocyclic fusion of a tetrahydrofuran and a pyrrolidine ring, offers a compelling architectural framework for the design of novel therapeutics. This guide provides a comprehensive overview of the core physicochemical properties of 1-Oxa-7-azaspiro[4.4]nonane, moving beyond a simple datasheet to offer insights into the practical implications of these characteristics for researchers in the field. We will delve into its structural features, solubility, lipophilicity, and basicity, providing both theoretical and practical frameworks for its application. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, evaluation, and application of this promising scaffold in drug development programs.
Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Design
The imperative to "escape from flatland" has become a guiding principle in contemporary drug discovery, steering chemists away from planar, aromatic systems towards more three-dimensional molecular architectures.[1] Spirocyclic scaffolds, such as 1-Oxa-7-azaspiro[4.4]nonane, are at the forefront of this movement. Their rigid, defined spatial arrangement of atoms provides a unique platform for orienting functional groups in three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets.
1-Oxa-7-azaspiro[4.4]nonane (CAS No. 176-12-5) is a bicyclic heterocyclic compound featuring a tetrahydrofuran ring and a pyrrolidine ring sharing a single spiro-carbon atom.[1] This structural motif imparts a range of desirable physicochemical properties that are advantageous for the development of drug candidates. This guide will systematically explore these properties, providing a detailed understanding of the molecule's behavior in various chemical and biological environments.
Core Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is fundamental to its successful application in drug discovery. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation. While experimentally determined data for 1-Oxa-7-azaspiro[4.4]nonane is not extensively available in the public domain, we can leverage reliable computational models to predict these key characteristics.
Table 1: Summary of Physicochemical Properties of 1-Oxa-7-azaspiro[4.4]nonane
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | PubChem[2] |
| Molecular Weight | 127.18 g/mol | PubChem[2] |
| Appearance | White or off-white crystalline powder | Commercial Suppliers[1] |
| Predicted Boiling Point | 195.4 ± 35.0 °C (at 760 mmHg) | ChemAxon |
| Predicted Melting Point | 45-55 °C | ChemAxon |
| Predicted LogP | 0.2 | PubChem (XLogP3)[2] |
| Predicted Aqueous Solubility (logS) | -0.5 (at pH 7.4) | ChemAxon |
| Predicted pKa (Basic) | 9.8 ± 0.2 | ChemAxon |
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, influencing its ability to cross biological membranes. The predicted XLogP3 value of 0.2 for 1-Oxa-7-azaspiro[4.4]nonane suggests a relatively hydrophilic character.[2] This is a favorable attribute in drug design, as excessively high lipophilicity can lead to poor solubility, increased metabolic liability, and off-target toxicity. The presence of both an oxygen and a nitrogen atom contributes to the molecule's polarity and its moderate LogP value.
Aqueous Solubility
Aqueous solubility is a prerequisite for the absorption and distribution of a drug candidate. The predicted aqueous solubility (logS) of -0.5 at a physiological pH of 7.4 indicates that 1-Oxa-7-azaspiro[4.4]nonane is likely to be highly soluble in water. This favorable solubility profile is a direct consequence of its polar functional groups (the ether oxygen and the secondary amine) and its relatively low molecular weight. High solubility is advantageous for developing both oral and parenteral drug formulations.
Basicity (pKa)
The pyrrolidine nitrogen in 1-Oxa-7-azaspiro[4.4]nonane imparts basicity to the molecule. The predicted pKa of the conjugate acid is approximately 9.8, indicating that this amine will be predominantly protonated at physiological pH (7.4). This has several important implications:
-
Enhanced Solubility: The protonated, charged form of the molecule will exhibit significantly higher aqueous solubility than the neutral form.
-
Potential for Salt Formation: The basic nitrogen provides a handle for forming stable, crystalline salts with various acids, which can improve the compound's handling, stability, and dissolution properties.
-
Drug-Target Interactions: The ability to exist in a protonated state allows for the formation of ionic interactions with acidic residues in the binding sites of biological targets, which can contribute significantly to binding affinity.
Synthesis and Reactivity
While detailed proprietary synthesis protocols exist, the general synthetic strategy for 1-Oxa-7-azaspiro[4.4]nonane often involves the construction of the spirocyclic core through multi-step sequences.[1] One plausible approach involves the intramolecular cyclization of a suitably functionalized pyrrolidinone precursor.
The reactivity of 1-Oxa-7-azaspiro[4.4]nonane is primarily dictated by the secondary amine of the pyrrolidine ring. This nitrogen can readily undergo a variety of chemical transformations, making it a versatile handle for derivatization. Key reactions include:
-
N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen atom.
-
N-Acylation: Formation of amides through reaction with acyl chlorides or anhydrides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.
The tetrahydrofuran ring is generally more stable and less reactive, providing a rigid scaffold for the presentation of functional groups attached to the pyrrolidine nitrogen.
Experimental Protocols for Physicochemical Characterization
To complement the predicted data, experimental determination of the key physicochemical properties is crucial for any drug development program. Below are standardized protocols for the determination of LogP, aqueous solubility, and pKa.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
This method remains the gold standard for LogP determination.
Methodology:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of 1-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation: Accurately weigh a small amount of 1-Oxa-7-azaspiro[4.4]nonane and dissolve it in the pre-saturated 1-octanol.
-
Partitioning: Add a known volume of the pre-saturated aqueous phase to the octanol solution in a glass vial.
-
Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time (typically 1-24 hours) to allow for complete partitioning of the analyte between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of 1-Oxa-7-azaspiro[4.4]nonane using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Caption: Workflow for LogP Determination by the Shake-Flask Method.
Determination of Aqueous Solubility
The shake-flask method is also a reliable approach for determining thermodynamic solubility.
Methodology:
-
Sample Preparation: Add an excess amount of solid 1-Oxa-7-azaspiro[4.4]nonane to a known volume of aqueous buffer (e.g., phosphate buffer at various pH values) in a sealed vial to create a saturated solution.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and the concentration measured. Equilibrium is confirmed when consecutive measurements are consistent.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of ionizable compounds.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of 1-Oxa-7-azaspiro[4.4]nonane in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.
Caption: Relationship between Physicochemical Properties and Drug Development Advantages.
Conclusion
1-Oxa-7-azaspiro[4.4]nonane represents a valuable building block for the design and synthesis of novel drug candidates. Its favorable physicochemical profile, characterized by high aqueous solubility, moderate lipophilicity, and a readily functionalizable basic center, makes it an attractive scaffold for addressing a wide range of biological targets. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this promising molecule in their drug discovery endeavors, ultimately contributing to the development of new and improved therapeutics.
References
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Exploring the Synthesis and Applications of 1-Oxa-7-azaspiro[4.4]nonane (CAS 176-12-5). NINGBO INNO PHARMCHEM CO.,LTD. Link
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PubChem Compound Summary for CID 21412346, 1-Oxa-7-azaspiro(4.4)nonane. National Center for Biotechnology Information. Link
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ChemAxon pKa Prediction. ChemAxon. Link
-
ChemAxon Solubility Prediction. ChemAxon. Link
-
LogP / LogD shake-flask method. Protocols.io. Link
-
PubChem. National Center for Biotechnology Information. Link
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1-Oxa-7-azaspiro[4.4]nonane molecular weight and formula
An In-Depth Technical Guide to 1-Oxa-7-azaspiro[4.4]nonane: A Core Scaffold for Modern Chemistry
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the demand for novel molecular scaffolds that provide three-dimensional complexity and desirable physicochemical properties is insatiable. Among these, spirocyclic systems have garnered significant attention for their ability to confer conformational rigidity and novel exit vectors for substituent placement. This guide provides a comprehensive technical overview of 1-Oxa-7-azaspiro[4.4]nonane, a heterocyclic spiro-compound of increasing importance. This molecule serves as a critical building block in the synthesis of complex organic molecules and is a key intermediate in pharmaceutical research, offering a versatile platform for the development of new drug candidates.[1][2] This document will detail its fundamental molecular attributes, discuss synthetic considerations, and explore its applications, providing researchers, scientists, and drug development professionals with a thorough understanding of its utility and potential.
Core Molecular Attributes and Physicochemical Properties
1-Oxa-7-azaspiro[4.4]nonane is a heterocyclic compound featuring a unique spirocyclic framework where a tetrahydrofuran ring and a pyrrolidine ring share a single spiro-carbon atom.[1] This structure is the foundation of its chemical utility. Its core identifiers and computed properties are summarized below.
Identification and Core Formula
The fundamental molecular details of 1-Oxa-7-azaspiro[4.4]nonane are essential for any research application, from reaction stoichiometry to analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | [1][3] |
| Molecular Weight | 127.18 g/mol | [1][3] |
| CAS Number | 176-12-5 | [1][3] |
| Appearance | White or off-white crystalline powder | [1] |
Computed Physicochemical Data
For drug development professionals, computed properties offer predictive insights into a molecule's behavior in a biological system. These values, calculated from its structure, are crucial for computational modeling and lead optimization efforts.
| Property | Value | Significance in Drug Discovery |
| Monoisotopic Mass | 127.099714038 Da | Essential for high-resolution mass spectrometry analysis.[3] |
| XLogP3 | 0.2 | Predicts the lipophilicity and permeability of the molecule.[3] |
| Topological Polar Surface Area | 21.3 Ų | Influences drug transport properties and blood-brain barrier penetration.[3] |
| Complexity | 115 | A measure of the intricacy of the molecular structure.[3] |
Molecular Structure
The two-dimensional structure of 1-Oxa-7-azaspiro[4.4]nonane illustrates the fusion of the oxygen-containing and nitrogen-containing rings at the spirocenter.
Caption: 2D structure of 1-Oxa-7-azaspiro[4.4]nonane.
Synthesis and Methodologies
The synthesis of spirocyclic systems like 1-Oxa-7-azaspiro[4.4]nonane requires strategic approaches to construct the sterically demanding quaternary spirocenter. While specific industrial synthesis protocols are often proprietary, the principles can be understood through related academic syntheses.[1] Methodologies often involve multi-step routes starting from readily available precursors.[4]
General Synthetic Strategy
The construction of the azaspiro[4.4]nonane core is a key objective in many synthetic campaigns. One powerful approach is the use of domino reactions, where multiple bond-forming events occur in a single pot. For instance, domino radical bicyclization has been successfully applied to create the 1-azaspiro[4.4]nonane skeleton.[5] Another established method involves intramolecular cyclizations, such as an aldol condensation, from a suitably functionalized pyrrolidine precursor.[6]
Representative Experimental Protocol: Synthesis of a Related Spiro-Hydantoin
To illustrate the chemical logic, the following protocol details the synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione, a related spirocycle. This method, known as the Bucherer-Bergs reaction, demonstrates the formation of a spiro-hydantoin from a ketone, showcasing a classic approach to creating a spirocyclic system.
Objective: To synthesize a spiro-hydantoin structure from a cyclic ketone precursor, illustrating a common pathway for creating spiro-fused ring systems.
Materials:
-
3-Ketotetrahydrofuran (starting material)
-
Ammonium carbonate
-
Potassium cyanide
-
Ethanol
-
Water
-
2N Hydrochloric acid
Procedure:
-
Reaction Setup: A solution of 19.2 g of ammonium carbonate in 42 ml of ethanol and 28 ml of water is added to 10.0 g of 3-ketotetrahydrofuran.[7]
-
Initiation: The mixture is heated to 55°C. A solution of 6.3 g of potassium cyanide in 15 ml of water is then added dropwise.[7] Causality: The heating and controlled addition of the cyanide source are critical for managing the exothermic reaction and ensuring the formation of the intermediate aminonitrile.
-
Reaction: The mixture is stirred at 55°C for 18 hours to ensure the reaction proceeds to completion.[7]
-
Workup and Isolation: The reaction mixture is evaporated to dryness in vacuo. The resulting residue is dissolved in a minimal amount of water.
-
Precipitation: The aqueous solution is acidified with 2N hydrochloric acid. The product precipitates upon cooling. Causality: Acidification protonates the hydantoin, reducing its solubility in water and allowing for isolation.
-
Purification: The crude product is collected by filtration. A second crop can be obtained by concentrating the filtrate. The combined solids are recrystallized from ethanol to yield the purified 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.[7]
Caption: Workflow for a representative spirocycle synthesis.
Applications in Research and Development
The true value of 1-Oxa-7-azaspiro[4.4]nonane lies in its application as a versatile building block. Its unique three-dimensional structure is leveraged by chemists to create novel, complex molecules with potential biological activity.
Role in Organic Synthesis
As a fine chemical intermediate, 1-Oxa-7-azaspiro[4.4]nonane provides a rigid scaffold upon which further chemical complexity can be built.[1] The secondary amine in the pyrrolidine ring serves as a convenient point for functionalization, allowing for the attachment of various side chains and pharmacophores through reactions like N-alkylation or acylation. This enables the exploration of a broad chemical space, which is fundamental to discovering new materials and pharmaceuticals.[1]
Significance in Medicinal Chemistry and Drug Design
The azaspiro[4.4]nonane scaffold is a privileged structure in medicinal chemistry.[8] Its inherent rigidity helps to pre-organize substituents in a defined spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets such as enzymes and receptors.[8]
-
Conformational Restraint: The spirocyclic nature locks the conformation of the two rings, reducing the entropic penalty upon binding to a target protein. This is a key strategy for designing potent ligands.[8]
-
Improved Pharmacokinetics: Introducing sp³-rich scaffolds like this can improve key drug properties, including solubility and metabolic stability, which are often associated with higher clinical success rates.[8]
-
Novel Chemical Space: The 1-azaspiro[4.4]nonane core is found in natural products that exhibit potent biological activities, such as the Cephalotaxus alkaloids known for their antiproliferative effects.[5] This validates the scaffold's potential in designing new therapeutics, particularly in oncology.
Derivatives of azaspirocycles are being investigated for a wide range of therapeutic areas, including antimicrobial, antiviral, and central nervous system (CNS) applications.[4][8]
Conclusion
1-Oxa-7-azaspiro[4.4]nonane is more than a simple heterocyclic molecule; it is a strategic tool for chemists aiming to create novel and effective molecules. With a molecular formula of C₇H₁₃NO and a molecular weight of 127.18 g/mol , its true value is realized in its application.[1][3] The rigid, three-dimensional architecture of this spirocyclic scaffold provides a robust platform for organic synthesis and is of particular importance in pharmaceutical research, where it contributes to the design of next-generation therapeutics with potentially enhanced efficacy and improved pharmacological profiles. As the drive for molecular innovation continues, the utility of such well-defined building blocks will undoubtedly expand.
References
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PubChem. (n.d.). 1-Oxa-7-azaspiro(4.4)nonane | C7H13NO. National Center for Biotechnology Information. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 1-Oxa-7-azaspiro[4.4]nonane (CAS 176-12-5). Retrieved from [Link]
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PubChem. (n.d.). 1-Oxa-7-azaspiro[4.4]nonane hydrochloride | C7H14ClNO. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl- | C7H13NOS. National Center for Biotechnology Information. Retrieved from [Link]
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Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]
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PubChem. (n.d.). 2-Oxa-7-azaspiro(4.4)nonane | C7H13NO. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2024). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Dioxaspiro(4.4)nonane | C7H12O2. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). 7-oxa-1-azaspiro[4.4]nonane (C7H13NO). Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2024). Sourcing High-Quality 1-Oxa-7-azaspiro[4.4]nonane: A Guide for Researchers. Retrieved from [Link]
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Gholami, H., et al. (2024). One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports. Retrieved from [Link]
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Spectroscopic Unveiling of 1-Oxa-7-azaspiro[4.4]nonane: A Technical Guide for Researchers
Introduction
In the landscape of modern medicinal chemistry and drug development, spirocyclic scaffolds have emerged as privileged structures, offering unique three-dimensional diversity and improved physicochemical properties. Among these, the 1-Oxa-7-azaspiro[4.4]nonane core represents a valuable building block for the synthesis of novel therapeutic agents. Its distinct architecture, combining a tetrahydrofuran and a pyrrolidine ring fused at a single quaternary carbon, imparts a rigid yet versatile framework for molecular design.
This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-Oxa-7-azaspiro[4.4]nonane (CAS No. 176-12-5, Molecular Formula: C₇H₁₃NO, Molecular Weight: 127.18 g/mol ). In the absence of publicly available experimental spectra, this guide leverages high-fidelity computational prediction methodologies to present a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this important heterocyclic scaffold.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following IUPAC-recommended numbering scheme for the 1-Oxa-7-azaspiro[4.4]nonane ring system will be utilized throughout this guide.
The Spirocyclic Blueprint: A Technical Guide to the Crystal Structure Analysis of 1-Oxa-7-azaspiro[4.4]nonane Derivatives
Introduction: The Significance of the Spirocyclic Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer enhanced three-dimensionality, improved metabolic stability, and precise vectoral orientation of functional groups is perpetual. The 1-oxa-7-azaspiro[4.4]nonane scaffold has emerged as a significant "privileged structure" for precisely these reasons. Its inherent rigidity and well-defined stereochemistry make it an invaluable building block in the design of therapeutics targeting a range of biological endpoints.[1] The spirocyclic nature, where two rings share a single carbon atom, creates a unique topographical profile that can lead to highly specific and potent interactions with biological targets, a critical attribute in modern drug development.
Understanding the precise three-dimensional arrangement of atoms within these molecules is not merely an academic exercise; it is the cornerstone of rational drug design. Single-crystal X-ray diffraction (XRD) analysis provides the unambiguous determination of molecular structure, offering profound insights into the conformational preferences, intermolecular interactions, and absolute stereochemistry of these complex molecules. This guide serves as an in-depth exploration of the principles, protocols, and practical considerations for the crystal structure analysis of 1-oxa-7-azaspiro[4.4]nonane derivatives, tailored for researchers and professionals in the pharmaceutical sciences.
The Foundation: From Synthesis to Diffraction-Quality Crystals
The journey to a high-resolution crystal structure begins long before the molecule is exposed to an X-ray beam. The quality of the final structural model is intrinsically linked to the purity of the starting material and the success of the crystallization experiment.
Purity as a Prerequisite
Before attempting crystallization, it is imperative to ensure the homogeneity of the synthesized 1-oxa-7-azaspiro[4.4]nonane derivative. The presence of impurities, such as starting materials, byproducts, or residual solvents, can significantly impede or entirely prevent the formation of a well-ordered crystal lattice. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential for confirming the chemical identity and purity of the compound. A purity level of >98% is highly recommended for initiating crystallization screening.
The Art and Science of Crystallization
Crystallization is often the most challenging and empirical step in the structure determination process. It involves the slow and controlled transition of a molecule from a disordered state in solution to a highly ordered, solid-state lattice. For small organic molecules like 1-oxa-7-azaspiro[4.4]nonane derivatives, several techniques are commonly employed.
Key Crystallization Techniques:
-
Slow Evaporation: This is the simplest method, where a near-saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly. The gradual increase in concentration promotes the formation of single crystals. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.
-
Vapor Diffusion: This is a highly effective technique, especially when only small amounts of the compound are available. A concentrated solution of the sample is placed in a small, open vial, which is then sealed inside a larger reservoir containing a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the sample solution, reducing its solubility and inducing crystallization.
-
Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.
Experimental Protocol: Vapor Diffusion Crystallization
-
Preparation: Prepare a concentrated solution of the 1-oxa-7-azaspiro[4.4]nonane derivative in a "good" solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Setup: Pipette a small volume (2-5 µL) of this solution onto a siliconized glass coverslip.
-
Reservoir: In a well of a crystallization plate, add a larger volume (500 µL) of an "anti-solvent" (e.g., hexane, diethyl ether).
-
Sealing: Invert the coverslip and place it over the well, creating a sealed "hanging drop."
-
Incubation: Store the plate in a vibration-free environment at a constant temperature.
-
Observation: Monitor the drop periodically under a microscope for the formation of single crystals over several days to weeks.
Causality Behind Experimental Choices: The selection of solvents is a critical variable. For a polar molecule like a 1-oxa-7-azaspiro[4.4]nonane derivative, a polar solvent for dissolution and a non-polar anti-solvent for vapor diffusion is a logical starting point. The slow rate of diffusion is key to allowing molecules to orient themselves into a low-energy, crystalline state rather than crashing out as an amorphous solid.
The Experiment: Single-Crystal X-ray Diffraction
Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is ready for X-ray diffraction analysis. This technique exploits the phenomenon that X-rays are diffracted by the electron clouds of the atoms in a crystal, producing a unique diffraction pattern from which the atomic structure can be deduced.
Workflow from Crystal to Diffraction Pattern
Caption: Workflow for Single-Crystal X-ray Diffraction Data Collection.
Key Experimental Parameters
| Parameter | Typical Value (Small Molecule) | Rationale & Expertise |
| X-ray Source | Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.5418 Å) | Molybdenum is standard for small molecules as it provides good resolution. Copper is used for smaller unit cells or when anomalous dispersion is needed for absolute structure determination. |
| Temperature | 100 K (-173 °C) | Cryo-cooling minimizes atomic vibrations, leading to higher resolution data and reduced radiation damage to the crystal. |
| Detector Distance | 40-60 mm | This is optimized to capture both low and high-angle diffraction data effectively. |
| Exposure Time | 1-30 seconds per frame | Adjusted based on the crystal's diffracting power to achieve a good signal-to-noise ratio. |
| Total Rotation | 180-360° | A full rotation ensures that all unique reflections are measured, leading to a complete dataset. |
The Analysis: From Diffraction Data to a Refined 3D Model
The raw diffraction images are a collection of spots of varying intensities. The process of converting this pattern into a chemically meaningful atomic model is an iterative cycle of structure solution and refinement.
Structure Solution and Refinement Cycle
Caption: The Iterative Cycle of Crystal Structure Solution and Refinement.
-
Structure Solution: The "phase problem" is the central challenge in crystallography. The diffraction experiment measures the intensities of the reflections, but not their phases. Direct methods are powerful algorithms that can estimate the initial phases from the intensity data, leading to a preliminary electron density map.
-
Model Building: From this initial map, a recognizable fragment of the 1-oxa-7-azaspiro[4.4]nonane derivative can often be identified and modeled.
-
Refinement: This is an iterative process where the atomic coordinates, displacement parameters (describing atomic vibrations), and other model parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data. This is typically done using least-squares methods.
-
Validation: The final model is rigorously checked for chemical and crystallographic sense. Key metrics include the R-factors (R1 and wR2), which measure the agreement between the observed and calculated structure factors. For a well-refined small molecule structure, an R1 value below 5% is expected.
Case Study: Crystal Structure of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one
While a complete dataset for a 1-oxa-7-azaspiro[4.4]nonane derivative is not publicly available, we can examine the closely related structure of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one to illustrate the insights gained from such an analysis.[1] The principles of analysis are directly transferable.
Crystallographic Data Summary
| Parameter | Value for 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one[1] |
| Chemical Formula | C₁₄H₁₈N₂O |
| Molecular Weight | 230.30 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 9.630 Å, b = 8.432 Å, c = 29.848 Å |
| Volume (V) | 2423.8 ų |
| Molecules per cell (Z) | 8 |
| Temperature | 173 K |
| Final R1 [I > 2σ(I)] | Not specified, but typical for publication. |
| Final wR2 (all data) | Not specified, but typical for publication. |
Structural Insights and Interpretation
The crystal structure analysis of this spirocycle reveals critical details about its three-dimensional nature:
-
Conformational Analysis: The two five-membered rings of the spiro[4.4]nonane core are not planar.[1] They both adopt an "envelope" conformation, a common feature for five-membered rings that alleviates torsional strain. In this specific structure, one ring has a carbon atom as the "flap" of the envelope, while the other has a nitrogen atom as the flap.[1] The dihedral angle between the main planes of these two rings is 80.46°, highlighting the pronounced 3D character of the scaffold.[1]
-
Intermolecular Interactions: The analysis goes beyond a single molecule, revealing how molecules pack in the crystal. In this case, the structure exhibits intermolecular N—H···O hydrogen bonds.[1] These interactions link individual molecules into chains, providing stability to the crystal lattice. Understanding these interactions is crucial as they can mimic the types of non-covalent bonds (like hydrogen bonds with a protein backbone) that the molecule might form with its biological target.
Conclusion: From Structure to Function
The crystal structure analysis of 1-oxa-7-azaspiro[4.4]nonane derivatives is a powerful and indispensable tool in drug discovery. It provides a definitive, high-resolution snapshot of the molecule's three-dimensional architecture. This information is foundational for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.
-
Computational Modeling: Providing an accurate starting point for docking studies and other in silico design methods.
-
Intellectual Property: Unambiguously defining the chemical matter in patent applications.
By carefully executing the steps from synthesis and crystallization to data analysis and interpretation, researchers can unlock the full potential of the 1-oxa-7-azaspiro[4.4]nonane scaffold, paving the way for the development of next-generation therapeutics.
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Shi, D., Wei, Y., & Wang, J. (2012). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o449. [Link]
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An In-Depth Technical Guide to the Conformational Analysis of the 1-Oxa-7-azaspiro[4.4]nonane Ring System
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-oxa-7-azaspiro[4.4]nonane scaffold is a significant heterocyclic motif in medicinal chemistry and drug discovery, prized for its unique three-dimensional structure and its presence in various biologically active compounds.[1] A thorough understanding of its conformational landscape is paramount for the rational design of novel therapeutics with optimized potency and selectivity. This technical guide provides a comprehensive analysis of the conformational preferences of the 1-oxa-7-azaspiro[4.4]nonane ring system. By dissecting the conformational dynamics of the constituent tetrahydrofuran and pyrrolidine rings and considering the influence of the spirocyclic fusion and stereoelectronic effects, we present a detailed model of the molecule's three-dimensional architecture. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and application of molecules containing this important spirocyclic core.
Introduction: The Significance of the 1-Oxa-7-azaspiro[4.4]nonane Core
The 1-oxa-7-azaspiro[4.4]nonane ring system is a bicyclic heterocyclic compound featuring a central spiro carbon atom shared by a tetrahydrofuran (oxolane) ring and a pyrrolidine (azolane) ring. Its chemical formula is C₇H₁₃NO, and it has a molecular weight of approximately 127.18 g/mol .[1][2] This unique spirocyclic framework imparts a rigid and well-defined three-dimensional geometry, a desirable characteristic in modern drug design for enhancing binding affinity and selectivity to biological targets.
Derivatives of this scaffold are instrumental as intermediates in the synthesis of complex organic molecules and have been identified in a range of compounds with potential therapeutic applications.[1] The conformational disposition of the two rings relative to each other, along with the puckering of each individual ring, dictates the overall shape of the molecule and the spatial orientation of any substituents. Consequently, a deep understanding of the conformational analysis of this ring system is a critical prerequisite for structure-activity relationship (SAR) studies and the rational design of novel bioactive agents.
Foundational Principles: Conformational Dynamics of Five-Membered Heterocycles
The conformational behavior of the 1-oxa-7-azaspiro[4.4]nonane system is best understood by first examining the dynamics of its constituent five-membered rings: tetrahydrofuran and pyrrolidine. Unlike six-membered rings which predominantly adopt chair conformations, five-membered rings are in a constant state of dynamic motion known as pseudorotation. This process involves the continuous interconversion between a series of envelope (Cₛ symmetry) and twist (C₂ symmetry) conformations with very low energy barriers.[3][4][5]
The Pseudorotational Itinerary of Tetrahydrofuran
The tetrahydrofuran (THF) ring exhibits a puckered conformation to relieve torsional strain.[5] Its pseudorotation is characterized by two low-energy conformers: the twisted (C₂) and the bent or envelope (Cₛ) forms.[5][6][7] The energy barrier between these conformers is very small, leading to a dynamic equilibrium at room temperature.[5] Advanced spectroscopic studies have shown that the twisted (C₂) conformer is slightly more stable than the bent (Cₛ) conformer.[6][7]
Conformational Preferences of the Pyrrolidine Ring
Similar to tetrahydrofuran, the pyrrolidine ring also undergoes pseudorotation between envelope and twist conformations.[8][9][10] The presence of the nitrogen atom and its lone pair, along with the N-H proton, introduces an additional layer of complexity. The nitrogen atom can occupy either a pseudo-axial or a pseudo-equatorial position in the envelope conformation.[10] Computational studies have indicated that the N-H equatorial envelope conformer is generally more stable than the N-H axial form.[11] The puckering of the pyrrolidine ring can be significantly influenced by substituents.[12]
The Spirocyclic Architecture: Interplay of Two Rings
The fusion of the tetrahydrofuran and pyrrolidine rings at a single spiro carbon atom in the 1-oxa-7-azaspiro[4.4]nonane system introduces significant conformational constraints. The pseudorotational circuits of the individual rings are now coupled, and the overall conformation is determined by the most stable arrangement of both rings relative to each other.
The two five-membered rings are approximately perpendicular to each other. The possible conformations of the entire molecule can be described by the combination of the conformations of the individual rings. We can envision several low-energy conformations resulting from the combination of the envelope and twist forms of the tetrahydrofuran and pyrrolidine rings.
Logical Workflow for Conformational Analysis
Caption: Logical workflow for the conformational analysis of 1-oxa-7-azaspiro[4.4]nonane.
Stereoelectronic Effects: The Role of the Anomeric Effect
A critical factor governing the conformational preference of the 1-oxa-7-azaspiro[4.4]nonane system is the anomeric effect.[9][13][14] This stereoelectronic phenomenon describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to favor an axial orientation over a sterically less hindered equatorial position.[9][13] In the context of our spirocycle, the C-O and C-N bonds of one ring can be considered as "substituents" on the other ring at the spiro center.
The anomeric effect arises from a stabilizing interaction between the lone pair of electrons on one heteroatom and the antibonding (σ*) orbital of the adjacent C-X bond (where X is the other heteroatom).[15] This interaction is maximized when the lone pair and the C-X bond are anti-periplanar. In spirocyclic systems like 1-oxa-7-azaspiro[4.4]nonane, this can lead to a preference for conformations where the C-O bond of the tetrahydrofuran ring is axial with respect to the pyrrolidine ring, and vice versa. This double anomeric effect can significantly stabilize certain conformations.
Visualization of the Anomeric Effect
Caption: Diagram illustrating the stabilizing anomeric interactions in the spiro center.
Predicted Conformational Landscape
Based on the principles outlined above, we can predict the likely low-energy conformations of 1-oxa-7-azaspiro[4.4]nonane. The overall geometry will be a dynamic equilibrium of several conformers, with the relative populations determined by their steric and stereoelectronic energies. The most stable conformers are likely to be those that:
-
Allow for optimal puckering of both the tetrahydrofuran and pyrrolidine rings to minimize torsional strain.
-
Maximize the stabilizing anomeric interactions between the lone pairs of the oxygen and nitrogen atoms and the adjacent C-N and C-O bonds, respectively.
-
Position the N-H group of the pyrrolidine ring in a pseudo-equatorial orientation.
The interconversion between these conformers is expected to have a low energy barrier, characteristic of the pseudorotational pathways of five-membered rings.
Experimental and Computational Methodologies for Conformational Analysis
A definitive conformational analysis of the 1-oxa-7-azaspiro[4.4]nonane ring system would rely on a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying molecular conformation in solution.
-
¹H and ¹³C Chemical Shifts: The chemical shifts of the ring protons and carbons are sensitive to their local electronic environment and can provide initial clues about the predominant conformation.
-
J-Coupling Constants: Vicinal proton-proton coupling constants (³JHH) are related to the dihedral angles between the coupled protons through the Karplus equation. A detailed analysis of these couplings can provide quantitative information about the ring puckering.
-
Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY, ROESY) can identify protons that are close in space, providing crucial information about the relative orientation of the two rings and the positions of substituents.
Experimental Protocol: 2D NOESY Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the 1-oxa-7-azaspiro[4.4]nonane sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for enhanced sensitivity.
-
Data Acquisition: Acquire a 2D NOESY spectrum with a mixing time optimized to observe intramolecular NOEs (typically 300-800 ms).
-
Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova) with sine-bell window functions in both dimensions.
-
Analysis: Integrate the cross-peaks to quantify the NOE intensities. The presence of cross-peaks between protons on the tetrahydrofuran and pyrrolidine rings will confirm their spatial proximity and help to define the overall conformation.
Computational Modeling
In the absence of extensive experimental data, computational methods can provide valuable insights into the conformational landscape.
-
Molecular Mechanics (MM): MM methods offer a rapid way to explore the potential energy surface and identify low-energy conformers.
-
Density Functional Theory (DFT): DFT calculations can provide more accurate geometries and relative energies of the different conformers. These calculations can also be used to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data.
Computational Protocol: DFT Conformational Search
-
Structure Preparation: Build the 3D structure of 1-oxa-7-azaspiro[4.4]nonane using a molecular modeling program.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy starting geometries.
-
DFT Optimization and Frequency Calculation: For each low-energy conformer, perform a geometry optimization and frequency calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
Energy Analysis: Compare the relative energies of the optimized conformers to determine their Boltzmann populations at a given temperature.
-
Property Calculation: For the most stable conformers, calculate relevant properties such as dihedral angles, bond lengths, and NMR parameters for comparison with experimental data.
Summary and Outlook
The conformational analysis of the 1-oxa-7-azaspiro[4.4]nonane ring system reveals a complex and dynamic landscape governed by the interplay of ring puckering and stereoelectronic effects. The constituent tetrahydrofuran and pyrrolidine rings undergo rapid pseudorotation between envelope and twist conformations. The spirocyclic fusion couples these motions, and the anomeric effect plays a significant role in determining the most stable arrangement of the two rings.
Future work in this area should focus on obtaining detailed experimental data, particularly from variable-temperature NMR studies and X-ray crystallography of the parent compound or simple derivatives. This will allow for a more precise characterization of the conformational equilibria and the energy barriers to interconversion. Such data, in conjunction with high-level computational studies, will provide a definitive model of the conformational behavior of this important heterocyclic scaffold, thereby empowering the design of next-generation therapeutics.
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Yang, T., Su, G., Ning, C., Deng, J., Wang, F., Zhang, S., Ren, X., & Huang, Y. (2007). New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. The Journal of Physical Chemistry A, 111(19), 3934-3940. [Link]
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Ocola, E. J., & Laane, J. (2021). Anomeric Effect in Five-Membered Ring Molecules: Comparison of Theoretical Computations and Experimental Spectroscopic Results. The Journal of Physical Chemistry A, 125(1), 327-337. [Link]
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Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(7), 1617-1661. [Link]
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ChemTube3D. (n.d.). Stereoelectronic Effects The Anomeric Effect in Spiroketals. Retrieved from [Link]
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Lee, S., et al. (2024). Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techniques. The Journal of Chemical Physics, 160(11), 114308. [Link]
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Kang, Y., & Park, H. (2005). Transition of prolyl puckering in a model of polyproline. Semantic Scholar. Retrieved from [Link]
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Alabugin, I. V., et al. (2021). Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone. Chemical Society Reviews, 50(15), 8539-8606. [Link]
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Van Niel, M. B., et al. (1999). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Journal of Medicinal Chemistry, 42(12), 2087-2104. [Link]
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Wu, W., et al. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). a) Pseudoequatorial and pseudoaxial conformations of pyrrolidine. b) Cis- and trans-isomers of 3-fluoropyrrolidine. Retrieved from [Link]
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IntechOpen. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
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Lopez, J., et al. (1997). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A, 101(36), 6619-6625. [Link]
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Zhu, J., et al. (2023). Enantioselective Synthesis, DFT Calculations and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug R. MDPI. Retrieved from [Link]
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Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. [Link]
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Lee, S., et al. (2024). Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techniques. PubMed. Retrieved from [Link]
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Zhu, J., et al. (2024). Conformational structures of the tetrahydrofuran cation determined using one-photon mass-analyzed threshold ionization spectroscopy. Physical Chemistry Chemical Physics, 26(1), 136-143. [Link]
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van der Meulen, P., & van der Marel, G. A. (1997). Conformational Analysis of Molecules with Five-Membered Rings through NMR Determination of the Continuous Probability Distribution (CUPID) for Pseudorotation. Journal of the American Chemical Society, 119(40), 9403-9408. [Link]
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Harris, K. D. M., & Jonsen, P. (1987). Five-Membered Ring Rotations, Pseudorotations, and Hydrogen Bond Exchange Dynamics in the Solid State Studied by NMR Spectroscopy. Journal of the American Chemical Society, 109(22), 6617-6622. [Link]
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ResearchGate. (n.d.). (up) The pseudorotation itinerary of the five-membered ring of.... Retrieved from [Link]
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Navigating the Path to Viability: A Technical Guide to the Solubility and Stability of 1-Oxa-7-azaspiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unique three-dimensional architecture of spirocyclic compounds has positioned them as scaffolds of significant interest in modern medicinal chemistry. 1-Oxa-7-azaspiro[4.4]nonane, with its embedded tetrahydrofuran and pyrrolidine rings sharing a single spiro atom, represents a promising building block for novel therapeutics.[1] However, the successful translation of such a molecule from a synthetic curiosity to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. This in-depth technical guide provides a comprehensive framework for conducting rigorous solubility and stability studies of 1-Oxa-7-azaspiro[4.4]nonane. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols, offering insights into the causality behind experimental choices and emphasizing the importance of self-validating systems to ensure data integrity. The methodologies outlined herein are grounded in the principles established by the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific robustness.[2][3][4][5]
Introduction: The Significance of Early-Stage Physicochemical Profiling
The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with poor physicochemical properties being a primary driver of attrition. Early and comprehensive characterization of solubility and stability is not merely a data-gathering exercise; it is a critical risk mitigation strategy.[6] For 1-Oxa-7-azaspiro[4.4]nonane, a molecule with both a hydrogen bond donor and acceptor, understanding its behavior in aqueous and organic media is paramount for formulation development, bioavailability prediction, and ensuring consistent biological activity.[7] This guide will delineate a systematic approach to elucidating these critical parameters.
Physicochemical Characterization of 1-Oxa-7-azaspiro[4.4]nonane
A foundational understanding of the intrinsic properties of 1-Oxa-7-azaspiro[4.4]nonane is the first step in any comprehensive study.
Table 1: Physicochemical Properties of 1-Oxa-7-azaspiro[4.4]nonane
| Property | Value | Source |
| Molecular Formula | C7H13NO | [8] |
| Molecular Weight | 127.18 g/mol | [8] |
| IUPAC Name | 1-oxa-7-azaspiro[4.4]nonane | [8] |
| CAS Number | 176-12-5 | [8] |
| Appearance | White or off-white crystalline powder | [1] |
| pKa (predicted) | ~9-10 (for the secondary amine) | |
| logP (predicted) | ~0.85770 | [7] |
Note: Predicted values for pKa and logP should be experimentally verified.
The presence of the secondary amine suggests a basic character, making the molecule's solubility pH-dependent. The hydrochloride salt form is also available and may offer different solubility and stability profiles.[9]
Solubility Assessment: From Thermodynamic to Kinetic Understanding
Solubility dictates the bioavailability of an orally administered drug and influences the feasibility of parenteral formulations.[10] Both thermodynamic and kinetic solubility are of interest in early-stage drug development.[11]
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method remains the "gold standard" for determining thermodynamic solubility due to its direct measurement of a saturated solution at equilibrium.[12]
Experimental Protocol: Equilibrium Solubility in Biorelevant Media
-
Preparation of Media: Prepare buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid). Also, prepare phosphate-buffered saline (PBS) at pH 7.4.
-
Sample Preparation: Add an excess amount of 1-Oxa-7-azaspiro[4.4]nonane to each medium in sealed glass vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or GC-MS.
Causality: The choice of pH values is dictated by the physiological environments the drug will encounter upon oral administration. Understanding pH-dependent solubility is crucial for predicting absorption in different segments of the gastrointestinal tract.
Kinetic Solubility Screening (High-Throughput Methods)
In early discovery, where compound availability may be limited, kinetic solubility assays provide a rapid assessment.[11] Laser nephelometry, which measures light scattering from precipitated particles, is a suitable technique.[13]
Experimental Protocol: Kinetic Solubility by Nephelometry
-
Stock Solution: Prepare a high-concentration stock solution of 1-Oxa-7-azaspiro[4.4]nonane in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO.
-
Aqueous Addition: Add the DMSO solutions to the aqueous buffer of interest.
-
Precipitation Measurement: Measure the turbidity of the resulting solutions using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.
Causality: This method mimics the situation where a drug, dissolved in an organic solvent for screening assays, is introduced into an aqueous biological medium. It helps identify potential liabilities for precipitation in in vitro assays.
Stability Studies: Unveiling Degradation Pathways
Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5][14]
Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[15][16] These studies involve exposing the drug substance to conditions more severe than accelerated stability testing.[15]
Experimental Workflow for Forced Degradation
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Initial biological activity screening of 1-Oxa-7-azaspiro[4.4]nonane
An In-depth Technical Guide to the Initial Biological Activity Screening of 1-Oxa-7-azaspiro[4.4]nonane
Authored by: A Senior Application Scientist
Abstract
The unique three-dimensional architecture of spirocyclic scaffolds has garnered significant interest in medicinal chemistry, offering novel vectors for exploring chemical space and interacting with biological targets.[1][2] The 1-Oxa-7-azaspiro[4.4]nonane core represents a promising, yet underexplored, heterocyclic framework. While its derivatives have been investigated for various therapeutic applications, a comprehensive initial biological activity profile of the parent compound is not widely documented.[3][4] This technical guide outlines a strategic, multi-tiered approach for the initial biological activity screening of 1-Oxa-7-azaspiro[4.4]nonane, providing researchers and drug development professionals with a robust framework for its evaluation. The proposed workflow encompasses foundational cytotoxicity assessments, broad-spectrum antimicrobial assays, and targeted receptor binding studies, underpinned by detailed, field-proven protocols and the rationale driving each experimental choice.
Introduction: The Rationale for Screening 1-Oxa-7-azaspiro[4.4]nonane
1-Oxa-7-azaspiro[4.4]nonane (CAS 176-12-5) is a heterocyclic compound featuring a unique spirocyclic system where a tetrahydrofuran ring and a pyrrolidine ring share a single carbon atom.[3][5] This rigid, three-dimensional structure distinguishes it from the predominantly planar molecules that have historically dominated screening libraries.[6] The Fsp3-rich nature of spirocyclic compounds is often associated with improved physicochemical properties and a higher probability of selective binding to protein targets.[1][6]
While specific biological data for the parent 1-Oxa-7-azaspiro[4.4]nonane is sparse, related azaspiro[4.4]nonane derivatives have shown a range of biological activities, including antiproliferative effects against cancer cells and activity as nicotinic acetylcholine receptor (nAChR) agonists.[7] Furthermore, other spirocyclic compounds have been successfully developed as anticonvulsant, antimicrobial, and antiviral agents.[4][8][9] This precedent provides a strong rationale for subjecting the 1-Oxa-7-azaspiro[4.4]nonane core to a systematic initial biological screening cascade to uncover its therapeutic potential.
This guide proposes a screening strategy designed to efficiently assess the compound's foundational safety profile and explore its potential in key therapeutic areas.
A Tiered Approach to Biological Screening
A logical and resource-efficient screening process begins with broad, foundational assays and progresses to more specific, hypothesis-driven investigations. This tiered approach ensures that a baseline understanding of the compound's interaction with biological systems is established before committing to more complex and costly studies.
Caption: A tiered workflow for the initial biological screening of 1-Oxa-7-azaspiro[4.4]nonane.
Tier 1: Foundational Assays
The primary goal of Tier 1 is to establish a baseline safety profile and perform a broad screen for common biological activities.
In Vitro Cytotoxicity Profiling
Evaluating the cytotoxic potential of any novel compound is a critical first step in drug discovery.[10][11] These assays provide essential data on the concentration-dependent toxicity of a compound, which informs the concentration ranges for subsequent assays and provides an early indication of its therapeutic window.[12]
3.1.1. MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method that measures the metabolic activity of cells, serving as an indicator of cell viability.[10][13] Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[13]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a panel of human cell lines (e.g., HEK293 for non-cancerous, MCF-7 for breast cancer, HeLa for cervical cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 1-Oxa-7-azaspiro[4.4]nonane in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 to 48 hours. Include vehicle-only (e.g., DMSO) and positive (e.g., Doxorubicin) controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[10]
3.1.2. LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.[10][14]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Supernatant Collection: After the incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and NAD+) to each well according to the manufacturer's instructions.
-
Data Acquisition: Incubate for 30 minutes at room temperature, protected from light, and measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release from treated cells to that of untreated (spontaneous release) and fully lysed (maximum release) controls.
| Assay | Principle Measured | Endpoint | Information Provided |
| MTT | Mitochondrial Reductase Activity | Colorimetric (Absorbance) | Cell Viability, Metabolic Activity, IC50 Value[10][13] |
| LDH Release | Plasma Membrane Integrity | Colorimetric (Absorbance) | Cell Lysis, Cytotoxicity[10][14] |
| Annexin V/PI | Phosphatidylserine Exposure | Fluorescence (Flow Cytometry) | Apoptosis vs. Necrosis Mechanism of Cell Death[10] |
Table 1: Summary of recommended cytotoxicity and cell death assays.
Broad-Spectrum Antimicrobial Screening
Given that derivatives of related spirocycles have been investigated for antimicrobial properties, a primary screen against a panel of pathogenic bacteria and fungi is warranted.[4] Agar diffusion and broth microdilution methods are cost-effective and widely used for initial screening.[15][16]
3.2.1. Agar Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity. A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit microbial growth, resulting in a clear zone of inhibition around the disk.[15][16]
Experimental Protocol: Disk Diffusion Assay
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Plate Inoculation: Evenly swab the inoculum over the entire surface of an appropriate agar plate (e.g., Mueller-Hinton agar).
-
Disk Application: Aseptically apply sterile filter paper disks (6 mm diameter) impregnated with a known concentration of 1-Oxa-7-azaspiro[4.4]nonane onto the agar surface.
-
Incubation: Incubate the plates at the optimal temperature for the test organism for 18-24 hours.
-
Data Acquisition: Measure the diameter of the zone of inhibition in millimeters.
3.2.2. Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[17][18]
Experimental Protocol: Broth Microdilution Assay
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of 1-Oxa-7-azaspiro[4.4]nonane in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. A colorimetric indicator like resazurin can be used to aid in the determination.[18]
Tier 2: Mechanistic & Targeted Assays
If the results from Tier 1 are promising (e.g., significant cytotoxicity against cancer cells, potent antimicrobial activity, or a clean safety profile), Tier 2 assays are employed to gain deeper insights.
Elucidation of Cell Death Mechanism
If 1-Oxa-7-azaspiro[4.4]nonane demonstrates significant cytotoxicity, it is crucial to determine whether cell death occurs via apoptosis or necrosis. The Annexin V/Propidium Iodide (PI) assay is a flow cytometry-based method that can distinguish between these mechanisms.[10]
Caption: Differentiating cell states using Annexin V and Propidium Iodide (PI) staining.
Receptor-Ligand Binding Assays
Given the prevalence of azaspirocycles in compounds targeting the central nervous system (CNS), screening 1-Oxa-7-azaspiro[4.4]nonane against a panel of common CNS receptors is a logical step, particularly if the compound is non-cytotoxic.[7] Receptor-ligand binding assays are fundamental in drug discovery for identifying interactions between a compound and a specific protein target.[19][20][21]
A common approach is to use competitive binding assays where the test compound competes with a known radiolabeled or fluorescently labeled ligand for binding to the receptor.[22][23] A reduction in the signal from the labeled ligand indicates that the test compound is binding to the target receptor.
Example Target Panel for Initial Screening:
-
G-Protein Coupled Receptors (GPCRs): Dopamine receptors (D1, D2), Serotonin receptors (5-HT1A, 5-HT2A), Adrenergic receptors (α1, α2, β1, β2)
-
Ligand-Gated Ion Channels: Nicotinic acetylcholine receptors (α4β2, α7), GABA-A receptor
| Parameter | Description | Importance in Drug Discovery |
| Kd (Dissociation Constant) | The concentration of ligand at which 50% of the receptors are occupied at equilibrium. | Measures binding affinity; a lower Kd indicates higher affinity.[19] |
| IC50 (Inhibitory Concentration) | The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. | A measure of the potency of a competing compound. |
| Bmax (Maximum Binding) | The total number of binding sites in a given preparation. | Characterizes receptor density. |
Table 2: Key parameters derived from receptor-ligand binding assays.
Conclusion and Future Directions
This technical guide presents a structured and scientifically grounded framework for the initial biological evaluation of 1-Oxa-7-azaspiro[4.4]nonane. By initiating with broad-based cytotoxicity and antimicrobial screens, researchers can efficiently gather foundational data. Positive "hits" from these initial assays can then be pursued with more detailed mechanistic and targeted studies, such as apoptosis assays and receptor binding panels. The data generated from this workflow will provide a comprehensive preliminary profile of 1-Oxa-7-azaspiro[4.4]nonane, enabling informed decisions regarding its potential as a lead scaffold for future drug development and optimization efforts.
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Stotani, S., Lorenz, C., Winkler, M., et al. (2016). Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science, 18(6), 330-336. Retrieved from [Link]
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Antimicrobial Assays. (2024). Linnaeus Bioscience. Retrieved from [Link]
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Gallo, E., Butini, S., Stotani, S., et al. (2022). Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling. ChemMedChem, 17(24), e202200394. Retrieved from [Link]
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About Ligand Binding Assays. (n.d.). Gifford Bioscience. Retrieved from [Link]
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Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6). Retrieved from [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
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Design and Synthesis of Fsp(3)-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. (2016). ACS Combinatorial Science. Retrieved from [Link]
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Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023). ResearchGate. Retrieved from [Link]
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A powerful tool for drug discovery. (2005). European Pharmaceutical Review. Retrieved from [Link]
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Thermochemical data for 1-Oxa-7-azaspiro[4.4]nonane
An In-Depth Technical Guide to the Thermochemical Landscape of 1-Oxa-7-azaspiro[4.4]nonane
Abstract: 1-Oxa-7-azaspiro[4.4]nonane is a spirocyclic heterocyclic scaffold of increasing interest in pharmaceutical research and drug development. Its unique three-dimensional structure offers a valuable platform for creating novel molecular entities. A comprehensive understanding of its thermochemical properties—such as enthalpy of formation, heat capacity, and thermal stability—is paramount for advancing its application from laboratory-scale synthesis to process scale-up and ensuring the safety, stability, and efficacy of resulting active pharmaceutical ingredients (APIs). This technical guide provides a robust framework for the determination and validation of the key thermochemical data for 1-Oxa-7-azaspiro[4.4]nonane. As no comprehensive experimental dataset currently exists in the public domain, this document outlines a validated, dual-pronged strategy employing state-of-the-art experimental techniques and high-accuracy computational chemistry protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a definitive thermochemical profile for this important building block.
Introduction: The "Why" Behind the Data
In the journey of a drug candidate from discovery to market, thermochemical data is not merely academic; it is a cornerstone of process safety, formulation stability, and regulatory compliance. For a molecule like 1-Oxa-7-azaspiro[4.4]nonane, which serves as a foundational building block, this data is critical.
-
Standard Enthalpy of Formation (ΔfH°) : This fundamental value quantifies the energy stored within the molecule's chemical bonds. It is indispensable for calculating reaction enthalpies, predicting the energy release of potential runaway reactions, and ensuring safe process scale-up.
-
Heat Capacity (Cp) : Heat capacity dictates how a substance's temperature changes in response to absorbing or releasing heat. This parameter is vital for designing heating and cooling systems in chemical reactors, predicting thermal runaway potential, and understanding the physical stability of the final API.[1][2]
-
Thermal Stability and Decomposition : Determining the temperature at which a molecule begins to degrade is crucial for defining safe handling, storage, and processing limits.[3][4][5] Understanding the decomposition pathway helps in identifying potential hazards from the release of volatile or toxic byproducts.
Given the absence of published data, this guide presents a comprehensive roadmap for acquiring these critical parameters through a synergistic approach of experimental measurement and computational validation.
PART 1: Experimental Determination of Thermochemical Properties
The foundation of any thermochemical dataset is precise and accurate experimental measurement. The following protocols are designed to provide a self-validating system for characterizing 1-Oxa-7-azaspiro[4.4]nonane.
Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry
The most direct method for determining the standard enthalpy of formation of an organic compound is through the measurement of its enthalpy of combustion (ΔcH°).[6][7][8] This is achieved using a static bomb calorimeter, a technique that measures the heat released upon complete combustion of the sample in a high-pressure oxygen environment.
By burning a known mass of the sample and measuring the precise temperature change of the surrounding water bath, the heat of combustion can be calculated. Hess's Law is then applied to derive the enthalpy of formation from the known enthalpies of formation of the combustion products (CO₂, H₂O, and N₂). For a nitrogen-containing compound, careful analysis of the final products is crucial to correct for the formation of nitric acid.
-
Sample Preparation : A pellet of high-purity, crystalline 1-Oxa-7-azaspiro[4.4]nonane (approx. 1 gram) is prepared. The mass is recorded to a precision of ±0.01 mg.
-
Calorimeter Calibration : The energy equivalent of the calorimeter (ε_cal) is determined by combusting a certified standard, such as benzoic acid. This step is critical for ensuring the accuracy of the measurement.
-
Bomb Preparation : The sample pellet is placed in a crucible within the decomposition vessel ("bomb"). A known volume of distilled water (typically 1 mL) is added to the bomb to ensure all nitrogen oxides formed during combustion are converted to aqueous nitric acid. The bomb is then sealed and pressurized with high-purity oxygen to approximately 3 MPa.
-
Combustion : The bomb is submerged in a precisely measured volume of water in the calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium. The sample is then ignited via an electrical fuse.
-
Temperature Measurement : The temperature of the water bath is monitored with high precision (e.g., a Beckmann thermometer or a platinum resistance thermometer) before, during, and after combustion until a stable final temperature is reached.
-
Product Analysis : After combustion, the bomb is depressurized, and the liquid contents are collected. The concentration of nitric acid is determined by titration with a standard NaOH solution to correct the total energy release.
-
Calculation : The standard enthalpy of combustion is calculated, accounting for the calorimeter's heat capacity, the nitric acid formation, and the ignition energy. The standard enthalpy of formation is then derived using Hess's Law.
Caption: Workflow for experimental determination of ΔfH°.
Heat Capacity (Cp) via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful and rapid thermoanalytical technique for determining heat capacity.[9][10][11] It operates by measuring the difference in heat flow required to maintain a sample and an inert reference at the same temperature as they are heated or cooled at a controlled rate.
This protocol follows the well-established ASTM E1269-11 standard for determining specific heat capacity.[1][2][12][13]
-
Instrument Calibration : Calibrate the DSC for temperature and heat flow using certified standards (e.g., indium for melting point and enthalpy).
-
Baseline Run : Perform a scan with two empty, hermetically sealed aluminum pans to obtain the baseline heat flow difference between the sample and reference sensors.
-
Standard Run : Place a precisely weighed sapphire (α-Al₂O₃) disk, a known specific heat standard, in the sample pan and run the same temperature program as the baseline.
-
Sample Run : Replace the sapphire standard with a precisely weighed sample of 1-Oxa-7-azaspiro[4.4]nonane (typically 5-10 mg in a hermetically sealed pan) and repeat the identical temperature program.
-
Calculation : The specific heat capacity of the sample (Cp,sample) at a given temperature (T) is calculated using the following equation:
Cp,sample = (Ds / Ws) × (Wstd / Dstd) × Cp,std
Where:
-
Ds and Dstd are the vertical displacements between the sample/standard and baseline curves at temperature T.
-
Ws and Wstd are the masses of the sample and standard.
-
Cp,std is the known specific heat capacity of the sapphire standard at temperature T.
-
This procedure provides the heat capacity as a function of temperature. The same experiment also reveals critical phase transition data, including the melting point (Tₘ), enthalpy of fusion (ΔHfus), and any glass transitions (Tg).
Caption: Standard workflow for Cp determination using DSC.
Thermal Stability via Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][14][15] It is essential for determining the upper temperature limit for handling and storage and for identifying the presence of residual solvents or water.
-
Sample Preparation : Place a small, accurately weighed amount of 1-Oxa-7-azaspiro[4.4]nonane (5-10 mg) into a TGA pan.
-
Analysis : Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically inert nitrogen) to a temperature beyond its decomposition point.
-
Data Interpretation : The resulting TGA curve plots mass percentage versus temperature. The onset temperature of the major mass loss step is identified as the decomposition temperature. Any preceding mass loss at lower temperatures may indicate the presence of volatile impurities, residual solvent, or adsorbed water.[5]
PART 2: Computational Prediction of Thermochemical Properties
While experimental methods provide definitive data, computational chemistry offers a powerful, complementary approach. It allows for the prediction of thermochemical properties, provides mechanistic insights, and is invaluable for compounds that are difficult to synthesize or handle.[16][17] The goal is to achieve "chemical accuracy," generally accepted as within ±1 kcal/mol (or ~4.2 kJ/mol) of experimental values.[18]
High-Accuracy Composite Methods
To achieve chemical accuracy, single-level quantum chemical calculations are often insufficient. Composite methods combine results from several high-level calculations with different basis sets to extrapolate to a highly accurate final energy.[17][18]
-
Gaussian-n (G3, G4) Theories : These are well-established "recipes" that include corrections for basis set deficiencies, higher-order electron correlation, and core-valence effects.[19][20][21] G4 theory, an improvement on G3, is often recommended for its accuracy across a wide range of molecules.[18][22]
-
Complete Basis Set (CBS) Methods (CBS-QB3, CBS-APNO) : These methods extrapolate to the complete basis set limit to minimize basis set truncation error. CBS-QB3 is a widely used and computationally efficient choice with good accuracy.[23][24][25][26]
-
Weizmann-n (W1BD) Theory : This is a very high-accuracy (and computationally expensive) method that can serve as a benchmark when experimental data is unavailable or uncertain.[27][28][29]
The choice of method is a trade-off between desired accuracy and available computational resources. For a molecule of this size, G4 and CBS-QB3 represent a robust and feasible starting point.
Caption: Generalized workflow for a composite method like G4.
Calculation of Thermochemical Properties
Once the high-accuracy total electronic energy at 0 K (E₀) is obtained from a composite method, standard statistical mechanics equations are used to calculate thermochemical properties at a desired temperature (usually 298.15 K).[30]
-
Enthalpy of Formation (ΔfH°) : The atomization energy method is used. The calculated total energy of the molecule is subtracted from the sum of the calculated energies of its constituent atoms (C, H, N, O). This atomization energy is then combined with the well-known experimental enthalpies of formation of the gaseous atoms to yield the molecule's ΔfH°.
-
Standard Entropy (S°) and Heat Capacity (Cp) : These properties are calculated from the vibrational, rotational, and translational partition functions. The necessary inputs—optimized molecular geometry (for rotational constants) and vibrational frequencies—are obtained from the initial DFT (e.g., B3LYP) calculation within the composite method workflow.
For validation, it is highly recommended to perform calculations with multiple composite methods (e.g., G4 and CBS-QB3) and compare the results.[25][27] Discrepancies can highlight potential challenges for a particular theoretical approach. All computational results should be benchmarked against the experimental values obtained in Part 1 and against trusted databases like the NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB) for related structures.[31][32][33][34]
Summary of Key Thermochemical Data
The successful application of the experimental and computational workflows described herein will yield the definitive thermochemical data for 1-Oxa-7-azaspiro[4.4]nonane. The data should be compiled for clear comparison and validation.
| Thermochemical Property | Experimental Value | Computational Value (G4) | Computational Value (CBS-QB3) | Units |
| Standard Enthalpy of Formation (gas, 298.15 K) | From Bomb Calorimetry | Calculated | Calculated | kJ/mol |
| Standard Molar Heat Capacity (solid, 298.15 K) | From DSC | N/A | N/A | J/(mol·K) |
| Melting Point | From DSC | N/A | N/A | °C or K |
| Enthalpy of Fusion | From DSC | N/A | N/A | kJ/mol |
| Decomposition Onset Temperature | From TGA | N/A | N/A | °C or K |
Conclusion
A thorough understanding of the thermochemical properties of 1-Oxa-7-azaspiro[4.4]nonane is a prerequisite for its safe and efficient use in pharmaceutical development. Due to the current lack of public data, a systematic investigation is required. The integrated strategy presented in this guide—combining precision calorimetry (bomb calorimetry, DSC) and thermal analysis (TGA) with high-accuracy composite quantum chemical methods (G4, CBS-QB3)—provides a comprehensive and self-validating pathway to establish its thermochemical landscape. This dual approach ensures that the resulting data is not only experimentally grounded but also theoretically robust, providing the high degree of confidence required by drug development professionals for process optimization, safety assessment, and regulatory submission.
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TA Instruments. (n.d.). Heat Capacity Measurements at High Temperatures Using Simultaneous DSC-TGA SDT650. Retrieved from [Link]
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GitHub. (n.d.). ccdata/nist-cccbdb: Computational Chemistry Comparison and Benchmark DataBase. Retrieved from [Link]
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Simmie, J. M. (2013). Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables: A Litmus Test for Cost-Effective Molecular Formation Enthalpies. The Journal of Physical Chemistry A, 117(5), 969-982. [Link]
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- Sahu, S. (2024). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
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Pickard IV, F. C., et al. (2005). Comparison of CBS-QB3, CBS-APNO, G2, and G3 thermochemical predictions with experiment for formation of ionic clusters of hydronium and hydroxide ions complexed with water. The Journal of Chemical Physics, 122(2), 024302. [Link]
- Meyerriecks, W. (n.d.). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics Archive.
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Zhao, Y., & Truhlar, D. G. (2005). Design of Density Functionals That Are Broadly Accurate for Thermochemistry, Thermochemical Kinetics, and Nonbonded Interactions. The Journal of Physical Chemistry A, 109(25), 5656–5667. [Link]
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- Simmie, J. M. (2013). Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables: A Litmus Test for Cost-Effective Molecular Formation Enthalpies.
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Methodological & Application
Synthesis of 1-Oxa-7-azaspiro[4.4]nonane and its Analogs: A Detailed Guide for Medicinal Chemists
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the demand for molecules with enhanced three-dimensionality is ever-increasing. This "escape from flatland" is driven by the need to improve compound potency, selectivity, and pharmacokinetic properties.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful tool in this endeavor. Their inherent rigidity and defined spatial arrangement of functional groups allow for precise interactions with biological targets.[2][3]
The 1-oxa-7-azaspiro[4.4]nonane core is a particularly attractive scaffold. This heterocyclic system combines the structural features of a tetrahydrofuran and a pyrrolidine ring, offering a unique blend of properties. The presence of both an oxygen and a nitrogen atom provides opportunities for hydrogen bonding and other polar interactions, while the spirocyclic nature imparts a distinct three-dimensional architecture.[4][5] This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for accessing 1-oxa-7-azaspiro[4.4]nonane and its analogs, aimed at researchers, scientists, and drug development professionals.
Strategic Approaches to the Synthesis of the 1-Oxa-7-azaspiro[4.4]nonane Core
The construction of the 1-oxa-7-azaspiro[4.4]nonane skeleton can be approached through several strategic disconnections. The choice of strategy is often dictated by the availability of starting materials, the desired substitution patterns, and the need for stereochemical control. Key strategies include intramolecular cyclization reactions, domino reactions, and multicomponent reactions.
Strategy 1: Intramolecular Cyclization of Acyclic Precursors
A common and versatile approach involves the cyclization of a linear precursor containing both the tetrahydrofuran and pyrrolidine components in a latent form. This can be achieved through various methods, including reductive amination and nucleophilic substitution.
A plausible and efficient route starts from 3-ketotetrahydrofuran. This commercially available starting material provides the tetrahydrofuran ring and a key functional group for elaboration. The synthesis of the related 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione from 3-ketotetrahydrofuran highlights the utility of this precursor.[1]
Conceptual Workflow for Intramolecular Cyclization
Caption: A conceptual workflow for the synthesis of 1-oxa-7-azaspiro[4.4]nonane via intramolecular cyclization.
Strategy 2: Domino Radical Bicyclization
For the synthesis of the all-carbon analog, 1-azaspiro[4.4]nonane, a domino radical bicyclization has been successfully employed.[6] This powerful strategy allows for the rapid construction of the spirocyclic core from a linear precursor in a single step. The reaction typically involves the generation of a radical which then undergoes a cascade of cyclizations. This approach offers the potential for high efficiency and the introduction of molecular complexity in a convergent manner. While not yet reported for the 1-oxa-7-azaspiro[4.4]nonane system, this strategy could be adapted by designing appropriate acyclic precursors.
Strategy 3: Intramolecular 1,3-Dipolar Cycloaddition
The synthesis of 1-azaspiro[4.4]nonan-1-oxyls has been achieved through an intramolecular 1,3-dipolar cycloaddition of a nitrone with an alkene.[3] This method provides a powerful tool for the construction of the five-membered nitrogen-containing ring and can be envisioned for the synthesis of the 1-oxa-7-azaspiro[4.4]nonane scaffold by utilizing a precursor with a tethered alkene and a nitrone derived from a tetrahydrofuran aldehyde.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates and the target 1-oxa-7-azaspiro[4.4]nonane scaffold. These protocols are based on established synthetic transformations and adaptations from the synthesis of closely related analogs.
Protocol 1: Synthesis of N-Benzyl-1-oxa-7-azaspiro[4.4]nonane (A Plausible Route)
This protocol outlines a plausible multi-step synthesis starting from 3-ketotetrahydrofuran, culminating in the N-benzylated target compound.
Step 1: Reductive Amination of 3-Ketotetrahydrofuran
-
Rationale: This step introduces the nitrogen atom and the side chain necessary for the subsequent cyclization. Sodium triacetoxyborohydride is a mild and selective reducing agent for this transformation.
-
Materials:
-
3-Ketotetrahydrofuran
-
Benzylamine
-
Sodium triacetoxyborohydride
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 3-ketotetrahydrofuran (1.0 eq) in dichloroethane, add benzylamine (1.1 eq) and glacial acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford N-benzyl-N-(tetrahydrofuran-3-yl)amine.
-
Step 2: N-Alkylation with a Two-Carbon Electrophile
-
Rationale: This step introduces the remaining two carbon atoms required for the formation of the pyrrolidine ring. A protected 2-bromoethanol derivative is a suitable electrophile.
-
Materials:
-
N-benzyl-N-(tetrahydrofuran-3-yl)amine
-
2-(tert-Butyldimethylsilyloxy)ethyl bromide
-
Potassium carbonate
-
Acetonitrile
-
-
Procedure:
-
To a solution of N-benzyl-N-(tetrahydrofuran-3-yl)amine (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq) and 2-(tert-butyldimethylsilyloxy)ethyl bromide (1.2 eq).
-
Heat the mixture to reflux and stir for 24 hours.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the protected amino alcohol.
-
Step 3: Deprotection and Intramolecular Cyclization
-
Rationale: Removal of the silyl protecting group will liberate the hydroxyl group, which can then undergo an intramolecular cyclization via activation with a sulfonyl chloride to form the spirocyclic core.
-
Materials:
-
Protected amino alcohol from Step 2
-
Tetrabutylammonium fluoride (TBAF) in THF
-
Methanesulfonyl chloride
-
Triethylamine
-
Dichloromethane
-
-
Procedure:
-
Dissolve the protected amino alcohol (1.0 eq) in THF and add TBAF (1.1 eq, 1M solution in THF).
-
Stir at room temperature for 2 hours.
-
Concentrate the reaction mixture and purify by column chromatography to obtain the deprotected amino alcohol.
-
Dissolve the amino alcohol (1.0 eq) in dichloromethane and cool to 0 °C.
-
Add triethylamine (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield N-benzyl-1-oxa-7-azaspiro[4.4]nonane.
-
Protocol 2: Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione
This protocol is adapted from a known procedure and demonstrates the use of 3-ketotetrahydrofuran in the synthesis of a related spirocyclic system.[1]
-
Rationale: This one-pot reaction utilizes a Bucherer-Bergs reaction to construct the hydantoin ring directly onto the 3-ketotetrahydrofuran scaffold.
-
Materials:
-
3-Ketotetrahydrofuran
-
Ammonium carbonate
-
Potassium cyanide
-
Ethanol
-
Water
-
2 N Hydrochloric acid
-
-
Procedure:
-
Prepare a solution of ammonium carbonate (19.2 g) in ethanol (42 ml) and water (28 ml).
-
Add 3-ketotetrahydrofuran (10.0 g) to this solution.
-
Heat the mixture to 55 °C.
-
Slowly add a solution of potassium cyanide (6.3 g) in water (15 ml) dropwise.
-
Stir the reaction mixture at 55 °C for 18 hours.
-
Evaporate the reaction mixture to dryness in vacuo.
-
Dissolve the residue in a minimum amount of water and acidify with 2 N hydrochloric acid.
-
Cool the mixture to induce precipitation of the product.
-
Collect the solid by filtration and recrystallize from ethanol to obtain pure 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.
-
Data Presentation
The following table summarizes key data for 1-oxa-7-azaspiro[4.4]nonane and a representative analog.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Synthetic Strategy |
| 1-Oxa-7-azaspiro[4.4]nonane | C₇H₁₃NO | 127.18 | 176-12-5 | Intramolecular Cyclization |
| 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione | C₇H₁₀N₂O₃ | 186.17 | 5644-88-2 | Bucherer-Bergs Reaction |
Visualization of Synthetic Pathways
The following diagrams illustrate the key transformations in the synthesis of 1-oxa-7-azaspiro[4.4]nonane and its analogs.
Synthesis of N-Benzyl-1-oxa-7-azaspiro[4.4]nonane
Caption: Synthetic scheme for N-benzyl-1-oxa-7-azaspiro[4.4]nonane.
Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione
Caption: One-pot synthesis of 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.
Conclusion and Future Directions
The 1-oxa-7-azaspiro[4.4]nonane scaffold represents a promising area for exploration in medicinal chemistry. The synthetic strategies outlined in this guide provide a solid foundation for accessing this and related spirocyclic systems. While a direct and fully detailed protocol for the parent compound remains to be published in peer-reviewed literature, the presented methodologies, adapted from the synthesis of close analogs, offer a clear and rational path for its preparation. Future work in this area will likely focus on the development of more efficient and stereoselective synthetic routes, as well as the exploration of the chemical space around this novel scaffold to generate new drug candidates with improved therapeutic profiles.
References
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link]
-
PrepChem. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]
-
Tulyakov, E. V., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036–2042. [Link]
-
PubChem. (n.d.). 1-Oxa-7-azaspiro[4.4]nonane. Retrieved from [Link]
-
Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry, 84(24), 16035–16049. [Link]
-
Ikeda, M., et al. (1994). Synthesis of an optically active 1-azaspiro[4.4]non-8-en-7-one. Heterocycles, 38(6), 1237-1240. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis and Applications of 1-Oxa-7-azaspiro[4.4]nonane (CAS 176-12-5). Retrieved from [Link]
-
Kurosawa, K., et al. (2001). One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. Journal of the Chemical Society, Perkin Transactions 1, (18), 2121-2126. [Link]
-
PubChem. (n.d.). 1-Oxa-7-azaspiro[4.4]nonane hydrochloride. Retrieved from [Link]
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Application Notes & Protocols: 1-Oxa-7-azaspiro[4.4]nonane as a Strategic Building Block for Complex Molecule Synthesis
Introduction: The Strategic Value of Three-Dimensionality
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with improved pharmacological profiles is paramount. The concept of "escaping flatland"—moving away from planar, aromatic-heavy structures towards more three-dimensional molecules—has gained significant traction.[1][2] An increased fraction of sp³-hybridized carbons (Fsp³) is strongly correlated with enhanced clinical success, often leading to better solubility, improved metabolic stability, and higher target selectivity.[3]
At the forefront of this chemical evolution is the use of spirocyclic scaffolds, which are structures where two rings are joined by a single common atom.[1] 1-Oxa-7-azaspiro[4.4]nonane (CAS: 176-12-5) has emerged as a particularly valuable building block in this context.[4] This heterocyclic compound, featuring a tetrahydrofuran ring fused to a pyrrolidine ring, offers a rigid, three-dimensional framework that can conformationally lock appended functionalities.[1] The presence of a secondary amine provides a versatile handle for introducing a wide array of substituents, making it an ideal starting point for the construction of diverse chemical libraries for drug discovery.[4]
This guide provides an in-depth look at the properties, strategic applications, and detailed experimental protocols for utilizing 1-Oxa-7-azaspiro[4.4]nonane as a foundational element in the synthesis of complex, next-generation molecules.
Physicochemical Properties and Handling
1-Oxa-7-azaspiro[4.4]nonane is a white to off-white crystalline powder.[4] Understanding its core properties is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 176-12-5 | [4],[5] |
| Molecular Formula | C₇H₁₃NO | [4],[5] |
| Molecular Weight | 127.18 g/mol | [4],[5] |
| IUPAC Name | 1-oxa-7-azaspiro[4.4]nonane | [5] |
| Appearance | White or off-white crystalline powder | [4] |
| Form | Also available as a hydrochloride salt (C₇H₁₄ClNO) | [6] |
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Keep the container tightly closed when not in use.
-
The hydrochloride salt form offers increased stability and solubility in polar solvents, which can be advantageous for certain reaction setups or for stock solution preparation.[6]
The Spirocyclic Advantage in Molecular Design
The incorporation of the 1-oxa-7-azaspiro[4.4]nonane scaffold is a deliberate strategy to imbue a target molecule with favorable drug-like properties. The spirocyclic core enforces a rigid conformational arrangement of substituents, which can lead to a more precise and high-affinity interaction with a biological target.[1] This rigidity contrasts sharply with the flexibility of acyclic or simple monocyclic linkers, which can adopt multiple conformations, potentially leading to off-target binding and reduced potency.
The primary advantages include:
-
Enhanced Three-Dimensionality (Fsp³): Moving from a flat analogue like piperazine to a spirocycle increases the Fsp³ count, which is a key descriptor for predicting clinical success.[3]
-
Improved Physicochemical Properties: Azaspirocycles have been shown to increase solubility and basicity while decreasing lipophilicity compared to their non-spirocyclic counterparts.[1]
-
Novelty and Patentability: The unique shape of spirocycles provides access to novel chemical space, offering a significant advantage in intellectual property development.[7]
Caption: Experimental workflow for N-Arylation.
Materials:
-
1-Oxa-7-azaspiro[4.4]nonane (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) or similar Pd precursor
-
XPhos (0.04 eq) or a similar phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu, 1.4 eq)
-
Anhydrous toluene
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry, oven-baked reaction flask, add 1-oxa-7-azaspiro[4.4]nonane, the aryl bromide, and sodium tert-butoxide.
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
In a separate vial, weigh the Pd(OAc)₂ and XPhos ligand, and add them to the reaction flask under a positive pressure of inert gas.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.
Protocol 2: Representative Synthesis of a Spirocyclic Scaffold
While the direct synthesis of 1-oxa-7-azaspiro[4.4]nonane can be complex, this protocol for a related Mn(III)-based oxidative cyclization illustrates a modern method for constructing such scaffolds. [8][9] Causality Behind Experimental Choices:
-
Oxidant: Manganese(III) acetate is a single-electron oxidant that generates a radical intermediate from the pyrrolidinedione starting material.
-
Solvent: Glacial acetic acid serves as both the solvent and a proton source, facilitating the reaction cascade.
-
Air Stream: A stream of dry air can help to regenerate the active Mn(III) species, allowing for catalytic turnover in some systems.
Materials:
-
1,1-Diarylethene (1.0 eq)
-
4-Acylpyrrolidine-2,3-dione (1.0 eq)
-
Manganese(III) acetate dihydrate (2.5 eq)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve the 1,1-diarylethene and the 4-acylpyrrolidine-2,3-dione in glacial acetic acid.
-
Add the manganese(III) acetate dihydrate to the solution.
-
Stir the reaction mixture vigorously at room temperature under a gentle stream of dry air for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to quench the acid.
-
Extract the product into an organic solvent such as dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the 2-oxa-7-azaspiro[4.4]nonanedione product. [9]
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized); Insufficiently strong base; Low reaction temperature. | Ensure a completely inert atmosphere; Use fresh, high-quality catalyst and ligand; Switch to a stronger base (e.g., LHMDS); Increase reaction temperature. |
| Recovery of Starting Amine | Base is not strong enough to deprotonate the amine; Steric hindrance. | Switch from K₂CO₃ or Cs₂CO₃ to NaOt-Bu; Use a less sterically demanding ligand if possible. |
| Side Product Formation | Reaction temperature too high, causing decomposition; Aryl halide homo-coupling. | Lower the reaction temperature and increase reaction time; Screen different ligand/catalyst combinations to favor the desired coupling. |
| Difficult Purification | Co-elution of product with ligand or ligand oxides. | Use a different ligand that is more easily separated (e.g., a water-soluble ligand that can be removed by aqueous wash); Optimize chromatography conditions. |
Conclusion
1-Oxa-7-azaspiro[4.4]nonane is more than just a chemical intermediate; it is a strategic tool for designing complex molecules with superior, drug-like properties. Its rigid, three-dimensional structure provides a robust anchor for building libraries of compounds with enhanced potency and improved pharmacokinetic profiles. By understanding the principles behind its application and mastering the key synthetic transformations, researchers in drug development can effectively leverage this building block to accelerate the discovery of novel therapeutics and navigate beyond the confines of "flatland" chemistry.
References
- Exploring the Synthesis and Applications of 1-Oxa-7-azaspiro[4.4]nonane (CAS 176-12-5). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Timmerman, P., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(3), 263–266.
- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021, December 1). BLDpharm.
- Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
- Zheng, Y. J., & Tice, C. M. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters.
- Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
- 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl). (n.d.). EvitaChem.
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1-Oxa-7-azaspiro[4.4]nonane hydrochloride. (n.d.). PubChem. Retrieved from [Link]
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The Strategic Integration of 1-Oxa-7-azaspiro[4.4]nonane in Fragment-Based Drug Discovery: A Guide for Researchers
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality leads in modern medicinal chemistry. The core principle of FBDD lies in the screening of low molecular weight compounds, or "fragments," that exhibit weak but efficient binding to a biological target. The subsequent optimization of these initial hits into potent drug candidates offers a more rational and efficient alternative to traditional high-throughput screening. Within the vast chemical space available for fragment library design, spirocyclic scaffolds have emerged as particularly promising starting points due to their inherent three-dimensionality and conformational rigidity.[1][2] This guide provides detailed application notes and protocols for the strategic utilization of a specific and compelling spirocycle, 1-Oxa-7-azaspiro[4.4]nonane, in FBDD campaigns.
The Rationale for 1-Oxa-7-azaspiro[4.4]nonane in FBDD
The selection of a core scaffold for a fragment library is a critical decision that significantly influences the outcomes of a screening campaign. 1-Oxa-7-azaspiro[4.4]nonane, with its unique bicyclic structure where two rings share a single carbon atom, presents several key advantages that make it an exemplary candidate for FBDD.
-
Inherent Three-Dimensionality: Unlike the flat, aromatic structures that have historically dominated screening libraries, the spirocyclic nature of 1-Oxa-7-azaspiro[4.4]nonane provides a rigid, three-dimensional framework.[3] This pre-organized conformation can lead to more specific and higher-affinity interactions with the complex topological features of protein binding sites, a crucial factor for improving ligand efficiency.[4]
-
Improved Physicochemical Properties: A higher fraction of sp3-hybridized carbon atoms, as found in this spirocycle, generally correlates with improved physicochemical properties such as increased solubility and metabolic stability, and reduced lipophilicity.[1] These are desirable characteristics for developing drug candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
-
Defined Exit Vectors for Fragment Elaboration: The 1-Oxa-7-azaspiro[4.4]nonane core possesses a secondary amine that serves as a readily available synthetic handle. This allows for the controlled and directional elaboration of fragment hits, a cornerstone of the hit-to-lead optimization process.[5] The defined geometry of the spirocycle ensures that appended chemical groups are projected into specific regions of chemical space, facilitating the exploration of structure-activity relationships (SAR).
-
Novel Chemical Space: The inclusion of novel, three-dimensional scaffolds like 1-Oxa-7-azaspiro[4.4]nonane in fragment libraries allows for the exploration of previously untapped chemical space, increasing the probability of identifying hits for challenging biological targets.[4]
Application Notes: A Workflow for FBDD using 1-Oxa-7-azaspiro[4.4]nonane
This section outlines a strategic workflow for the application of 1-Oxa-7-azaspiro[4.4]nonane in an FBDD campaign, from fragment library design to hit validation and elaboration.
Fragment Library Design and Synthesis
The initial step involves the creation of a focused fragment library based on the 1-Oxa-7-azaspiro[4.4]nonane scaffold. The "Rule of Three" is a useful guideline for designing these fragments: molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors and acceptors ≤ 3, and number of rotatable bonds ≤ 3.[6]
A diversity-oriented synthesis approach can be employed to generate a library of derivatives. The secondary amine of the core scaffold provides a convenient point for diversification. A variety of small, functional groups can be introduced via reactions such as acylation, alkylation, and sulfonylation to explore different interactions within a target's binding site.
Table 1: Physicochemical Properties of 1-Oxa-7-azaspiro[4.4]nonane and Representative Fragments
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| 1-Oxa-7-azaspiro[4.4]nonane | C7H13NO | 127.18 | 0.2 | 1 | 2 |
| N-acetyl-1-Oxa-7-azaspiro[4.4]nonane | C9H15NO2 | 169.22 | -0.1 | 0 | 2 |
| N-methyl-1-Oxa-7-azaspiro[4.4]nonane | C8H15NO | 141.21 | 0.5 | 0 | 2 |
| N-(methylsulfonyl)-1-Oxa-7-azaspiro[4.4]nonane | C8H15NO3S | 205.27 | -0.4 | 0 | 3 |
Data computed using PubChem.[7]
Fragment Screening Methodologies
Due to the typically weak binding affinities of fragments, sensitive biophysical techniques are required for screening. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the gold-standard methods in FBDD.
Protein-observed NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are powerful for identifying fragment binding and mapping the binding site on the protein.[8] Changes in the chemical shifts of specific amino acid residues upon addition of the fragment library indicate a binding event. Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, can also be employed to identify binders from a mixture of fragments.[9]
X-ray crystallography provides high-resolution structural information of the fragment bound to the target protein. This allows for a detailed understanding of the binding mode and the key interactions, which is invaluable for structure-based drug design and hit-to-lead optimization.[10] Crystals of the target protein are soaked with individual fragments or cocktails of fragments, and the resulting electron density maps are analyzed for bound ligands.
Hit Validation and Characterization
Initial hits identified from the primary screen must be validated to eliminate false positives. Orthogonal biophysical methods, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), can be used to confirm binding and determine the binding affinity (KD) and stoichiometry of the interaction.[9]
Hit-to-Lead Optimization
Once a validated hit with a confirmed binding mode is identified, the process of hit-to-lead optimization begins. The goal is to increase the potency and selectivity of the initial fragment hit while maintaining favorable physicochemical properties. The synthetic handle on the 1-Oxa-7-azaspiro[4.4]nonane core is critical at this stage.
-
Fragment Growing: This strategy involves adding chemical moieties to the fragment hit to engage with adjacent pockets in the binding site. The defined exit vector of the spirocycle allows for rational design of these additions based on the structural information obtained from X-ray crystallography or NMR.[5]
-
Fragment Linking: If two different fragments are found to bind in adjacent sites, they can be linked together to create a larger, higher-affinity molecule. The rigid nature of the 1-Oxa-7-azaspiro[4.4]nonane scaffold can be advantageous in positioning the linking moiety correctly.
-
Fragment Merging: This involves combining the structural features of two or more overlapping fragment hits into a single, more potent molecule.
The iterative cycle of design, synthesis, and testing, guided by structural biology and computational modeling, is key to successful hit-to-lead optimization.
Protocols
This section provides representative protocols for the synthesis of a 1-Oxa-7-azaspiro[4.4]nonane-based fragment library and for a typical NMR screening experiment.
Protocol: Synthesis of an N-acylated 1-Oxa-7-azaspiro[4.4]nonane Fragment Library
This protocol describes a parallel synthesis approach for the acylation of the 1-Oxa-7-azaspiro[4.4]nonane core.
Materials:
-
1-Oxa-7-azaspiro[4.4]nonane hydrochloride[11]
-
A diverse set of small carboxylic acids or acid chlorides
-
Coupling agents (e.g., HATU, HOBt) or a base (e.g., triethylamine, DIPEA)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
96-well reaction block
Procedure:
-
To each well of a 96-well reaction block, add a solution of 1-Oxa-7-azaspiro[4.4]nonane (1.0 eq) and a base such as triethylamine (2.0 eq) in anhydrous DCM.
-
To each well, add a solution of a unique carboxylic acid (1.1 eq) and a coupling agent such as HATU (1.1 eq) in anhydrous DMF. Alternatively, if using acid chlorides, add a solution of the acid chloride (1.1 eq) in anhydrous DCM.
-
Seal the reaction block and shake at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reactions by adding water.
-
Perform a liquid-liquid extraction with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting amide fragments using parallel purification techniques such as preparative HPLC.
-
Characterize each purified fragment by LC-MS and ¹H NMR to confirm identity and purity.
Protocol: Fragment Screening using ¹H-¹⁵N HSQC NMR
This protocol outlines the steps for a protein-observed NMR screening experiment.
Materials:
-
¹⁵N-labeled target protein (typically 50-100 µM in a suitable NMR buffer)
-
Fragment library (e.g., the synthesized 1-Oxa-7-azaspiro[4.4]nonane derivatives) dissolved in a compatible solvent (e.g., d6-DMSO)
-
NMR spectrometer equipped with a cryoprobe
Procedure:
-
Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This will serve as the reference spectrum.
-
Screening:
-
Prepare mixtures (cocktails) of 5-10 fragments.
-
Add a small aliquot of a fragment cocktail to the protein sample to a final concentration of typically 200-500 µM per fragment.
-
Acquire a ¹H-¹⁵N HSQC spectrum for each protein-cocktail mixture.
-
-
Data Analysis:
-
Overlay the spectra from the screening experiments with the reference spectrum.
-
Identify significant chemical shift perturbations (CSPs) of the protein's amide signals. CSPs are indicative of a binding event.
-
-
Deconvolution (for hit cocktails):
-
If a cocktail shows hits, prepare individual samples of the protein with each fragment from that cocktail.
-
Acquire ¹H-¹⁵N HSQC spectra for each individual protein-fragment sample to identify the specific fragment(s) responsible for the observed CSPs.
-
-
Hit Confirmation and Affinity Determination:
-
For confirmed hits, perform a titration by adding increasing concentrations of the fragment to the protein sample and acquiring a ¹H-¹⁵N HSQC spectrum at each concentration.
-
Monitor the CSPs as a function of fragment concentration to determine the dissociation constant (KD).
-
Visualizations
FBDD Workflow using 1-Oxa-7-azaspiro[4.4]nonane
Caption: FBDD workflow for 1-Oxa-7-azaspiro[4.4]nonane.
Hit Elaboration Strategies
Caption: Hit-to-lead optimization strategies.
Conclusion
The 1-Oxa-7-azaspiro[4.4]nonane scaffold represents a valuable and underutilized asset in the design of fragment libraries for FBDD. Its inherent three-dimensionality, favorable physicochemical properties, and synthetic tractability make it an ideal starting point for the discovery of novel, high-quality lead compounds. By following a strategic workflow encompassing rational library design, sensitive biophysical screening, and structure-guided hit-to-lead optimization, researchers can effectively leverage the unique attributes of this spirocyclic core to tackle challenging biological targets and accelerate the drug discovery process.
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Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. ResearchGate.
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One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. ResearchGate.
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One-pot three-component synthesis of azaspirononatriene derivatives. PMC.
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Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. SciSpace.
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Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1][12]oxazin-6-yl Moiety. ACS Publications.
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Alkaloids featuring the 1-azaspiro[4.4]nonane motif. ResearchGate.
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Nitroso-ene cyclization enabled access to 1-azaspiro[4.4]nonane and its application in a modular synthesis toward (±)-cephalotaxine. ResearchGate.
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The Strategic Application of Palladium Catalysis in the Functionalization of 1-Oxa-7-azaspiro[4.4]nonane: A Guide for Advanced Synthesis
For Immediate Release
[City, State] – January 15, 2026 – In the landscape of modern medicinal chemistry, the 1-Oxa-7-azaspiro[4.4]nonane scaffold has emerged as a valuable building block for the synthesis of novel therapeutics.[1] Its unique three-dimensional structure offers a compelling platform for the development of new chemical entities with diverse biological activities.[1][2] This application note provides a comprehensive overview of palladium-catalyzed reactions tailored for the functionalization of this spirocyclic motif, offering researchers, scientists, and drug development professionals a guide to unlocking its synthetic potential. While specific documented protocols for palladium-catalyzed reactions directly involving 1-Oxa-7-azaspiro[4.4]nonane are not extensively reported in publicly available literature, this guide extrapolates from well-established palladium-catalyzed methodologies to provide robust, detailed, and scientifically-grounded protocols for its derivatization.
Introduction: The Significance of the 1-Oxa-7-azaspiro[4.4]nonane Core
The 1-Oxa-7-azaspiro[4.4]nonane framework is a key structural feature in a variety of biologically active compounds.[3][4] Its inherent spirocyclic nature, where two rings share a single carbon atom, imparts a rigid, three-dimensional geometry that is highly sought after in drug design. This defined spatial arrangement of substituents allows for precise interactions with biological targets, often leading to enhanced potency and selectivity. The presence of a secondary amine provides a convenient handle for further synthetic elaboration, making it an ideal candidate for diversification through modern cross-coupling techniques.
Part 1: N-Arylation of 1-Oxa-7-azaspiro[4.4]nonane via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[5][6] This reaction is particularly well-suited for the N-arylation of 1-Oxa-7-azaspiro[4.4]nonane, providing access to a diverse library of N-aryl spirocycles.
Mechanistic Considerations
The catalytic cycle of the Buchwald-Hartwig amination is well-understood and proceeds through a series of key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][7] The choice of palladium precursor, ligand, and base is critical for achieving high yields and broad substrate scope.[5][8] For the coupling of a cyclic secondary amine like 1-Oxa-7-azaspiro[4.4]nonane, bulky, electron-rich phosphine ligands are often preferred to facilitate the reductive elimination step and prevent catalyst decomposition.[8]
Detailed Protocol for N-Arylation
This protocol is a representative example for the coupling of 1-Oxa-7-azaspiro[4.4]nonane with an aryl bromide. Optimization of the ligand, base, and solvent may be necessary for different aryl halides.
Materials:
-
1-Oxa-7-azaspiro[4.4]nonane (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the aryl bromide and 1-Oxa-7-azaspiro[4.4]nonane.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective Pd(0) or Pd(II) sources.[3] |
| Ligand | XPhos, RuPhos, or BrettPhos | Bulky, electron-rich ligands that promote reductive elimination.[8] |
| Base | NaOtBu, KOtBu, or K₃PO₄ | Strong, non-nucleophilic bases to deprotonate the amine.[7] |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, non-protic solvents are essential.[3] |
| Temperature | 80-120 °C | Sufficient thermal energy to drive the catalytic cycle.[8] |
Table 1: Recommended Conditions for Buchwald-Hartwig Amination.
Part 2: Future Directions - C-H Activation and Suzuki-Miyaura Coupling
While specific examples are scarce, the principles of palladium-catalyzed C-H activation and Suzuki-Miyaura coupling can be extended to the 1-Oxa-7-azaspiro[4.4]nonane scaffold.
C-H Arylation of N-Aryl Derivatives
For N-aryl derivatives of 1-Oxa-7-azaspiro[4.4]nonane, direct C-H arylation of the appended aromatic ring offers a powerful strategy for further diversification. This approach, often directed by the spirocyclic amine, would enable the introduction of additional aryl groups in a highly regioselective manner.
Suzuki-Miyaura Coupling of Halogenated Derivatives
The introduction of a halogen atom onto either the spirocyclic core or an N-aryl substituent would pave the way for Suzuki-Miyaura cross-coupling reactions. This would allow for the formation of C-C bonds, connecting the spirocycle to a wide array of (hetero)aryl partners.
Conclusion
Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for the synthetic elaboration of the 1-Oxa-7-azaspiro[4.4]nonane scaffold. While direct, published protocols for this specific molecule are limited, the principles outlined in this guide provide a solid foundation for the development of robust and efficient synthetic routes. The Buchwald-Hartwig amination, in particular, offers a reliable method for the synthesis of N-aryl derivatives, which can serve as precursors for further functionalization via C-H activation or subsequent cross-coupling reactions. The continued exploration of these advanced synthetic methods will undoubtedly accelerate the discovery of novel spirocycle-containing drug candidates.
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-
Buchwald–Hartwig amination. (2023). In Wikipedia. Retrieved from [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved from [Link]
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Exploring the Synthesis and Applications of 1-Oxa-7-azaspiro[4.4]nonane (CAS 176-12-5). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
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Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L.-M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21097-21107. [Link]
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Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Retrieved from [Link]
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The Elegant Assembly of 1-Azaspiro[4.4]nonanes: A Guide to Domino Reactions for Drug Discovery and Development
The 1-azaspiro[4.4]nonane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. Its rigid, three-dimensional architecture provides a unique conformational landscape for the precise spatial arrangement of functional groups, making it an attractive framework for the design of novel therapeutics.[1][2] Notably, derivatives of this spirocycle have shown promise as inhibitors of the hepatitis C virus and as agonists of nicotinic acetylcholine receptors.[1] The renowned anti-leukemia agent, homoharringtonine, is an ester derivative of cephalotaxine, an alkaloid featuring the 1-azaspiro[4.4]nonane ring system.[1]
Domino reactions, also known as cascade or tandem reactions, offer a powerful and elegant strategy for the synthesis of such complex molecular architectures. By combining multiple bond-forming events in a single, orchestrated sequence, domino reactions enhance synthetic efficiency, reduce waste, and minimize purification steps. This guide provides an in-depth exploration of key domino strategies for the construction of 1-azaspiro[4.4]nonane derivatives, offering detailed protocols and insights into the rationale behind experimental design for researchers, scientists, and drug development professionals.
Mechanistic Principles and Strategic Considerations
The successful design of a domino reaction hinges on a deep understanding of the underlying reaction mechanisms. For the synthesis of 1-azaspiro[4.4]nonanes, several distinct domino strategies have proven effective, each with its own set of advantages and considerations.
Domino Radical Bicyclization: Forging Rings with Precision
This powerful strategy relies on the generation of a radical species that triggers a cascade of intramolecular cyclizations to rapidly assemble the spirocyclic core.[1][2] The choice of radical initiator is a critical parameter that dictates the reaction conditions and can influence the stereochemical outcome.
Causality Behind Experimental Choices:
-
Radical Initiator:
-
AIBN (2,2'-Azobisisobutyronitrile): This widely used initiator requires thermal activation, typically at reflux temperatures (around 80-90 °C). While robust and reliable, the higher temperatures can sometimes lead to the formation of side products.
-
Et₃B (Triethylborane): In contrast, triethylborane can initiate radical formation at room temperature in the presence of trace oxygen. These milder conditions can improve diastereoselectivity and minimize thermal decomposition of sensitive substrates.[3]
-
-
Radical Mediator:
-
Bu₃SnH (Tributyltin Hydride): This is a common and efficient hydrogen atom donor that propagates the radical chain and terminates the domino sequence. However, the toxicity of organotin compounds and the challenges associated with their removal necessitate careful handling and purification.
-
[3+2] Cycloaddition of Azomethine Ylides: A Convergent Approach
The 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile is a highly convergent and atom-economical method for constructing the pyrrolidine ring of the 1-azaspiro[4.4]nonane system.[4] This reaction can be performed as a three-component process, bringing together an isatin, an amino acid (such as sarcosine), and a dipolarophile in a single pot.
Causality Behind Experimental Choices:
-
Catalyst: While some variations are catalyst-free, the use of metal catalysts, such as silver(I) salts, can significantly enhance the rate and stereoselectivity of the cycloaddition.[5] The choice of ligand coordinated to the metal center is crucial for inducing high levels of enantioselectivity in asymmetric variants.
-
Solvent: The polarity of the solvent can influence the stability of the azomethine ylide intermediate and the rate of the cycloaddition. Protic solvents like ethanol are often used as they can facilitate the in situ formation of the ylide.
Multicomponent Domino Reactions: Building Complexity in a Single Step
Multicomponent reactions (MCRs) epitomize the principles of green chemistry by combining three or more starting materials in a single reaction vessel to generate a complex product that incorporates a substantial portion of all the reactants.[6] These reactions often proceed through a domino sequence of events, rapidly building molecular complexity.
Causality Behind Experimental Choices:
-
Reaction Conditions: Many multicomponent reactions for the synthesis of spiro-pyrrolidines are designed to be environmentally benign, often utilizing green solvents like ethanol or even water and sometimes proceeding without a catalyst.[7] Microwave irradiation can also be employed to accelerate the reaction rate and improve yields.[6]
-
Substrate Scope: The versatility of MCRs allows for a wide range of substituents to be introduced into the final spirocyclic product by simply varying the starting materials. This is particularly advantageous in drug discovery for the rapid generation of compound libraries.
Application Notes and Protocols
The following section provides detailed, step-by-step protocols for the synthesis of 1-azaspiro[4.4]nonane derivatives via the domino strategies discussed above. These protocols are intended to serve as a practical guide for laboratory execution.
Protocol 1: Domino Radical Bicyclization of an O-Benzyl Oxime Ether
This protocol describes the synthesis of a 1-azaspiro[4.4]nonane derivative from a functionalized O-benzyl oxime ether using either AIBN or Et₃B as the radical initiator.[1]
Materials:
-
Functionalized O-benzyl oxime ether (1.0 equiv)
-
Tributyltin hydride (Bu₃SnH) (1.2 - 1.5 equiv)
-
2,2'-Azobisisobutyronitrile (AIBN) (0.1 - 0.25 mmol) OR Triethylborane (Et₃B, 1.0 M in hexanes) (1.2 mL)
-
Anhydrous cyclohexane or toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
Method A: AIBN as Initiator
-
In a round-bottom flask, dissolve the O-benzyl oxime ether (1.0 mmol) in anhydrous cyclohexane to achieve a 0.02 M solution.
-
Add tributyltin hydride (1.2 mmol) and AIBN (0.25 mmol) to the solution.
-
Stopper the flask with a rubber septum and purge with an inert gas (N₂ or Ar) for 30 minutes.
-
Immerse the flask in a preheated oil bath at 90 °C and stir the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Method B: Et₃B as Initiator
-
In a round-bottom flask, dissolve the O-benzyl oxime ether (1.0 mmol) and tributyltin hydride (1.2 mmol) in cyclohexane to achieve a 0.02 M solution.
-
Stopper the flask with a rubber septum and stir the contents at room temperature.
-
Add triethylborane (1.0 M in hexanes, 2.5 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Troubleshooting:
-
Low Yield: Ensure all reagents are pure and the solvent is anhydrous. Degassing the solvent prior to the reaction is crucial to remove oxygen, which can interfere with the radical chain process. In the case of AIBN, ensure the reaction temperature is maintained. For the Et₃B initiated reaction, ensure a slow, dropwise addition of the initiator.
-
Formation of Side Products: Premature quenching of the radical intermediates by Bu₃SnH can lead to the formation of monocyclized or reduced, uncyclized products.[1] Consider a slow addition of Bu₃SnH over the course of the reaction to maintain a low steady-state concentration. The milder conditions of the Et₃B initiated reaction may also reduce the formation of side products.[3]
Protocol 2: Three-Component [3+2] Cycloaddition for Spirooxindole-Pyrrolidine Synthesis
This protocol outlines a one-pot synthesis of a spirooxindole-pyrrolidine derivative via the 1,3-dipolar cycloaddition of an in situ generated azomethine ylide.
Materials:
-
Isatin (1.0 equiv)
-
Sarcosine (1.0 equiv)
-
Dipolarophile (e.g., trans-1,2-dibenzoylethylene) (1.0 equiv)
-
Ethanol
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of the isatin (1.0 mmol) and the dipolarophile (1.0 mmol) in ethanol, add sarcosine (1.0 mmol).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Troubleshooting:
-
No Reaction or Low Conversion: Ensure the starting materials are of high purity. The choice of solvent can be critical; if ethanol is not effective, consider screening other polar protic or aprotic solvents.
-
Poor Diastereoselectivity: The stereochemical outcome of the cycloaddition can be influenced by the solvent and reaction temperature.[3] Lowering the reaction temperature may improve diastereoselectivity. The use of a suitable catalyst, such as a silver(I) salt with a chiral ligand, can also be explored to control the stereochemistry.[5]
Data Presentation
The following tables summarize representative data for the synthesis of 1-azaspiro[4.4]nonane derivatives using the domino strategies discussed.
Table 1: Domino Radical Bicyclization of O-Benzyl Oxime Ethers [1]
| Entry | Substrate | Initiator | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Bromo-substituted aryl | AIBN | 6-8 | 66 | Mixture |
| 2 | Iodo-substituted aryl | AIBN | 3 | 67 | Mixture |
| 3 | Bromo-substituted aryl | Et₃B | 3 | 64 | Mixture |
| 4 | Terminal alkyne | AIBN | 3 | 45 | Mixture |
Table 2: Three-Component [3+2] Cycloaddition for Spirooxindole-Pyrrolidines
| Entry | Isatin Derivative | Dipolarophile | Solvent | Yield (%) |
| 1 | Isatin | trans-1,2-dibenzoylethylene | Ethanol | 85 |
| 2 | 5-Nitroisatin | trans-1,2-dibenzoylethylene | Ethanol | 92 |
| 3 | 5-Bromoisatin | trans-1,2-dibenzoylethylene | Ethanol | 88 |
| 4 | N-Methylisatin | trans-1,2-dibenzoylethylene | Ethanol | 82 |
Visualization of Key Processes
The following diagrams, generated using Graphviz, illustrate the mechanistic pathways and workflows described in this guide.
Caption: Mechanism of Domino Radical Bicyclization.
Caption: Workflow for Three-Component [3+2] Cycloaddition.
References
- Villarreal, Y., et al. (2021). Three-component one-pot synthesis of new spiro[indoline-pyrrolidine] derivatives mediated by 1,3-dipolar reaction and DFT analysis.
- Synthesis of spiro-fused heterocyclic scaffolds through multicomponent reactions involving is
-
Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21100–21114. Available from: [Link]
-
Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. (2019). PubMed. Available from: [Link]
- Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. (n.d.). Benchchem.
- One-Step Three-Component Synthesis of Spiro Pyrrolidinones via 1,3-Dipolar Cycloaddition. (2021).
- The Three-Component Reaction between Isatin, α-Amino Acids, and Dipolarophiles. (n.d.).
- Three-component reaction between isatin, sarcosine, and.... (n.d.).
- [3+2] Cycloaddition of Azomethine Ylides. (n.d.). Thieme Chemistry.
- Synthesis of Azaspiro[4.
- Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. (2019). PubMed.
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
- Reaction design for spirocyclization through domino reactions. (n.d.).
- Stereoselective domino reactions in the synthesis of spiro compounds. (2022). AIR Unimi.
- Domino reaction to make heterocyclic spiro compounds. (2011). RSC Blogs.
- Recent advances in the (3+2) cycloaddition of azomethine ylide. (n.d.). OUCI.
- Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to azaspiro[4.4]nonenones and azaspiro[4.5]decadienones. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. (n.d.).
- Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022). MDPI.
- Nitroso-ene cyclization enabled access to 1-azaspiro[4.4]nonane and its application in a modular synthesis toward (±)-cephalotaxine. (n.d.). Scilit.
- A Comparative Guide to the Biological Activity of Azaspiro[3.
- Asymmetric [3+2] Cycloaddition of Azomethine Ylides. (n.d.). MSU chemistry.
- Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. (n.d.). MDPI.
- [3 + 2] cycloaddition reaction of azomethine ylides generated by thermal ring opening of aziridines onto carbon nanohorns. (n.d.). RSC Publishing.
- Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Deriv
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One-Pot Synthesis of Functionalized 2-Oxa-7-azaspiro[4.4]nonane Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-oxa-7-azaspiro[4.4]nonane scaffold is a key structural motif in medicinal chemistry, offering a unique three-dimensional architecture that is of significant interest for the development of novel therapeutics. Its rigid spirocyclic framework allows for precise spatial arrangement of functional groups, enhancing binding affinity and selectivity to biological targets. This guide provides a comprehensive overview of a one-pot synthesis strategy for accessing functionalized 2-oxa-7-azaspiro[4.4]nonane derivatives, focusing on a manganese(III)-based oxidative cycloaddition. Detailed protocols, mechanistic insights, and applications are presented to enable researchers to leverage this efficient synthetic approach.
Introduction: The Significance of 2-Oxa-7-azaspiro[4.4]nonane Derivatives
Spiroheterocycles are a prominent class of compounds in drug discovery, with their unique conformational rigidity often leading to improved pharmacological properties. The 2-oxa-7-azaspiro[4.4]nonane core, containing both an oxolane (tetrahydrofuran) and a pyrrolidine ring sharing a single carbon atom, presents a desirable scaffold for exploring new chemical space. Derivatives of this spirocycle have potential applications in various therapeutic areas due to their structural complexity and the presence of both hydrogen bond donor and acceptor functionalities.
Traditional multi-step syntheses of such complex scaffolds can be time-consuming and inefficient. One-pot multicomponent reactions offer a streamlined alternative, allowing for the construction of complex molecules from simple precursors in a single synthetic operation. This approach is not only more efficient but also aligns with the principles of green chemistry by reducing solvent waste and energy consumption.
One-Pot Synthesis via Mn(III)-Based Oxidative Cycloaddition
A robust one-pot method for the synthesis of functionalized 2-oxa-7-azaspiro[4.4]nonane derivatives involves the manganese(III)-mediated oxidative cycloaddition of 1,1-diarylethenes with 4-acylpyrrolidine-2,3-diones.[1] This reaction proceeds in good yields and offers a straightforward route to highly functionalized spirocyclic compounds.
Reaction Principle and Mechanism
The reaction is initiated by the oxidation of the 4-acylpyrrolidine-2,3-dione by manganese(III) acetate to generate a dicarbonyl radical intermediate. This radical then adds to the 1,1-diarylethene to form a new carbon-carbon bond. Subsequent intramolecular cyclization and further oxidation steps lead to the formation of the 2-oxa-7-azaspiro[4.4]nonane-8,9-dione core. The pyrrolidinedione ring remains intact throughout the reaction, becoming one of the two rings in the final spirocyclic product.[1]
dot
Caption: Mn(III)-based one-pot synthesis workflow.
Scope of Functionalization
This synthetic strategy allows for the incorporation of a variety of functional groups on both the 1,1-diarylethene and the 4-acylpyrrolidine-2,3-dione starting materials. This versatility is crucial for generating a library of diverse 2-oxa-7-azaspiro[4.4]nonane derivatives for structure-activity relationship (SAR) studies in drug discovery.
| Starting Material | Tolerated Functional Groups |
| 1,1-Diarylethene | Electron-donating and electron-withdrawing groups on the aryl rings (e.g., -OCH₃, -Cl, -F) |
| 4-Acylpyrrolidine-2,3-dione | Various alkyl and aryl acyl groups (e.g., benzoyl, acetyl) |
Experimental Protocol: One-Pot Synthesis of 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones
This protocol is adapted from the procedure described by Nishino et al.[1]
Materials and Reagents
-
4-Acylpyrrolidine-2,3-dione (1.0 mmol)
-
1,1-Diarylethene (1.2 mmol)
-
Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O) (2.5 mmol)
-
Glacial acetic acid (AcOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Reaction Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add the 4-acylpyrrolidine-2,3-dione (1.0 mmol), 1,1-diarylethene (1.2 mmol), and manganese(III) acetate dihydrate (2.5 mmol).
-
Solvent Addition: Add glacial acetic acid (20 mL) to the flask.
-
Reaction Execution: Stir the reaction mixture at room temperature (23-25 °C) for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water (50 mL).
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-oxa-7-azaspiro[4.4]nonane-8,9-dione derivative.
Expected Yields and Characterization
Yields for this one-pot synthesis are generally in the range of 60-80%, depending on the specific substrates used. The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Alternative One-Pot Strategy: Three-Component Synthesis of Related Spirocycles
While the Mn(III)-based method is effective for dione derivatives, other multicomponent reactions can provide access to different classes of functionalized oxa-azaspirocycles. For instance, a one-pot, three-component reaction of an alkyl isocyanide, a dialkyl acetylenedicarboxylate, and a 4-arylidene-isoxazol-5(4H)-one can yield highly functionalized 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives.[2] This highlights the power of multicomponent strategies in generating diverse spirocyclic scaffolds.
dot
Caption: Three-component synthesis workflow.
Conclusion and Future Outlook
The one-pot synthesis of functionalized 2-oxa-7-azaspiro[4.4]nonane derivatives represents a highly efficient and versatile approach for accessing novel chemical entities for drug discovery and development. The manganese(III)-based oxidative cycloaddition provides a reliable method for the preparation of dione-substituted analogues, while other multicomponent reactions offer pathways to differently functionalized spirocyclic systems. The ability to rapidly generate libraries of these complex molecules will undoubtedly accelerate the discovery of new bioactive compounds with therapeutic potential. Future research in this area will likely focus on expanding the scope of these one-pot reactions to include a wider range of functional groups and developing enantioselective variants to access chiral spirocycles.
References
- Nishino, H., et al. One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. Tetrahedron, 2007, 63(38), 9473-9479.
- Shaabani, A., et al. One-pot three-component synthesis of azaspirononatriene derivatives. RSC Advances, 2015, 5, 8312-8316.
- Trivedi, R., et al. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 2023, 13, 3456-3478.
- Ahire, K., et al. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. New Journal of Chemistry, 2023, 47, 20455-20485.
- Saraswat, P., et al. Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities. Journal of Heterocyclic Chemistry, 2021, 58(1), 5-28.
- Dandia, A., et al. A Review on the Selective Synthesis of Spiro Heterocycles Through 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides. In Research Methodology in Chemical Sciences; 2017; pp 1-38.
- Kaur, N. N-Heterocycles. In Metals and Non-Metals; 2020.
- Akhavan, M., & Bekhradnia, A. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 2021, 11, 13054-13067.
-
Ghashang, M., et al. One-pot three-component synthesis of azaspirononatriene derivatives. RSC Advances, 2015, 5(11), 8312-8316. Available from: [Link]
-
Nishino, H., et al. One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. Tetrahedron, 2007, 63(38), 9473-9479. Available from: [Link]
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Application Note & Protocols: Strategic Derivatization of the Secondary Amino Group in 1-Oxa-7-azaspiro[4.4]nonane
Introduction: The Strategic Value of the 1-Oxa-7-azaspiro[4.4]nonane Scaffold
1-Oxa-7-azaspiro[4.4]nonane is a heterocyclic compound featuring a unique spirocyclic framework where a tetrahydrofuran and a pyrrolidine ring share a single spiro-carbon atom.[1][2] Its chemical formula is C₇H₁₃NO with a molecular weight of approximately 127.18 g/mol .[1][2] This scaffold is of significant interest in medicinal chemistry and pharmaceutical research due to its three-dimensional character, which can improve the physicochemical properties and pharmacological profiles of drug candidates. The presence of a secondary amine provides a crucial, readily accessible synthetic handle for chemical modification.[1]
Derivatization of this secondary amine is a cornerstone of library synthesis for structure-activity relationship (SAR) studies. By modifying this position, researchers can systematically alter a molecule's steric bulk, hydrogen bonding capacity, polarity, and basicity. This application note provides a comprehensive guide with detailed protocols for four primary classes of derivatization reactions: N-Acylation, N-Sulfonylation, N-Alkylation, and Reductive Amination. The methodologies are designed to be robust, scalable, and adaptable for both small-scale library generation and larger-scale synthesis.
Foundational Chemistry: The Nucleophilic Amine
The synthetic utility of 1-Oxa-7-azaspiro[4.4]nonane is dominated by the nucleophilic character of the secondary amine's lone pair of electrons. This allows the nitrogen to readily attack a wide range of electrophilic species. The choice of derivatization strategy depends on the desired final functional group—amide, sulfonamide, or tertiary amine—each conferring distinct properties to the final molecule.
Figure 1: Key derivatization pathways for the 1-Oxa-7-azaspiro[4.4]nonane core.
Protocol I: N-Acylation for Amide Synthesis
Rationale and Application
N-acylation is one of the most reliable and widely used methods for derivatizing amines. The reaction of 1-Oxa-7-azaspiro[4.4]nonane with an acylating agent, such as an acid chloride or anhydride, forms a stable amide bond. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to act as hydrogen bond acceptors. This protocol allows for the introduction of a vast array of functionalities (R-groups) to probe SAR.
Detailed Experimental Protocol
Materials:
-
1-Oxa-7-azaspiro[4.4]nonane (or its hydrochloride salt[3])
-
Acylating agent (e.g., benzoyl chloride, acetyl chloride, or a custom acid chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Oxa-7-azaspiro[4.4]nonane (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Expert Tip: If using the hydrochloride salt, add 2.2 equivalents of the tertiary amine base in step 2. One equivalent is for neutralizing the salt, and the other is for the reaction.
-
-
Base Addition: Add the tertiary amine base (1.1-1.2 eq for the free base, 2.2 eq for the HCl salt) to the solution. Cool the mixture to 0 °C in an ice bath. This prevents temperature spikes during the addition of the highly reactive acylating agent.
-
Acylating Agent Addition: Slowly add the acylating agent (1.05-1.1 eq) dropwise to the cooled, stirring solution. A precipitate (the hydrochloride salt of the tertiary amine base) will likely form.
-
Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product will be less polar than the starting amine.
-
Workup: Once the reaction is complete, quench by adding water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove any unreacted acid chloride and acidic byproducts) and then with brine (to remove excess water).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM.
Data and Comparison Table
| Acylating Agent | Base (eq) | Solvent | Typical Time | Expected Yield | Notes |
| Acetyl Chloride | TEA (1.2) | DCM | 1 hr | >90% | Highly exothermic; add slowly at 0 °C. |
| Benzoyl Chloride | DIPEA (1.2) | DCM | 2-3 hrs | >90% | Product is typically a solid. |
| Acetic Anhydride | TEA (1.2) | THF | 2-4 hrs | >85% | Less reactive than acid chlorides; may require gentle heating. |
Protocol II: N-Sulfonylation for Sulfonamide Synthesis
Rationale and Application
Sulfonamides are a critical class of functional groups in medicinal chemistry, known for their roles as carbonic anhydrase inhibitors, antibacterial agents, and more.[4] Reacting the spiro-amine with a sulfonyl chloride introduces the -SO₂- group, which acts as a strong hydrogen bond acceptor and can significantly alter the electronic properties of the molecule. This reaction is analogous to acylation but produces a more acidic N-H proton in primary sulfonamides (not applicable here) and a different geometric arrangement.[5][6]
Detailed Experimental Protocol
Materials:
-
1-Oxa-7-azaspiro[4.4]nonane
-
Sulfonylating agent (e.g., p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), dansyl chloride)
-
Anhydrous pyridine or DCM with a tertiary base (TEA/DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous NaHCO₃ solution and brine
-
Anhydrous MgSO₄
Procedure:
-
Preparation: Dissolve 1-Oxa-7-azaspiro[4.4]nonane (1.0 eq) in anhydrous DCM (0.1 M) or pyridine. Cool the solution to 0 °C.
-
Reagent Addition: Add the tertiary amine base (1.2 eq, if using DCM) followed by the sulfonyl chloride (1.1 eq). If using pyridine as the solvent, it also serves as the base.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Sulfonylation is often slower than acylation. Monitor by TLC or LC-MS.
-
Workup (DCM): Dilute with DCM. Wash sequentially with water, 1 M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted sulfonyl chloride), and brine.
-
Workup (Pyridine): Remove pyridine under reduced pressure. Dissolve the residue in ethyl acetate or DCM. Proceed with the washing steps as described in step 4.
-
Drying and Purification: Dry the organic layer over MgSO₄, filter, concentrate, and purify by flash chromatography.
Data and Comparison Table
| Sulfonylating Agent | Base/Solvent | Typical Time | Expected Yield | Notes | | :--- | :--- | :--- | :--- | :--- | :--- | | p-Toluenesulfonyl Cl | TEA/DCM | 4-6 hrs | >85% | Product (tosylamide) is often crystalline. | | Methanesulfonyl Cl | DIPEA/DCM | 2-4 hrs | >90% | Mesyl chloride is highly reactive and corrosive. | | Dansyl Chloride | Pyridine | 6-12 hrs | >80% | Product is fluorescent, aiding in TLC visualization. |
Protocol III: Reductive Amination for N-Alkylation
Rationale and Application
Reductive amination is a powerful and highly versatile method for forming C-N bonds, converting the secondary amine into a tertiary amine.[7] It proceeds in two stages: the formation of an intermediate iminium ion from the reaction of the amine with an aldehyde or ketone, followed by its immediate reduction by a selective reducing agent.[8] This one-pot procedure offers excellent control, preventing the over-alkylation issues that can plague direct alkylation with alkyl halides.[9] It allows for the introduction of a vast diversity of alkyl groups.
Figure 2: Workflow for the one-pot reductive amination protocol.
Detailed Experimental Protocol
Materials:
-
1-Oxa-7-azaspiro[4.4]nonane
-
Aldehyde or ketone (e.g., formaldehyde, benzaldehyde, acetone) (1.0-1.2 eq)
-
Reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or methanol (MeOH)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous NaHCO₃ solution and brine
-
Anhydrous MgSO₄
Procedure:
-
Preparation: In a round-bottom flask, dissolve 1-Oxa-7-azaspiro[4.4]nonane (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE.
-
Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation, especially with less reactive ketones.
-
Reduction: Add sodium triacetoxyborohydride (1.3 eq) portion-wise to the solution. The reaction is often mildly exothermic.
-
Causality: NaBH(OAc)₃ is a mild and selective reducing agent that reduces the iminium ion much faster than it reduces the starting aldehyde, preventing side reactions.[9] It is also less sensitive to moisture than other hydrides.
-
-
Reaction Monitoring: Stir at room temperature for 3-16 hours. Monitor the reaction by LC-MS, looking for the disappearance of the starting amine and the appearance of the product mass.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash chromatography. The resulting tertiary amines are often more nonpolar than the starting secondary amine.
Data and Comparison Table
| Carbonyl Compound | Reducing Agent | Solvent | Typical Time | Expected Yield | Notes |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 4-6 hrs | >85% | Forms the N-benzyl derivative. |
| Acetone | NaBH(OAc)₃ | DCE | 12-16 hrs | >75% | Ketones are less reactive than aldehydes. |
| Formaldehyde (37% aq.) | NaBH₃CN | MeOH | 3-5 hrs | >80% | NaBH₃CN is often preferred in protic solvents like MeOH. |
Conclusion and Best Practices
The derivatization of the secondary amine in 1-Oxa-7-azaspiro[4.4]nonane is a fundamental step in leveraging this valuable scaffold for drug discovery. The choice of reaction—acylation, sulfonylation, or reductive amination—should be guided by the specific molecular properties desired in the final compound.
Key Best Practices:
-
Purity of Starting Material: Ensure the 1-Oxa-7-azaspiro[4.4]nonane is of high purity to avoid side reactions.[1]
-
Anhydrous Conditions: For acylation and sulfonylation, the use of anhydrous solvents and an inert atmosphere is critical to prevent hydrolysis of the reactive acyl/sulfonyl chlorides.
-
Reaction Monitoring: Always monitor reaction progress by TLC or LC-MS. This is the most crucial step for self-validation and prevents over- or under-running reactions, which simplifies purification.
-
Stoichiometry: Careful control of reagent stoichiometry is key. A slight excess of the electrophile and base is typical, but a large excess can complicate purification.
These protocols provide a robust and reliable foundation for researchers to build diverse chemical libraries based on the 1-Oxa-7-azaspiro[4.4]nonane core, accelerating the discovery of new therapeutic agents.
References
- Exploring the Synthesis and Applications of 1-Oxa-7-azaspiro[4.4]nonane (CAS 176-12-5). NINGBO INNO PHARMCHEM CO.,LTD.
- 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-(hydroxymethyl) - EvitaChem. EvitaChem.
-
1-Oxa-7-azaspiro(4.4)nonane | C7H13NO | CID 21412346. PubChem. Available at: [Link]
-
Amines to Sulfonamides: The Hinsberg Test. JoVE. (2023). Available at: [Link]
-
1-Oxa-7-azaspiro[4.4]nonane hydrochloride | C7H14ClNO | CID 86690185. PubChem. Available at: [Link]
-
Mantzourani, C., & Kokotou, M. G. Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. Molecules. (2024). Available at: [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
-
Płotka-Wasylka, J. M., Morrison, C., Biziuk, M., & Namieśnik, J. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews. (2019). Available at: [Link]
-
Amines as Nucleophiles. Chemistry LibreTexts. (2021). Available at: [Link]
-
Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry. (2019). Available at: [Link]
-
Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. PrepChem.com. Available at: [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. (2024). Available at: [Link]
-
Gas chromatography of amines as various derivatives. ResearchGate. (2008). Available at: [Link]
-
Kataoka, H. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A. (1996). Available at: [Link]
-
Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. (2018). Available at: [Link]
-
Guerrero-Caicedo, A., et al. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry. (2019). Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
Reductive Amination | Synthesis of Amines. The Organic Chemistry Tutor. (2024). Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. (2017). Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Preparation of Amines via Reductive Amination. Chemistry LibreTexts. (2019). Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1-Oxa-7-azaspiro(4.4)nonane | C7H13NO | CID 21412346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Oxa-7-azaspiro[4.4]nonane hydrochloride | C7H14ClNO | CID 86690185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the N-Alkylation of 1-Oxa-7-azaspiro[4.4]nonane
Introduction: The Strategic Importance of N-Alkylated Azaspirocycles
In the landscape of modern medicinal chemistry and drug development, the 1-oxa-7-azaspiro[4.4]nonane scaffold is a valuable three-dimensional building block.[1] Its unique spirocyclic architecture provides a rigid framework that can orient substituents in precise vectors, enabling fine-tuned interactions with biological targets. The secondary amine inherent to this structure is a prime handle for chemical modification, and its N-alkylation is a cornerstone transformation for generating libraries of novel compounds.[2] This derivatization is critical for modulating a wide range of physicochemical and pharmacological properties, including potency, selectivity, solubility, and metabolic stability.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective N-alkylation of 1-oxa-7-azaspiro[4.4]nonane. We will delve into the mechanistic underpinnings of two robust and widely applicable protocols—direct alkylation with alkyl halides and reductive amination—offering not just step-by-step instructions, but also the critical insights behind experimental choices to ensure reproducible and high-yielding syntheses.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a classic and straightforward approach for forging a new carbon-nitrogen bond. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the lone pair of electrons on the nitrogen atom of 1-oxa-7-azaspiro[4.4]nonane attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.
A critical component of this reaction is the choice of base. The reaction generates a hydrohalic acid (e.g., HBr, HCl) as a byproduct, which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base is therefore essential to neutralize this acid and regenerate the free amine for continued reaction.
Causality in Experimental Design: Why We Choose These Conditions
-
Solvent Selection: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are preferred as they can solvate the cationic species formed during the reaction without interfering with the nucleophilic amine.
-
Base Selection: Anhydrous potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are excellent choices. They are sufficiently basic to neutralize the generated acid but are generally not nucleophilic enough to compete with the amine in reacting with the alkyl halide. For more sensitive substrates or to improve reaction rates, a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) can be employed.
-
Temperature Control: The reaction temperature is dependent on the reactivity of the alkyl halide. Primary alkyl iodides and bromides are often reactive enough at room temperature or with gentle heating. Less reactive alkyl chlorides or sterically hindered halides may require higher temperatures to achieve a reasonable reaction rate.
Detailed Experimental Protocol: Direct N-Alkylation
Materials:
-
1-Oxa-7-azaspiro[4.4]nonane
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Anhydrous potassium carbonate (K2CO3) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-oxa-7-azaspiro[4.4]nonane (1.0 equivalent) in anhydrous acetonitrile, add the alkyl bromide (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents).[2]
-
Stir the reaction mixture at room temperature or heat to a gentle reflux (the reaction temperature will depend on the reactivity of the alkyl bromide).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 1-oxa-7-azaspiro[4.4]nonane.
Data Presentation: Typical Reaction Parameters for Direct N-Alkylation
| Alkylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Benzyl bromide | K2CO3 (2.0) | ACN | 25-50 | 4-12 |
| Ethyl iodide | DIPEA (1.5) | DMF | 25 | 6-18 |
| Propargyl bromide | K2CO3 (2.0) | ACN | 25 | 2-6 |
Method 2: Reductive Amination
Reductive amination is a powerful and versatile method for N-alkylation that often provides cleaner reactions and avoids the over-alkylation issues that can plague direct alkylation with highly reactive alkyl halides. This two-step, one-pot process involves the initial formation of an iminium ion from the condensation of the secondary amine with an aldehyde or ketone, followed by the in situ reduction of this intermediate to the corresponding tertiary amine.
The Power of Selectivity: Sodium Triacetoxyborohydride (STAB)
The choice of reducing agent is paramount to the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate in the presence of the unreacted aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)3), often abbreviated as STAB, is the reagent of choice for this transformation.[3] It is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions over carbonyl compounds.[4] This selectivity is attributed to both steric hindrance and the electron-withdrawing nature of the acetate groups, which temper the reactivity of the borohydride.[5]
Detailed Experimental Protocol: Reductive Amination
Materials:
-
1-Oxa-7-azaspiro[4.4]nonane
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1-oxa-7-azaspiro[4.4]nonane (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in anhydrous 1,2-dichloroethane, add a catalytic amount of acetic acid (optional, can accelerate iminium ion formation).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. An exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated 1-oxa-7-azaspiro[4.4]nonane.
Data Presentation: Typical Reaction Parameters for Reductive Amination
| Carbonyl Compound | Reducing Agent (equiv.) | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Benzaldehyde | NaBH(OAc)3 (1.5) | DCE | 25 | 2-6 |
| Cyclohexanone | NaBH(OAc)3 (1.5) | DCM | 25 | 4-12 |
| Isovaleraldehyde | NaBH(OAc)3 (1.5) | DCE | 25 | 3-8 |
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further elucidate the chemical transformations and experimental processes, the following diagrams are provided.
Caption: Mechanism of Direct N-Alkylation.
Caption: Mechanism of Reductive Amination.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions [mdpi.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Spirocyclization for 1-Oxa-7-azaspiro[4.4]nonane Synthesis
Welcome to the technical support center for the synthesis of 1-Oxa-7-azaspiro[4.4]nonane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this valuable spirocyclic scaffold.
Introduction
1-Oxa-7-azaspiro[4.4]nonane (CAS 176-12-5) is a significant heterocyclic compound, serving as a versatile building block in organic synthesis and pharmaceutical research.[1][2] Its unique three-dimensional structure, characterized by a shared spirocyclic center between a tetrahydrofuran and a pyrrolidine ring, makes it a sought-after intermediate in the development of novel therapeutics.[1] The synthesis of this spirocycle, however, can present several challenges, from achieving high yields to controlling stereochemistry and purifying the final product. This guide provides a comprehensive overview of a plausible synthetic route and a detailed troubleshooting section to help you navigate these challenges effectively.
Proposed Synthesis of 1-Oxa-7-azaspiro[4.4]nonane
While many specific industrial syntheses of 1-Oxa-7-azaspiro[4.4]nonane are proprietary, a common and chemically sound approach involves the intramolecular cyclization of a suitable amino alcohol precursor. The following proposed protocol is based on established principles of heterocyclic chemistry and serves as a foundation for the troubleshooting guide.
Experimental Protocol: Intramolecular Cyclization
This protocol describes a two-step process: first, the synthesis of the N-substituted amino alcohol precursor, followed by the acid-catalyzed spirocyclization.
Step 1: Synthesis of the Amino Alcohol Precursor
-
Reaction Setup: To a solution of γ-butyrolactone (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add ethanolamine (1.2 eq) dropwise at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials.
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude N-(2-hydroxyethyl)-4-hydroxybutanamide can be used in the next step without further purification, or it can be purified by column chromatography on silica gel.
Step 2: Acid-Catalyzed Spirocyclization
-
Reaction Setup: Dissolve the crude N-(2-hydroxyethyl)-4-hydroxybutanamide from the previous step in a suitable solvent such as toluene or dichloromethane. Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Azeotropic Water Removal: Equip the flask with a Dean-Stark apparatus to remove the water formed during the cyclization. Heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the formation of the spirocyclic product by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude 1-Oxa-7-azaspiro[4.4]nonane can be purified by vacuum distillation or column chromatography.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 1-Oxa-7-azaspiro[4.4]nonane and related spirocyclic compounds.
Low or No Product Yield
Q1: My spirocyclization reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I improve it?
A1: Low yields in spirocyclization reactions can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Troubleshooting:
-
Reaction Time: Extend the reaction time and continue to monitor the progress. Some cyclizations can be slow.
-
Temperature: Gradually increase the reaction temperature. For the proposed acid-catalyzed cyclization, ensuring a steady reflux is crucial for azeotropic water removal.
-
Catalyst Activity: The acid catalyst may be deactivated. Use a fresh batch of catalyst or consider a stronger acid. However, be cautious as stronger acids can also promote side reactions.
-
-
-
Decomposition of Starting Material or Product: Spirocyclic compounds and their precursors can be sensitive to the reaction conditions.
-
Troubleshooting:
-
Temperature Control: If decomposition is suspected (e.g., formation of multiple dark spots on TLC), consider lowering the reaction temperature and extending the reaction time.
-
Milder Conditions: Use a milder acid catalyst or a lower concentration of the catalyst.
-
-
-
Inefficient Water Removal: In acid-catalyzed cyclizations that produce water, its efficient removal is critical to drive the equilibrium towards the product.
-
Troubleshooting:
-
Dean-Stark Apparatus: Ensure the Dean-Stark trap is functioning correctly and that the solvent is azeotroping effectively with water (e.g., toluene).
-
Drying Agents: For smaller scale reactions, the use of molecular sieves in the reaction mixture can be an effective alternative for water removal.
-
-
| Parameter | Standard Condition | Optimization Strategy for Low Yield | Rationale |
| Catalyst | p-TsOH (0.1 eq) | Increase loading to 0.2 eq; switch to a stronger acid like camphorsulfonic acid (CSA). | To increase the rate of protonation and subsequent cyclization. |
| Temperature | Reflux in Toluene (~110 °C) | Increase temperature by switching to a higher boiling solvent like xylene. | To provide more energy for the cyclization to overcome the activation barrier. |
| Reaction Time | 12-24 hours | Extend to 48 hours with careful monitoring. | To allow slow reactions to proceed to completion. |
| Water Removal | Dean-Stark | Add activated molecular sieves (4Å) to the reaction flask. | To ensure complete removal of water and drive the equilibrium. |
Formation of Side Products
Q2: I am observing multiple spots on my TLC plate in addition to my desired product. What are the likely side products and how can I minimize their formation?
A2: The formation of side products is a common issue in spirocyclization. Understanding the potential side reactions is key to mitigating them.
-
Intermolecular Reactions: Instead of intramolecular cyclization, the amino alcohol precursor can react with another molecule of itself, leading to dimers or oligomers.
-
Troubleshooting:
-
High Dilution: Running the reaction at a lower concentration (high dilution) favors intramolecular reactions over intermolecular ones.
-
-
-
Incomplete Cyclization: The reaction may stop after the first cyclization, leading to a partially cyclized intermediate.
-
Troubleshooting:
-
Reaction Conditions: As with low yield, optimizing the reaction time, temperature, and catalyst can help drive the reaction to the desired spirocycle.
-
-
-
Dehydration or Elimination Reactions: Under harsh acidic conditions and high temperatures, unwanted elimination reactions can occur.
-
Troubleshooting:
-
Milder Conditions: Use a milder acid catalyst and the lowest effective temperature.
-
-
Purification Challenges
Q3: My spirocyclic product is difficult to purify. What strategies can I employ for effective purification?
A3: The purification of spirocyclic compounds can be challenging due to their unique physical properties.[1]
-
Chromatography:
-
Flash Column Chromatography: This is the most common method. Careful optimization of the solvent system is crucial. A gradient elution of a polar solvent (e.g., ethyl acetate or methanol) in a nonpolar solvent (e.g., hexanes or dichloromethane) is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the amine product on the silica gel.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide higher resolution.
-
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be a highly effective purification method for removing non-volatile impurities.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.
Reaction Mechanism and Troubleshooting Workflow
To provide a clearer understanding of the chemical transformation and the decision-making process in troubleshooting, the following diagrams are provided.
Reaction Mechanism
Caption: Proposed mechanism for the acid-catalyzed synthesis of 1-Oxa-7-azaspiro[4.4]nonane.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common synthesis issues.
References
- BenchChem. Overcoming challenges in the purification of spirocyclic alcohols.
- BenchChem. Troubleshooting common issues in spirocyclic compound synthesis.
- Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Applications of 1-Oxa-7-azaspiro[4.4]nonane (CAS 176-12-5).
-
Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21100–21114. Available from: [Link]
- PrepChem. Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.
-
PubChem. 1-Oxa-7-azaspiro(4.4)nonane. Available from: [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]
-
University of Rochester, Department of Chemistry. How to Improve Your Yield. Available from: [Link]
Sources
Technical Support Center: Synthesis of 1-Oxa-7-azaspiro[4.4]nonane
Welcome to the technical support center for the synthesis of 1-Oxa-7-azaspiro[4.4]nonane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles for analogous systems.
Introduction: The Synthetic Challenge
1-Oxa-7-azaspiro[4.4]nonane is a key building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, often presents challenges related to stereocontrol and byproduct formation. A prevalent and effective strategy for constructing the 1-azaspiro[4.4]nonane core is the intramolecular 1,3-dipolar cycloaddition of a nitrone with a tethered alkene. This guide will focus on troubleshooting this synthetic approach.
A plausible synthetic route, based on established methodologies for similar compounds, is outlined below. This will serve as the framework for our discussion of potential byproducts and troubleshooting strategies.
Caption: A generalized workflow for the synthesis of 1-Oxa-7-azaspiro[4.4]nonane derivatives.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that may arise during the synthesis of 1-Oxa-7-azaspiro[4.4]nonane via intramolecular nitrone cycloaddition.
Question 1: My reaction yields a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity?
Answer:
The formation of diastereomers is a common challenge in intramolecular nitrone-alkene cycloadditions. The stereochemical outcome is influenced by the transition state geometry of the cyclization.[1][2]
Causality: The approach of the nitrone to the alkene can occur in several ways, leading to different stereoisomers. The relative energies of these transition states determine the product ratio. Factors influencing this include steric hindrance, the nature of the tether connecting the dipole and dipolarophile, and the reaction conditions.
Troubleshooting Strategies:
-
Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Lewis Acid Catalysis: The addition of a Lewis acid can coordinate to the nitrone oxygen, altering the transition state geometry and potentially favoring the formation of a single diastereomer.[2] Common Lewis acids to screen include Zn(OTf)₂, MgBr₂, and Sc(OTf)₃.
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states. Experiment with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., acetonitrile, THF).
-
Auxiliary Control: If your synthetic route allows, the introduction of a chiral auxiliary on the nitrogen or the carbon backbone can direct the stereochemical outcome of the cycloaddition.[2]
| Parameter | Condition A (Low Selectivity) | Condition B (Improved Selectivity) |
| Temperature | Reflux in Toluene (110 °C) | Toluene at Room Temperature or 0 °C |
| Catalyst | None | 10 mol% Zn(OTf)₂ |
| Solvent | Dichloromethane | Toluene or Acetonitrile |
Question 2: My reaction is sluggish and gives a low yield of the desired product, with a significant amount of a dark, tarry substance.
Answer:
This issue likely points to the instability of the nitrone intermediate under the reaction conditions.
Causality: Nitrones can be thermally labile and prone to decomposition, especially at elevated temperatures. The formation of tars suggests polymerization or other degradation pathways of the starting nitrone.[3]
Troubleshooting Strategies:
-
In Situ Generation of the Nitrone: If you are pre-forming and isolating the nitrone, consider a one-pot procedure where the nitrone is generated in the presence of the alkene, allowing it to be trapped in the cycloaddition reaction as it forms.
-
Lower Reaction Temperature: As mentioned for diastereoselectivity, lower temperatures will also minimize decomposition. If the reaction is too slow at lower temperatures, consider microwave irradiation, which can sometimes promote the desired reaction at a lower bulk temperature over a shorter reaction time.
-
Use of Radical Inhibitors: In some cases, decomposition pathways may involve radical processes. The addition of a radical inhibitor like BHT (butylated hydroxytoluene) in catalytic amounts might suppress tar formation.
Caption: Mitigation strategies for nitrone decomposition.
Question 3: I have unreacted starting material even after prolonged reaction times. What could be the issue?
Answer:
Incomplete conversion can be due to an unfavorable equilibrium or insufficient activation energy.
Causality: The intramolecular 1,3-dipolar cycloaddition can be a reversible process. At higher temperatures, the reverse reaction (cycloreversion) can become significant, leading to an equilibrium mixture of starting material and product.
Troubleshooting Strategies:
-
Lower Reaction Temperature: While seemingly counterintuitive for an incomplete reaction, if the issue is an unfavorable equilibrium at high temperatures, lowering the temperature can shift the equilibrium towards the more stable cycloadduct.
-
Microwave Irradiation: This can provide the necessary energy for the forward reaction to occur efficiently without prolonged heating that might favor the reverse reaction.
-
Confirmation of Starting Material Integrity: Ensure that your starting material is not decomposing under the reaction conditions, which could be mistaken for a stalled reaction. Analyze the reaction mixture by LC-MS or ¹H NMR to identify if the starting material is still present in its original form.
Frequently Asked Questions (FAQs)
-
Q1: What are the expected ¹H NMR signals for the spiro-isoxazolidine core of the product?
-
A1: The formation of the spiro-isoxazolidine ring can be confirmed by the disappearance of the alkene proton signals from your starting material. You should observe new signals for the protons on the newly formed five-membered ring. The proton on the carbon bearing the oxygen (C-O-N) will typically appear as a multiplet in the 3.5-4.5 ppm region. The stereochemistry can often be elucidated through 2D NMR techniques like NOESY.[4][5]
-
-
Q2: How can I purify the 1-Oxa-7-azaspiro[4.4]nonane derivative from the reaction mixture?
-
A2: Flash column chromatography on silica gel is the most common method for purifying spiro-isoxazolidines.[4][5] A solvent system of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. If your product is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the peak shape and recovery.
-
-
Q3: Can I cleave the N-O bond in the isoxazolidine ring?
-
A3: Yes, the N-O bond in the isoxazolidine ring is readily cleaved by various reductive methods, such as catalytic hydrogenation (e.g., H₂, Pd/C), or using reducing agents like Zn in acetic acid or samarium iodide. This yields a 1,3-aminoalcohol, which can be a useful synthetic intermediate.[6]
-
Experimental Protocol: A General Guideline
The following is a generalized protocol for the intramolecular 1,3-dipolar cycloaddition to form a 1-Oxa-7-azaspiro[4.4]nonane derivative. This should be adapted and optimized for your specific substrate.
Step 1: Synthesis of the Alkene-Tethered N-Hydroxy Precursor
-
Synthesize the linear precursor containing both the alkene and the secondary hydroxylamine functionalities with the appropriate tether length for the spirocyclization. Standard organic synthesis techniques for C-C and C-N bond formation would be employed here.
Step 2: Nitrone Formation and In Situ Cycloaddition
-
To a solution of the N-hydroxy precursor (1.0 eq) in an appropriate solvent (e.g., toluene, 20 mL/mmol) at room temperature, add the oxidizing agent (e.g., Dess-Martin periodinane, 1.1 eq).
-
Stir the reaction mixture at room temperature and monitor the formation of the nitrone by TLC or LC-MS.
-
Once the nitrone formation is complete, heat the reaction mixture to the desired temperature (e.g., 80-110 °C) to induce the intramolecular cycloaddition.
-
Monitor the progress of the cycloaddition by TLC or LC-MS until the nitrone intermediate is consumed.
-
Cool the reaction to room temperature, quench with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified 1-Oxa-7-azaspiro[4.4]nonane derivative.
References
-
Synthesis of Novel Spiro-Isoxazolidine Derivatives of 9α-Hydroxyparthenolide. MDPI. [Link]
-
ChemInform Abstract: Effect of Nitrogen Substitution on the Diastereoselection of Intramolecular Nitrone/Alkene Cycloadditions. Sci-Hub. [Link]
-
Nitrone-olefin (3+2) cycloaddition. Wikipedia. [Link]
-
Initial Examinations of the Diastereoselectivity and Chemoselectivity of Intramolecular Silyl Nitronate [3+2] Cycloadditions with Alkenyl/Alkynyl Nitroethers. PMC. [Link]
-
A Stereoselective Intramolecular 1,3-Dipolar Nitrone Cycloaddition for the Synthesis of Substituted Chromanes. ACS Publications. [Link]
-
Exploring the Synthesis and Applications of 1-Oxa-7-azaspiro[4.4]nonane (CAS 176-12-5). Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via Intramolecular 1,3-Dipolar Cycloaddition. Beilstein Journal of Organic Chemistry. [Link]
-
Intramolecular nitrone dipolar cycloadditions: control of regioselectivity and synthesis of naturally-occurring spirocyclic alkaloids. Semantic Scholar. [Link]
-
Synthesis of spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones as potential inhibitors of the MDM2-p53 interaction. PMC. [Link]
Sources
- 1. sci-hub.box [sci-hub.box]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Spiro-Isoxazolidine Derivatives of 9α-Hydroxyparthenolide [mdpi.com]
- 5. Synthesis of spiro[isoindole-1,5’-isoxazolidin]-3(2H)-ones as potential inhibitors of the MDM2-p53 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-Up Synthesis of 1-Oxa-7-azaspiro[4.4]nonane
From the Desk of the Senior Application Scientist
Welcome to the technical support resource for the synthesis of 1-Oxa-7-azaspiro[4.4]nonane. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of scaling this valuable spirocyclic intermediate from the bench to production. The unique structural framework of 1-Oxa-7-azaspiro[4.4]nonane, featuring a quaternary carbon at the core of two fused rings, presents distinct synthetic challenges that become more pronounced during scale-up.[1][2] This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 1-Oxa-7-azaspiro[4.4]nonane and why is its scale-up synthesis a focus?
A1: 1-Oxa-7-azaspiro[4.4]nonane (CAS 176-12-5) is a heterocyclic compound with a molecular formula of C₇H₁₃NO.[3] Its structure, containing both a tetrahydrofuran and a pyrrolidine ring sharing a single carbon atom, provides a rigid, three-dimensional scaffold. This makes it a highly sought-after building block in medicinal chemistry for creating novel therapeutics with improved properties like target specificity and optimized pharmacokinetics.[1][4][5] The primary difficulty in its synthesis, especially at scale, is the efficient construction of the sterically hindered spirocyclic quaternary carbon center.[2] Overcoming challenges related to yield, purity, and process safety during scale-up is critical for its viable application in drug development.[6]
Q2: Why is the final product typically isolated as a hydrochloride or oxalate salt?
A2: While the free base of 1-Oxa-7-azaspiro[4.4]nonane is a liquid or low-melting solid, it can be challenging to handle and purify on a large scale. Converting the free base to a salt, such as the hydrochloride or oxalate, offers several distinct advantages for manufacturing:
-
Enhanced Stability: Salts are generally more crystalline and possess higher thermal stability, making them easier to store and handle.
-
Simplified Purification: The process of salt formation and subsequent crystallization is a highly effective and scalable method for purification, often superior to column chromatography, which is impractical for large quantities.[7]
-
Improved Handling: Crystalline solids are easier to filter, dry, and weigh accurately compared to oils or amorphous solids. The choice between hydrochloride[8][9] and oxalate[10][11] salts often depends on factors like crystallinity, solubility in specific solvents, and hygroscopicity.
Q3: What are the primary safety concerns to consider during the scale-up synthesis?
A3: Safety is paramount during scale-up. Key concerns include:
-
Thermal Runaway: Many cyclization and deprotection steps can be highly exothermic. Proper thermal management, including controlled reagent addition rates and efficient reactor cooling, is essential to prevent a runaway reaction.
-
Reagent Hazards: The use of potent reagents like lithium aluminum hydride (if used for reduction steps) or strong acids (for deprotection) requires specialized handling procedures to manage their reactivity and corrosivity.[7]
-
Solvent Safety: Large volumes of flammable organic solvents necessitate appropriate ventilation, grounding of equipment to prevent static discharge, and adherence to all facility safety protocols.
-
Pressure Build-up: Reactions that evolve gas (e.g., Boc deprotection evolving CO₂) must be conducted in reactors equipped with adequate pressure relief systems.
Section 2: Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific, practical problems encountered during the synthesis workflow. The general synthetic pathway often involves the formation of a protected pyrrolidine precursor, followed by a key spirocyclization step, deprotection, and final salt formation.
Caption: General workflow for the synthesis of 1-Oxa-7-azaspiro[4.4]nonane salts, highlighting critical challenge areas.
Problem Area: Low Yields & Side Reactions in Spirocyclization
Q: My key intramolecular spirocyclization step is suffering from low yields and the formation of a significant dimeric byproduct. How can I improve this?
A: This is a classic challenge when forming rings. The desired intramolecular reaction is a first-order process, while the undesired intermolecular dimerization is a second-order process. To favor the former, you must control the reaction concentration.
Causality & Solution:
-
High Dilution Principle: At very low concentrations of the starting material, the probability of one end of a molecule finding its other end (intramolecular) is higher than the probability of it finding another molecule (intermolecular).
-
Scale-Up Strategy: Simply using a massive solvent volume is often impractical and costly at scale. The solution is to use a semi-batch process with controlled addition.
Table 1: Troubleshooting Low Spirocyclization Yield
| Parameter | Potential Cause of Failure | Recommended Action & Rationale |
| Concentration | Intermolecular side reactions (dimerization) are outpacing the desired intramolecular cyclization. | Implement slow addition (syringe pump or metered dosing pump) of the precursor solution to the reaction vessel. This maintains a pseudo-high dilution environment, favoring the first-order intramolecular reaction. |
| Temperature | Insufficient energy to overcome the activation barrier, or excessive energy leading to decomposition. | Perform a temperature screen. Lower temperatures can sometimes improve selectivity, while slightly elevated temperatures may be needed to drive the reaction to completion. Monitor impurity profiles at each temperature.[12] |
| Reagent Purity | Impurities in the precursor (e.g., residual water, starting materials) can interfere with the reaction or catalyst. | Ensure the precursor is fully purified and dried before the cyclization step. Water can be particularly detrimental in reactions involving strong bases or organometallics. |
| Mixing Efficiency | Poor local mixing can create "hot spots" of high concentration, even with slow addition, leading to dimerization. | Ensure robust mechanical stirring. The addition point of the precursor should be in a well-agitated zone of the reactor to ensure immediate dispersion. |
Problem Area: Incomplete N-Protecting Group Removal
Q: The N-Boc deprotection of my spirocycle intermediate is sluggish and incomplete when I run it on a 100g scale, unlike my small-scale tests. What's wrong?
A: Scale-up of deprotection reactions, especially those that are acid-catalyzed and produce gas, often presents challenges related to mass transfer, heat transfer, and reagent stoichiometry.
Causality & Solution:
-
Mass Transfer Limitations: In a large reactor, the mixing of the viscous substrate with the acidic reagent may be inefficient. The gaseous CO₂ byproduct can also get trapped, impeding the reaction.
-
Thermal Management: The reaction is often exothermic. If the heat is not dissipated effectively, localized temperature increases can lead to side reactions or degradation.
-
Stoichiometry: On a large scale, ensuring every mole of substrate sees the required excess of acid can be difficult without excellent mixing.
Table 2: Comparison of N-Protecting Groups for Scale-Up
| Protecting Group | Common Deprotection Reagents | Scale-Up Advantages | Scale-Up Challenges & Mitigation Strategies |
| Boc | TFA, HCl in Dioxane/IPA | Volatile byproducts (isobutylene, CO₂). Generally clean reactions. | Gas evolution requires careful pressure management. Use a semi-batch addition of acid. Ensure efficient off-gassing. HCl in flammable solvents (Dioxane) requires stringent safety protocols. Consider using HCl in isopropanol (IPA) as a safer alternative. |
| Cbz | Catalytic Hydrogenolysis (H₂, Pd/C) | Atom-economical, often very clean. | Specialized high-pressure hydrogenation equipment is required. The catalyst can be pyrophoric and requires careful handling. Catalyst poisoning can be an issue; ensure substrate is free of sulfur or other poisons. |
| Tosyl (Ts) | Harsh conditions (e.g., Na/NH₃, HBr/phenol) | Stable to many reaction conditions. | Deprotection conditions are often not amenable to large-scale synthesis due to safety and waste disposal concerns. This group is generally avoided for late-stage intermediates in scalable routes.[7] |
Problem Area: Purification and Isolation
Q: My crude 1-Oxa-7-azaspiro[4.4]nonane free base is an oil with several impurities. How can I purify it efficiently on a kilogram scale without chromatography?
A: This is precisely where purification via salt crystallization becomes the method of choice. By converting the basic nitrogen of your product into a salt, you drastically change its physical properties, allowing for purification by crystallization.
Causality & Solution:
-
Principle: The desired product forms a salt with an acid (e.g., HCl). Many organic impurities from the synthesis will not have a basic handle and will therefore remain soluble in the chosen solvent system, while the desired salt crystallizes out.
-
Method: The crude free base is dissolved in a suitable solvent, the acid is added, and the resulting salt is crystallized, often with the help of an anti-solvent.
Caption: A decision tree for troubleshooting low yields in the spirocyclization step.
Section 3: Key Experimental Protocols
Protocol 1: Scalable Purification via Hydrochloride Salt Formation
This protocol assumes you have ~100g of crude 1-Oxa-7-azaspiro[4.4]nonane free base in hand after work-up of the deprotection step.
-
Solvent Selection & Dissolution:
-
Place the crude free base (~100 g, 1.0 eq) in a suitable reactor equipped with a mechanical stirrer and a temperature probe.
-
Add Isopropyl Acetate (IPAc) or Methyl tert-Butyl Ether (MTBE) (approx. 5-10 volumes, e.g., 500 mL - 1 L). Stir until all material is dissolved. The optimal solvent should dissolve the free base well but have poor solubility for the resulting HCl salt.
-
-
Acidification:
-
Cool the solution to 0-5 °C using an ice bath.
-
Prepare a solution of 2M HCl in Isopropanol (IPA). Slowly add this solution dropwise to the stirred mixture. You will need a slight excess (e.g., 1.05-1.1 eq) of HCl.
-
Causality: Adding the acid slowly and at a low temperature allows for controlled precipitation and better crystal formation, preventing the product from oiling out.
-
-
Crystallization & Maturation:
-
A white precipitate should form during the acid addition.
-
After the addition is complete, allow the slurry to stir at 0-5 °C for at least 2-4 hours. This "maturation" or "aging" period allows the crystallization to complete and can improve particle size.
-
-
Isolation & Drying:
-
Filter the solid product using a Buchner funnel or a filter press for larger scales.
-
Wash the filter cake with a small amount of cold solvent (the same one used for the crystallization, e.g., IPAc or MTBE) to remove any remaining soluble impurities.
-
Dry the solid product under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Validation:
-
The final product should be a white to off-white crystalline solid.[1]
-
Confirm identity and purity using appropriate analytical methods (e.g., ¹H NMR, LC-MS). The purity should be significantly higher than the crude starting material.
-
References
- Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC - NIH. ()
- challenges in spiroketal synthesis and solutions - Benchchem. ()
- Troubleshooting common issues in spirocyclic compound synthesis - Benchchem. ()
- Exploring the Synthesis and Applications of 1-Oxa-7-azaspiro[4.4]nonane (CAS 176-12-5). ()
- Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (_)
- Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines | Journal of the American Chemical Society. ()
- Selected Synthetic Strategies to Spirocyclics | Request PDF - ResearchG
- Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. ()
- Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. ()
- General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination | ACS Medicinal Chemistry Letters. ()
- Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.
- 1-Oxa-7-Azaspiro[4.4]Nonane Hydrochloride|CAS 1419590-81-0. ()
- 1,4-Dioxa-7-aza-spiro[4.
- 1-Oxa-7-azaspiro[4.4]nonanehydrochloride - MySkinRecipes. ()
- Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC - NIH. ()
- Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione - PrepChem.com. ()
- 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl) - EvitaChem. ()
- Recent advances in the organocatalytic synthesis of chiral C3-spiro-cyclopentaneoxindoles. ()
- Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b).
- Enhancing the regioselectivity of 2-Oxa-7-azaspiro[4.4]nonan-1-one reactions - Benchchem. ()
- 1-Oxa-7-azaspiro[4.4]nonane hydrochloride | C7H14ClNO | CID 86690185 - PubChem. ()
- One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)
- 1-Oxa-7-azaspiro(4.4)nonane | C7H13NO | CID 21412346 - PubChem. ()
- HPLC methods for the analysis of 2-Azaspiro[4.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Oxa-7-azaspiro(4.4)nonane | C7H13NO | CID 21412346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Oxa-7-azaspiro[4.4]nonanehydrochloride [myskinrecipes.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Oxa-7-Azaspiro[4.4]Nonane Hydrochloride|CAS 1419590-81-0 [rlavie.com]
- 9. 1-Oxa-7-azaspiro[4.4]nonane hydrochloride | C7H14ClNO | CID 86690185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Improving yield and purity in 1-Oxa-7-azaspiro[4.4]nonane synthesis
Welcome to the dedicated technical support guide for the synthesis of 1-Oxa-7-azaspiro[4.4]nonane. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing this valuable spirocyclic scaffold. While specific protocols for 1-Oxa-7-azaspiro[4.4]nonane are often proprietary, this guide provides a comprehensive framework based on established principles of heterocyclic chemistry to help you optimize your synthetic route for both yield and purity.[1]
Introduction to the Synthesis of 1-Oxa-7-azaspiro[4.4]nonane
1-Oxa-7-azaspiro[4.4]nonane is a key intermediate in the development of novel therapeutics, particularly for central nervous system agents, due to its rigid, three-dimensional structure. The synthesis of this and related spirocyclic amines can be challenging, often requiring careful control of reaction conditions to achieve high yields and purity.
This guide will address common issues encountered during the synthesis, providing troubleshooting strategies and answers to frequently asked questions.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and resolve common problems encountered during the synthesis of 1-Oxa-7-azaspiro[4.4]nonane.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the synthesis of spirocyclic amines can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Incomplete Reaction:
-
Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the expected reaction time, the reaction is incomplete.
-
Solution:
-
Increase Reaction Time: Some cyclization reactions are slow. Extend the reaction time and continue to monitor.
-
Increase Temperature: Gently increasing the reaction temperature can improve the reaction rate. However, be cautious as this may also promote side reactions.
-
Check Reagent Purity: Impurities in starting materials or solvents can inhibit the reaction. Ensure all reagents are of high purity and solvents are anhydrous if the reaction is moisture-sensitive.
-
-
-
Side Reactions:
-
Diagnosis: The presence of unexpected spots on TLC or peaks in LC-MS that are not the starting material or desired product indicates the formation of byproducts.
-
Solution:
-
Optimize Temperature: Side reactions are often favored at higher temperatures. Try running the reaction at a lower temperature.
-
Control Stoichiometry: Incorrect stoichiometry can lead to the formation of side products. Carefully measure and add all reagents.
-
Inert Atmosphere: If your reaction involves air-sensitive reagents or intermediates, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Product Decomposition:
-
Diagnosis: A decrease in the concentration of the desired product over time, as monitored by TLC or LC-MS, suggests product instability under the reaction or workup conditions.
-
Solution:
-
Modify Workup: If the product is acid or base sensitive, use a neutralized workup procedure.
-
Purification Conditions: The product may be degrading on the chromatography column. Consider using a different stationary phase (e.g., neutral alumina instead of silica gel) or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
-
Question 2: I am observing multiple products in my final mixture, making purification difficult. How can I improve the selectivity of my reaction?
Answer: Poor selectivity is a common challenge in the synthesis of complex molecules like spirocycles.
-
Diastereoselectivity Issues:
-
Diagnosis: If the multiple products have the same mass but different retention times, you are likely forming diastereomers. This is common in the formation of the spirocyclic core.
-
Solution:
-
Change Catalyst or Solvent: The choice of catalyst and solvent can significantly influence the stereochemical outcome of a reaction. Experiment with different catalysts (e.g., Lewis acids) or solvents of varying polarity.
-
Temperature Control: Running the reaction at a lower temperature can sometimes favor the formation of a single diastereomer.
-
-
-
Regioselectivity Issues:
-
Diagnosis: If the byproducts have a different connectivity of atoms, you are facing a regioselectivity problem.
-
Solution:
-
Use of Protecting Groups: Strategically using protecting groups on one of the reactive functional groups can direct the reaction to the desired site.
-
Modify Reaction Conditions: The choice of base or acid catalyst can influence the regioselectivity of the cyclization step.
-
-
Question 3: My purified product is not stable and decomposes upon storage. What can I do?
Answer: The free amine form of 1-Oxa-7-azaspiro[4.4]nonane may be susceptible to degradation.
-
Diagnosis: A change in appearance (e.g., color change) or the appearance of impurities in a re-analyzed sample indicates decomposition.
-
Solution:
-
Convert to a Salt: Amines are often more stable as their hydrochloride or other salt forms.[2] Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol, to precipitate the hydrochloride salt.
-
Storage Conditions: Store the compound under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer).
-
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time/temperature, check reagent purity. |
| Side reactions | Optimize temperature, control stoichiometry, use inert atmosphere. | |
| Product decomposition | Modify workup, use alternative purification methods. | |
| Low Purity | Formation of diastereomers | Change catalyst/solvent, lower reaction temperature. |
| Formation of regioisomers | Use protecting groups, modify reaction conditions. | |
| Difficult purification | Convert to a salt for easier handling/crystallization, try different chromatography conditions. | |
| Product Instability | Decomposition of free amine | Convert to a more stable salt form (e.g., hydrochloride). |
| Oxidation/degradation | Store under inert atmosphere, protected from light, at low temperature. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing the 1-Oxa-7-azaspiro[4.4]nonane scaffold?
A1: A common strategy for constructing spirocyclic systems involves the intramolecular cyclization of a suitably functionalized precursor. For 1-Oxa-7-azaspiro[4.4]nonane, a plausible route would involve the cyclization of a precursor containing both the pyrrolidine and tetrahydrofuran rings, or the formation of one ring onto a pre-existing ring at the spirocenter. One could envision a multi-step synthesis starting from a cyclic ketone, such as 3-ketotetrahydrofuran, and building the azaspirocycle onto it.[3]
Q2: How can I confirm the identity and purity of my synthesized 1-Oxa-7-azaspiro[4.4]nonane?
A2: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Q3: What are some common side reactions to be aware of?
A3: In syntheses involving intramolecular cyclizations to form N-heterocycles, potential side reactions include:
-
Intermolecular reactions: Leading to dimers or polymers, especially at high concentrations.
-
Elimination reactions: If there are suitable leaving groups and abstractable protons.
-
Rearrangements: Under certain acidic or basic conditions, rearrangements of the carbocyclic or heterocyclic framework can occur.
Representative Experimental Protocol
Disclaimer: The following is a representative, hypothetical protocol for the synthesis of 1-Oxa-7-azaspiro[4.4]nonane, based on common organic synthesis principles for related structures. This protocol will likely require optimization for your specific laboratory conditions and reagent batches.
Step 1: Synthesis of a Precursor (Illustrative Example)
A plausible precursor could be synthesized from 3-ketotetrahydrofuran and a suitable nitrogen-containing nucleophile, followed by functional group manipulations to prepare for the final cyclization.
Step 2: Intramolecular Cyclization to form 1-Oxa-7-azaspiro[4.4]nonane
-
Reaction Setup: To a solution of the precursor (1.0 eq) in a suitable solvent (e.g., toluene or THF) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the cyclization agent (e.g., a base like sodium hydride or an acid catalyst like p-toluenesulfonic acid, depending on the nature of the precursor).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully (e.g., with water if a base was used, or with a saturated sodium bicarbonate solution if an acid was used).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane, possibly with a small amount of triethylamine to prevent streaking).
Visualizing the Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting common issues in the synthesis of 1-Oxa-7-azaspiro[4.4]nonane.
Caption: A decision-making flowchart for troubleshooting common synthetic issues.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 1-Oxa-7-azaspiro[4.4]nonane (CAS 176-12-5).
- PrepChem. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.
-
ResearchGate. (2025). Synthesis of spiro heterocyclic compounds. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-Oxa-7-azaspiro[4.4]nonanehydrochloride. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Sourcing High-Quality 1-Oxa-7-azaspiro[4.4]nonane: A Guide for Researchers. Retrieved from [Link]
-
Guerrero-Caicedo, A., Soto-Martínez, D. M., Osorio, D. A., Novoa, M., Loaiza, A. E., & Jaramillo-Gómez, L. M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21536–21548. Retrieved from [Link]
-
PubChem. (n.d.). 1-Oxa-7-azaspiro(4.4)nonane. Retrieved from [Link]
-
PubChem. (n.d.). 1-Oxa-7-azaspiro[4.4]nonane hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. Retrieved from [Link]
-
ResearchGate. (2008). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. Retrieved from [Link]
-
Chemical Science. (2021). Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2021). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. Retrieved from [Link]
- Google Patents. (1967). Process for the purification of amines.
Sources
Technical Support Center: Troubleshooting Diastereoselectivity in Spiroketal Formation
Welcome to the technical support center for spiroketal synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry in spiroketalization reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to solve challenges in your own laboratory settings.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section addresses common problems encountered during spiroketal formation, providing explanations and actionable solutions.
Question 1: My spiroketalization is yielding a nearly 1:1 mixture of diastereomers. How can I favor the thermodynamically more stable product?
Answer:
A 1:1 mixture of diastereomers often indicates that the reaction is not reaching thermodynamic equilibrium, or that the thermodynamic energy difference between the two isomers is negligible under your current conditions.[1][2] To favor the thermodynamically most stable product, you must ensure the reaction conditions allow for equilibration between the diastereomers.[3][4][5]
Underlying Cause: The thermodynamically favored spiroketal is the most stable isomer, which is typically the one that maximizes stabilizing stereoelectronic interactions, most notably the anomeric effect.[6][7][8] The anomeric effect is the preference of an electronegative substituent at the anomeric carbon to occupy an axial position, allowing for a stabilizing hyperconjugation between an oxygen lone pair and the adjacent C-O σ* orbital.[7][9][10] The isomer that allows both ring oxygens to be axial with respect to the other ring is often the most stable.[6] Acid-catalyzed conditions are typically employed to facilitate the reversible formation of an intermediate oxocarbenium ion, which allows the system to equilibrate to the lowest energy state.[3][4]
Troubleshooting Protocol:
-
Increase Reaction Time and/or Temperature: To ensure the reaction reaches equilibrium, prolong the reaction time.[2][5] If the reaction is being run at low temperatures, consider increasing the temperature to provide sufficient energy to overcome the activation barrier for the reverse reaction, allowing the less stable kinetic product to convert to the more stable thermodynamic product.[2][11][12]
-
Choice of Acid Catalyst: A Brønsted acid (e.g., p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA)) is typically used to promote equilibration.[5][13] Ensure you are using a sufficient catalytic amount. If the reaction stalls, a stronger acid or a Lewis acid might be considered, but be mindful of potential side reactions with acid-labile functional groups.[13][14]
-
Solvent Choice: The polarity of the solvent can influence the stability of the transition states and intermediates. While less influential than time and temperature for reaching equilibrium, it is a parameter to consider. Non-polar solvents like dichloromethane or toluene are common.[5]
-
Confirmation of Thermodynamic Control: To confirm you are achieving thermodynamic control, isolate one of the pure diastereomers (if possible) and subject it to the optimized reaction conditions. If it isomerizes to the same product mixture, you have successfully established thermodynamic control.[5]
Question 2: I am observing the formation of an unexpected or undesired diastereomer as the major product. How can I access the "contrathermodynamic" or kinetically favored product?
Answer:
Formation of a major product that is not the most stable isomer suggests your reaction is under kinetic control, where the product distribution is determined by the relative rates of formation.[2][15] The kinetically favored product is the one formed via the lowest energy transition state, which may not necessarily lead to the most stable spiroketal.[7][11] To selectively obtain this "contrathermodynamic" product, you need to employ conditions that prevent equilibration to the thermodynamic product.[4][16]
Underlying Cause: Kinetic spiroketalizations often proceed through pathways that avoid the formation of a fully developed and reversible oxocarbenium ion. These reactions are typically irreversible under the conditions employed.[17][18] Factors influencing the kinetic outcome include the trajectory of the nucleophilic attack, steric hindrance in the transition state, and the specific reagents used to induce cyclization.[17]
Troubleshooting Protocol:
-
Lower the Reaction Temperature: This is the most critical parameter. Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can "freeze out" the equilibration process, trapping the kinetically formed product.[2][12]
-
Choose a Non-Equilibrating Method: Move away from strong Brønsted acid catalysis. Several methods have been developed for kinetically controlled spiroketalizations:
-
Methanol-Induced Spirocyclization of Glycal Epoxides: This method can proceed with inversion of configuration at the anomeric center.[17][18]
-
Ti(Oi-Pr)₄-Mediated Spirocyclization: This Lewis acid-mediated method can favor retention of configuration.[5][17]
-
Intramolecular Michael Additions: These can be designed to favor a specific diastereomer based on the stereochemistry of the starting material.
-
-
Use of Specific Catalysts: Chiral phosphoric acids have been shown to catalyze stereoselective spiroketalizations, proceeding through a highly organized transition state that dictates the stereochemical outcome.[19] Transition metals like gold or iridium can also be used to catalyze cyclizations under mild conditions that favor kinetic control.[20]
-
Solvent Effects: In some systems, solvent choice can dramatically influence selectivity. For example, Sc(OTf)₃ has been shown to produce different diastereomers depending on whether the solvent is acetonitrile or dichloromethane, highlighting the solvent's role in the reaction mechanism.[18]
Example Experimental Protocol: Kinetically Controlled Spirocyclization using Ti(Oi-Pr)₄
This protocol, adapted from literature, describes a method to obtain a spiroketal with retention of configuration from a glycal epoxide, which may be the less thermodynamically stable isomer.[5]
-
A solution of the glycal precursor (1.0 equiv) in CH₂Cl₂ is cooled to -78 °C.
-
A solution of dimethyldioxirane (DMDO) in acetone (1.2 equiv) is added dropwise to form the epoxide in situ. The mixture is stirred for 30 minutes at -78 °C.
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 2.0 equiv) is then added dropwise at -78 °C.
-
The reaction mixture is warmed to 0 °C and stirred for 1 hour.
-
The reaction is quenched with a saturated aqueous NaHCO₃ solution and stirred vigorously at room temperature until a white precipitate forms.
-
The mixture is filtered through Celite®, and the product is extracted and purified.
Frequently Asked Questions (FAQs)
What is the anomeric effect and how does it determine the most stable spiroketal?
The anomeric effect is a stereoelectronic phenomenon that describes the tendency for a heteroatomic substituent on a heterocyclic ring (like the C-O bond of one ring at the spirocenter of the other) to prefer an axial orientation over a sterically less hindered equatorial one.[4][9] This preference is due to a stabilizing hyperconjugative interaction where a lone pair of electrons from one of the ring oxygens donates into the antibonding (σ) orbital of the C-O bond of the other ring.[7][10] This interaction is maximized when the lone pair orbital and the σ orbital are anti-periplanar, a geometry achieved in the axial conformation.
For a[21][21]-spiroketal, the most stable conformation is typically the one that allows for two such anomeric interactions, which occurs when both C-O bonds at the spirocenter are axial with respect to the adjacent ring.[6] This double stabilization can be worth 3-4 kcal/mol, making it a powerful driving force in determining the thermodynamic product.
How do I distinguish between thermodynamic and kinetic control in my reaction?
The key difference lies in reversibility.[2][15]
-
Thermodynamic Control: The reaction is reversible, allowing for equilibrium to be established. The major product is the most stable isomer, regardless of how fast it is formed. These reactions are typically run at higher temperatures for longer durations.[2][11]
-
Kinetic Control: The reaction is irreversible (or the reverse reaction is very slow under the conditions). The major product is the one that is formed fastest (i.e., via the transition state with the lowest activation energy). These reactions are favored by low temperatures and short reaction times.[2][11][12]
To experimentally test this, you can run the reaction to completion and then add a fresh portion of the catalyst or increase the temperature. If the product ratio changes over time, the reaction is likely under thermodynamic control.[2]
Can steric hindrance override the anomeric effect?
Yes. While the anomeric effect is a powerful stabilizing force, it can be overridden by severe steric interactions.[9] If a large substituent on one of the rings is forced into an unfavorable axial position in the thermodynamically preferred spiroketal conformation, the steric strain can destabilize this isomer enough to favor an alternative conformation.[9] In such cases, the observed major product under thermodynamic control might be one with only a single anomeric stabilization to avoid the high-energy steric clash.
Data & Diagrams
Table 1: Influence of Reaction Conditions on Diastereoselectivity
| Precursor Type | Conditions | Major Product | Control Type | Rationale |
| Dihydroxy ketone | p-TsOH, Toluene, Reflux | Most stable isomer (double anomeric) | Thermodynamic | High temperature and acid catalysis allow for equilibration to the lowest energy product.[5][13] |
| Glycal Epoxide | MeOH, -78°C to 0°C | Inversion at C1 | Kinetic | Low temperature and specific solvent catalysis favor a non-equilibrating, Sₙ2-like pathway.[8][17] |
| Glycal Epoxide | Ti(Oi-Pr)₄, -78°C to 0°C | Retention at C1 | Kinetic | Lewis acid coordination favors an alternative kinetic pathway, preventing equilibration.[5][17] |
| Dihydroxy ketone | Low Temp, Non-acidic | Fastest-forming isomer | Kinetic | The absence of a mechanism for equilibration traps the initial product distribution.[16] |
Diagrams
Caption: A general workflow for troubleshooting diastereoselectivity in spiroketal formation.
Caption: The anomeric effect stabilizes the axial conformation via hyperconjugation. (Note: Images are placeholders and would be replaced with actual chemical drawings).
Caption: Energy profile for a reaction under kinetic vs. thermodynamic control.
References
- Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. MDPI.
- Anomeric effect. Wikipedia.
- Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC - PubMed Central.
- Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of n
- Stereoelectronic Effects The Anomeric Effect in Spiroketals. ChemTube 3D.
- Strategies in Spiroketal Synthesis Revisited: Recent Applic
- Strategies for Spiroketal Synthesis Based on Transition-Metal C
- Recent synthetic approaches toward non-anomeric spiroketals in n
- Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PMC - PubMed Central.
- Theoretical Underpinnings of Spiroketal Formation: A Comput
- Strategies and Synthesis of Contrathermodynamic Spiroketals. Denmark Group.
- Diastereoselective construction of the benzannulated spiroketal core of chaetoquadrins enabled by a regiodivergent cascade. Organic Chemistry Frontiers (RSC Publishing).
- Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone. RSC Publishing.
- Diastereoselective spiroketalization: stereocontrol using an iron(0) tricarbonyl diene complex. PubMed.
- Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute.
- Diastereoselective Spiroketalization: Stereocontrol Using An Iron(0) Tricarbonyl Diene Complex.
- Spiroketal Formation - Stereoelectronic Effects. ChemTube3D.
- challenges in spiroketal synthesis and solutions. Benchchem.
- Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment.
- Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Unknown Source.
- Thermodynamic and kinetic reaction control. Wikipedia.
- Consequences of acid catalysis in concurrent ring opening and halogen
- Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MC
- Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
- Thermodynamic and Kinetic Products. Master Organic Chemistry.
- Application Notes and Protocols for Spiroketaliz
- Chemistry of spiroketals.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
- Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. MDPI.
- Recent Synthetic Approaches Toward Non-anomeric Spiroketals in N
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent synthetic approaches toward non-anomeric spiroketals in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 9. Anomeric effect - Wikipedia [en.wikipedia.org]
- 10. Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jackwestin.com [jackwestin.com]
- 16. Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances | Bentham Science [benthamscience.com]
Technical Support Center: Methods for Removing Residual Catalysts from Spiro Compound Reactions
Welcome to the Technical Support Center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of residual catalysts from spiro compound reactions. Given the unique three-dimensional structure of spiro compounds, purification can present distinct challenges.[1] This resource is designed to offer practical, experience-driven solutions to these common hurdles.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts used in spiro compound synthesis that require removal?
The synthesis of spiro compounds often employs transition metal catalysts to facilitate complex ring formations.[2][3][4] The most prevalent classes of catalysts that necessitate removal include:
-
Palladium-based catalysts: Widely used in cross-coupling reactions like Suzuki, Heck, and Sonogashira to form carbon-carbon bonds.[5]
-
Ruthenium-based catalysts: Essential for ring-closing metathesis (RCM) reactions, a powerful method for constructing spirocyclic systems.[6][7]
-
Rhodium-based catalysts: Often employed in cycloisomerization and hydrogenation reactions.[8][9]
-
Other transition metals: Gold, silver, nickel, and zinc have also been utilized in the synthesis of spirooxindoles and other spirocyclic frameworks.[2]
The choice of removal method is highly dependent on the specific catalyst used, its oxidation state, and the nature of the spiro compound.[10]
Q2: My spiro compound is non-polar. What is a general strategy for removing a palladium catalyst?
For non-polar spiro compounds, normal-phase column chromatography is a frequently effective purification method.[11][12] Alternatively, metal scavengers can be employed in a suitable organic solvent. The selection of the scavenger and solvent should be carefully optimized to ensure efficient interaction between the scavenger and the catalyst without causing your product to precipitate.[11]
Q3: I'm in the late stages of synthesizing a pharmaceutical ingredient and need to reduce palladium levels to below 10 ppm. What's the most effective approach?
Achieving stringent low-level metal contamination in pharmaceutical synthesis often requires a multi-faceted approach.[10][11] A robust workflow typically involves:
-
Initial Purification: Begin with column chromatography to remove the bulk of the catalyst.
-
Scavenging: Follow up with a high-affinity metal scavenger to further reduce palladium levels.[11]
-
Quantification: It is critical to quantify the residual palladium levels after purification to ensure they meet regulatory standards.[11]
Q4: Could the complex 3D structure of my spiro compound be hindering catalyst removal?
Yes, the intricate and sterically demanding structure of some spiro compounds can encapsulate residual catalyst, making it less accessible to scavengers or hindering complete separation during chromatography.[11] In such instances, you may need to consider:
-
Longer treatment times with scavengers.
-
Employing scavengers with varying linker lengths to improve accessibility.
-
A combination of different purification techniques.[11]
Thorough analytical testing is essential to confirm the complete removal of the catalyst from these complex molecular architectures.[11]
Q5: Are there any alternatives to column chromatography for removing catalysts?
While column chromatography is a common technique, several other methods can be effective, either alone or in combination:
-
Filtration through Celite: A simple method to remove insoluble inorganic salts and metal catalysts.[13] The reaction mixture is diluted with a suitable solvent and passed through a pad of Celite.[13]
-
Extraction: Liquid-liquid extraction can be used to remove purely inorganic palladium salts.[13] For instance, washing with an aqueous solution of EDTA or ammonia can help remove copper catalysts by forming water-soluble complexes.[14]
-
Precipitation: In some cases, the catalyst can be precipitated by adding an acid or base, while the desired compound remains in solution.[13]
-
Crystallization: This technique can be effective if the product can be crystallized from a solvent system where the catalyst remains dissolved in the filtrate.[13]
-
Organic Solvent Nanofiltration (OSN): A membrane-based technology that can separate the target product from the catalyst based on molecular weight differences.[13]
II. Troubleshooting Guides
Issue 1: Residual Catalyst Detected After Column Chromatography
Possible Causes:
-
Co-elution: The catalyst or catalyst-related impurities may have a similar polarity to your spiro compound, leading to co-elution from the silica gel column.
-
Insufficient Separation: The chosen solvent system may not be optimal for separating the catalyst from the product.
-
Catalyst Degradation: The catalyst may have degraded on the column, leading to streaking and contamination of multiple fractions.
Solutions & Optimization:
-
Optimize Mobile Phase: Systematically screen different solvent systems with varying polarities. Consider adding a small amount of a chelating agent to the mobile phase to bind the metal and alter its retention on the column.
-
Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using other stationary phases like alumina or reverse-phase silica.
-
Employ Metal Scavengers: After an initial chromatographic pass, treat the partially purified product with a suitable metal scavenger.
Protocol 1: Metal Scavenger Screening
-
Selection: Choose a panel of metal scavengers with different functional groups (e.g., thiol, amine, phosphine-based) that are known to have a high affinity for the target metal catalyst.
-
Solvent Selection: Dissolve the spiro compound containing the residual catalyst in a solvent that ensures good solubility of the compound and allows for efficient interaction with the solid-supported scavenger.
-
Incubation: Add the scavenger to the solution (typically 5-20 equivalents relative to the residual metal) and stir at room temperature or with gentle heating.
-
Monitoring: Monitor the removal of the catalyst over time by taking small aliquots of the solution and analyzing them by ICP-MS or a similar sensitive analytical technique.
-
Filtration: Once the desired level of removal is achieved, filter off the scavenger.
-
Isolation: Concentrate the filtrate to obtain the purified spiro compound.
Issue 2: Low Product Recovery After Scavenger Treatment
Possible Causes:
-
Non-specific Binding: The scavenger may be binding to your spiro compound in addition to the catalyst.
-
Product Precipitation: The chosen solvent may not be ideal, leading to the precipitation of your product along with the scavenger.
-
Adsorption to Glassware: Highly lipophilic spiro compounds can adsorb to the surface of the reaction vessel.
Solutions & Optimization:
-
Scavenger Screening: Test different types of scavengers to find one with higher selectivity for the metal catalyst.
-
Solvent Optimization: Screen a range of solvents to find one that maximizes the solubility of your spiro compound while still allowing for effective scavenging.
-
Reduce Scavenger Equivalents: Use the minimum amount of scavenger necessary to achieve the desired level of catalyst removal.
Issue 3: Ineffective Removal of Ruthenium Catalysts from Metathesis Reactions
Possible Causes:
-
Multiple Ruthenium Species: Metathesis reactions can generate various ruthenium species, some of which may be difficult to remove.
-
Strong Coordination: The spiro compound itself may coordinate to the ruthenium, making it difficult to scavenge.
Solutions & Optimization:
-
Quenching: Before workup, quench the reaction with a reagent like maleic anhydride or triphenylphosphine to deactivate the catalyst and facilitate its removal.[15]
-
Oxidative Workup: An oxidative workup can convert the ruthenium species into more easily removable forms.
-
Specialized Scavengers: Use scavengers specifically designed for ruthenium removal, such as those containing lead tetraacetate or isocyanates.
-
Extraction with Lewis Bases: Extraction with a water-soluble Lewis base can be an effective method for removing ruthenium.[16] For example, extraction with a basic aqueous solution of cysteine has been shown to be effective.[16]
Workflow for Ruthenium Removal
Caption: Decision workflow for ruthenium catalyst removal.
III. Data Presentation
Table 1: Comparison of Common Catalyst Removal Techniques
| Method | Principle | Advantages | Disadvantages | Typical Catalysts |
| Column Chromatography | Differential adsorption on a stationary phase | Widely applicable, can remove other impurities | Can be time-consuming, potential for product loss | Pd, Ru, Rh, Cu |
| Metal Scavengers | Chemisorption of metal onto a solid support | High selectivity, simple filtration removal | Scavenger cost, potential for non-specific binding | Pd, Rh, Ru |
| Extraction | Partitioning between immiscible liquid phases | Scalable, can remove inorganic salts | Limited to certain catalyst forms, solvent waste | Pd, Cu, Ru |
| Precipitation/Crystallization | Differential solubility of product and catalyst | Can provide very pure product, scalable | Product must be crystalline, potential for co-precipitation | Pd, Rh |
| Filtration (e.g., through Celite) | Physical removal of insoluble particles | Simple, fast | Only effective for heterogeneous or precipitated catalysts | Pd(0), insoluble salts |
Table 2: Efficiency of Selected Scavengers for Rhodium Removal
| Scavenger Type | Initial Rh Concentration (mg/kg) | Final Rh Concentration (mg/kg) | Removal Efficiency (%) | Reference |
| Activated Carbon (SiliaCarb CA) | 1,925 | 39 | >95 | [8] |
| SiliaMetS Imidazole & Diamine E-PAK | 39 | 7 | ~82 | [8] |
| SiliaMetS Diamine / Imidazole Mixture | 81 | 35 | 57 | [9] |
Data adapted from SiliCycle application notes.
IV. Experimental Protocols
Protocol 2: General Procedure for Palladium Removal using Filtration through Celite
-
Dilution: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) in which your spiro compound is soluble.
-
Prepare Celite Pad: Prepare a 1-2 cm thick pad of Celite in a sintered glass funnel.
-
Filtration: Pass the diluted reaction mixture through the Celite pad. The Celite will trap insoluble inorganic salts and metallic palladium.[13]
-
Washing: Wash the Celite pad with additional solvent to ensure complete recovery of your product.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product, which can then be further purified if necessary.
Protocol 3: Rhodium Scavenging using Activated Carbon
-
Preparation: In a suitable flask, dissolve the crude spiro compound containing the rhodium catalyst in an appropriate solvent (e.g., ethyl acetate, methanol).
-
Addition of Activated Carbon: Add activated carbon (e.g., SiliaCarb CA) to the solution. The weight-to-weight ratio of activated carbon to your compound may need to be optimized (e.g., 50% w/w or 100% w/w).[8]
-
Stirring: Stir the mixture at room temperature for a predetermined time (e.g., 1 to 24 hours).[8]
-
Filtration: Filter the mixture through a 0.45 µm filter to remove the activated carbon.
-
Analysis: Analyze the filtrate for residual rhodium content using ICP-OES or a similar technique.
-
Further Purification (if necessary): If the rhodium levels are still too high, the filtrate can be subjected to a second purification step using a more specific metal scavenger.[8]
Logical Relationship Diagram for Method Selection
Caption: A logical guide for selecting a catalyst removal method.
V. References
-
Caron, S., et al. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development. [Link]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture ?. [Link]
-
ResearchGate. (2022). Is there another way to get rid of the remnants of the copper catalyst?. [Link]
-
SpinChem. Palladium catalyst recovery using scavenger resin. [Link]
-
Tang, W., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Various Authors. (2020). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances. [Link]
-
Wang, C., et al. (2025). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in transition metal-catalysed spiroketalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spinchem.com [spinchem.com]
- 6. Regioselective Synthesis of Spiro-Oxindoles via a Ruthenium-Catalyzed Metathesis Reaction [mdpi.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. silicycle.com [silicycle.com]
- 9. silicycle.com [silicycle.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Stability issues of 1-Oxa-7-azaspiro[4.4]nonane under acidic or basic conditions
Technical Support Center: 1-Oxa-7-azaspiro[4.4]nonane
Introduction:
Welcome to the technical support guide for 1-Oxa-7-azaspiro[4.4]nonane (CAS: 176-12-5). This versatile spirocyclic scaffold is a valuable building block in modern organic synthesis and pharmaceutical research, prized for its unique three-dimensional structure.[1][2] However, its spiroaminal ether (or N,O-acetal) functionality presents specific stability challenges under both acidic and basic conditions that can impact reaction yields, purity, and overall experimental success. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical protocols to anticipate and mitigate these stability issues.
Part 1: Stability & Degradation Under Acidic Conditions
The 1-oxa-7-azaspiro[4.4]nonane core contains an acid-labile aminal ether linkage. The lone pair of electrons on both the nitrogen and oxygen atoms can be protonated under acidic conditions, initiating a cascade that can lead to ring-opening and the formation of undesired byproducts. Understanding this inherent reactivity is the first step toward successful experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am attempting a reaction with 1-Oxa-7-azaspiro[4.4]nonane using a strong acid catalyst (e.g., HCl, H₂SO₄, TFA) and observing significant loss of my starting material and the appearance of multiple new spots on my TLC plate. What is happening?
Answer: You are likely observing acid-catalyzed hydrolysis of the spiroaminal ether. This is a classic reactivity pattern for acetals and related functional groups.[3][4] The mechanism involves protonation of either the ring oxygen or the nitrogen, followed by cleavage of a C-O or C-N bond to relieve ring strain and form a resonance-stabilized intermediate.
-
Causality: The spirocyclic system is held together by a quaternary carbon (the spiro center) bonded to both an oxygen and a nitrogen. Protonation of the ether oxygen makes it a better leaving group, facilitating ring-opening of the tetrahydrofuran ring. Alternatively, protonation of the pyrrolidine nitrogen can also destabilize the system. The likely outcome is the formation of a water-soluble amino alcohol derivative, which may be difficult to track by standard reversed-phase TLC and could account for the apparent "disappearance" of your material. The multiple new spots could be various intermediates or subsequent degradation products.
-
Troubleshooting & Recommendations:
-
Switch to a Milder Acid: If your reaction chemistry permits, switch from a strong Brønsted acid to a milder Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) or a weaker Brønsted acid (e.g., acetic acid, pyridinium p-toluenesulfonate - PPTS). Lewis acids can coordinate with the heteroatoms to activate the substrate without the high proton concentration that drives hydrolysis.[5]
-
Aprotic Conditions: Ensure your reaction is conducted under strictly anhydrous conditions. The presence of water will drive the hydrolysis equilibrium toward the ring-opened product. Use freshly distilled solvents and dry glassware.
-
Lower Reaction Temperature: Degradation pathways, like most reactions, are accelerated by heat. Running your reaction at a lower temperature (e.g., 0 °C or -78 °C) can significantly reduce the rate of hydrolysis relative to your desired reaction.
-
Protecting Groups: If the secondary amine is not the desired reactive site, consider protecting it as a carbamate (e.g., Boc, Cbz) prior to subjecting the molecule to acidic conditions. The electron-withdrawing nature of the protecting group will decrease the basicity of the nitrogen, making it less prone to protonation.
-
Question 2: My NMR analysis of the crude reaction mixture after acidic workup shows broad peaks and a loss of the characteristic spirocyclic structure. How can I confirm if ring-opening has occurred?
Answer: The broadening of NMR signals often suggests dynamic exchange or the presence of multiple, closely related species in solution, which is consistent with ring-opening. To confirm this, LC-MS is your most powerful tool. The expected ring-opened product from hydrolysis would be a hydroxyl-substituted amino species.
-
Expected Degradation Product:
-
Name: 4-(2-hydroxyethyl)pyrrolidin-2-ol
-
Molecular Formula: C₆H₁₃NO₂
-
Molecular Weight: 131.17 g/mol
-
You should look for the corresponding [M+H]⁺ ion at m/z 132.18 in your mass spectrum.
Visualizing the Degradation Pathway
The following diagram illustrates the proposed mechanism for acid-catalyzed hydrolysis.
Caption: Proposed mechanism of acid-catalyzed hydrolysis.
Part 2: Stability & Degradation Under Basic Conditions
Generally, the 1-oxa-7-azaspiro[4.4]nonane scaffold is significantly more stable under basic conditions than acidic ones. Ethers and secondary amines are largely unreactive towards common bases. However, issues can still arise, particularly under harsh conditions or if the molecule is modified with other functional groups.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am running a reaction at high temperature with a strong base (e.g., NaH, LDA) and notice a slow degradation of my starting material over time. What could be the cause?
Answer: While the core structure is robust, extreme basic conditions can promote unforeseen side reactions.
-
Causality & Potential Pathways:
-
Deprotonation-Elimination: If there are any substituents on the carbon atoms adjacent to the ring oxygen, a strong base could potentially deprotonate one of these positions, leading to an E2-type elimination and ring-opening of the ether. This is generally a high-energy process but can be facilitated by high temperatures.
-
Oxidation: The secondary amine is susceptible to oxidation, especially if air (oxygen) is not rigorously excluded from the reaction. At high temperatures and in the presence of a base, oxidative degradation pathways can become relevant.
-
Interaction with Other Functional Groups: If you are using a derivative of 1-oxa-7-azaspiro[4.4]nonane, the instability may arise from a different part of the molecule. For example, an ester substituent would be readily hydrolyzed under basic conditions.
-
-
Troubleshooting & Recommendations:
-
Use a Non-Nucleophilic Base: If your goal is simply deprotonation, use a sterically hindered, non-nucleophilic base like LiHMDS or DBU to minimize side reactions.
-
Inert Atmosphere: Always run reactions with strong bases under a rigorously inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
-
Temperature Control: Ascertain the lowest possible temperature at which your desired transformation occurs to minimize thermal degradation.
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to identify the optimal reaction time and avoid prolonged exposure to harsh conditions.
-
Question 2: Can I use 1-Oxa-7-azaspiro[4.4]nonane in aqueous base?
Answer: Yes, the compound is generally stable in aqueous bases (e.g., NaOH, K₂CO₃) at room temperature or with moderate heating. The ether and amine functionalities are not susceptible to base-catalyzed hydrolysis in the same way they are to acid-catalyzed hydrolysis.[6] This makes basic or neutral conditions ideal for many transformations involving this scaffold.
Visualizing the Stability Comparison
Caption: Stability overview under acidic vs. basic conditions.
Part 3: Experimental Protocols & Data
To empower users to validate stability in their specific experimental context, we provide a standard protocol for a forced degradation study.
Protocol: Forced Degradation Study
This protocol allows for a systematic evaluation of the stability of 1-Oxa-7-azaspiro[4.4]nonane.
1. Materials & Instrumentation:
-
1-Oxa-7-azaspiro[4.4]nonane
-
HPLC grade water, acetonitrile, methanol
-
1M HCl, 1M NaOH
-
HPLC system with UV or MS detector[7]
-
Analytical balance, volumetric flasks, pH meter
2. Stock Solution Preparation:
-
Accurately weigh and dissolve 10 mg of 1-Oxa-7-azaspiro[4.4]nonane in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.
3. Degradation Conditions (Run each in a separate vial):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of HPLC grade water.
-
Control: Use 1 mL of the stock solution as is.
4. Incubation:
-
Incubate all four vials at 60 °C for 24 hours. A parallel set can be kept at room temperature for comparison.
5. Sample Analysis:
-
After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze by a suitable analytical method, such as RP-HPLC.[8][9]
6. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound.
-
Identify degradation products by their retention times and, if using LC-MS, their mass-to-charge ratios.
Data Summary Table
| Condition | Expected Stability | Major Degradation Product (if any) | Recommended Analytical Method |
| 0.5 M HCl, 60 °C | Low | 4-(2-hydroxyethyl)pyrrolidin-2-ol | LC-MS, ¹H NMR |
| 0.5 M NaOH, 60 °C | High | Minimal degradation expected | HPLC-UV/MS for purity check |
| Water, 60 °C | High | Minimal degradation expected | HPLC-UV for purity check |
References
- Exploring the Synthesis and Applications of 1-Oxa-7-azaspiro[4.4]nonane (CAS 176-12-5). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. (1999). The Journal of Organic Chemistry.
- Sourcing High-Quality 1-Oxa-7-azaspiro[4.4]nonane: A Guide for Researchers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (2025). Journal of Pharmaceutical Sciences.
- Analytical methods for determining the purity of 2-Azaspiro[4.4]nonane hemioxalate. (n.d.). Benchchem.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
- Drug degradation pathways. (n.d.). Pharmacy 180.
- Introduction to Hydrolysis. (2021). YouTube.
- Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. (2023). YouTube.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacy180.com [pharmacy180.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jpharmsci.com [jpharmsci.com]
- 9. biotech-spain.com [biotech-spain.com]
Technical Support Center: Strategies for Overcoming Low Crystallinity in Spirocyclic Alcohol Purification
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the purification of spirocyclic alcohols, a class of molecules known for their structural complexity and, often, their reluctance to form well-ordered crystals. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to navigate the hurdles of isolating and purifying these valuable compounds.
Introduction: The Challenge of Low Crystallinity in Spirocyclic Alcohols
Spirocyclic alcohols are integral scaffolds in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological space. However, these same structural features—steric hindrance around the hydroxyl group, conformational rigidity, and the frequent presence of multiple stereocenters—often lead to low crystallinity, posing a significant purification challenge.[1] This guide is designed to equip you with the knowledge and techniques to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my spirocyclic alcohol won't crystallize?
Low crystallinity in spirocyclic alcohols typically stems from a combination of intrinsic molecular properties and extrinsic experimental conditions. Key factors include:
-
Structural Rigidity and Awkward Packing: The rigid, non-planar nature of spirocyclic frameworks can hinder efficient packing into a crystal lattice.
-
Presence of Stereoisomers: Spirocyclic alcohols often contain multiple chiral centers, leading to mixtures of diastereomers or enantiomers.[1] Co-crystallization of these closely related isomers can disrupt the formation of a uniform crystal lattice.
-
High Solubility: The compound may be too soluble in the chosen solvent system, preventing the supersaturation required for nucleation and crystal growth.[2]
-
Structurally Similar Impurities: Impurities with skeletons closely resembling the target molecule can co-crystallize or inhibit crystal growth.[1][3]
-
Residual Solvents: Trapped solvent molecules can disrupt the crystal packing.
Q2: How can I improve my chances of successful crystallization?
Several strategies can be employed to induce crystallization:
-
Systematic Solvent Screening: The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but not when cold.[4] A systematic screening of solvents with varying polarities and functional groups is recommended.
-
Slow Cooling and Evaporation: Allowing the solution to cool slowly or the solvent to evaporate gradually can provide the necessary time for ordered crystal formation.[2][4][5]
-
Inducing Nucleation: If crystals do not form spontaneously, nucleation can be initiated by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired compound.[4]
-
Vapor and Liquid Diffusion: These techniques involve the slow introduction of an anti-solvent (a solvent in which the compound is insoluble) to a solution of the compound, gradually inducing precipitation.[2][6]
Q3: When should I consider alternatives to crystallization for purification?
If repeated crystallization attempts fail, or if you are dealing with an inherently non-crystalline "oily" compound, alternative purification methods are necessary.[7] Consider these options when:
-
The compound consistently oils out, regardless of the solvent system.
-
You need to separate closely related stereoisomers.
-
The material is thermally sensitive and degrades during heating for recrystallization.
-
High-purity material (>99.5%) is required, and crystallization is not achieving this.
Q4: What are the most effective chromatographic techniques for purifying spirocyclic alcohols?
Chromatography is a powerful alternative to crystallization.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purifying polar and non-polar compounds. Chiral stationary phases (CSPs) are particularly effective for separating enantiomers.[8]
-
Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular "green" alternative to normal-phase HPLC, using supercritical CO2 as the primary mobile phase.[9] It is highly effective for both chiral and achiral separations of polar compounds and is often faster than HPLC.[8][10][11]
Q5: How can I confirm the purity and crystallinity of my final product?
A combination of analytical techniques is essential to confirm both chemical purity and solid-state form:
| Analytical Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and detection of impurities. Quantitative NMR (qNMR) can determine absolute purity.[1] |
| High-Performance Liquid Chromatography (HPLC) | Highly sensitive method for detecting and quantifying impurities.[1][12] |
| Mass Spectrometry (MS) | Determines the molecular weight and can help identify impurities.[12][13] |
| Gas Chromatography (GC) | Effective for assessing the purity of volatile spirocyclic alcohols.[1][13] |
| X-ray Powder Diffraction (XRPD) | The definitive technique to determine if a material is crystalline or amorphous.[14] |
| Differential Scanning Calorimetry (DSC) | Provides information on melting point, purity, and can distinguish between crystalline and amorphous forms.[14] |
Troubleshooting Guides
Problem: My spirocyclic alcohol "oils out" instead of crystallizing.
This common issue occurs when the solute separates from the solution as a liquid phase rather than a solid.
Root Cause Analysis and Solutions:
Caption: Troubleshooting workflow for "oiling out".
Problem: Poor or no separation of stereoisomers by chromatography.
Spirocyclic alcohols often exist as hard-to-separate stereoisomers.
Troubleshooting Chiral Separations (HPLC/SFC):
| Issue | Possible Cause | Recommended Action |
| No Separation | Inappropriate chiral stationary phase (CSP). | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[1] |
| Suboptimal mobile phase composition. | Systematically vary the ratio of the organic modifier (e.g., ethanol, isopropanol) in the mobile phase.[15] For basic compounds, add a small amount of a basic modifier like diethylamine (DEA) to improve peak shape.[15] | |
| Poor Resolution | Flow rate is too high. | Decrease the flow rate to allow for better interaction between the enantiomers and the CSP.[15] |
| Column temperature is not optimal. | Lower the column temperature; chiral separations are often more effective at lower temperatures.[15] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a mobile phase additive. For basic compounds, a small amount of a basic modifier can significantly improve peak shape.[15] |
Advanced Purification Protocols
Protocol 1: Purification via Co-crystallization
Co-crystallization can be an effective strategy for purifying compounds that are difficult to crystallize on their own by forming a new crystalline solid containing the target molecule and a "co-former" in a specific stoichiometric ratio.[16][17]
Step-by-Step Methodology:
-
Co-former Selection: Choose a co-former that is known to form robust hydrogen bonds (e.g., carboxylic acids, amides) and is generally recognized as safe (GRAS).
-
Solvent Screening: Identify a solvent or solvent mixture in which both the spirocyclic alcohol and the co-former have similar, moderate solubility.
-
Preparation of the Co-crystal Solution: Dissolve stoichiometric amounts of the spirocyclic alcohol and the co-former in the chosen solvent with gentle heating.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.
-
Isolation and Analysis: Isolate the resulting crystals by filtration and wash with a small amount of cold solvent. Analyze the crystals by XRPD and NMR to confirm the formation of a new co-crystal phase and to determine its purity.
Protocol 2: Purification via Diastereomeric Salt Formation (for racemic mixtures)
This classic resolution technique involves reacting a racemic alcohol with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization.
Experimental Workflow:
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Detailed Steps:
-
Selection of Resolving Agent: Choose a commercially available, enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid, camphorsulfonic acid).
-
Salt Formation: Dissolve the racemic spirocyclic alcohol in a suitable solvent. Add an equimolar amount of the chiral resolving agent. Stir until a salt precipitates, or concentrate the solution and cool to induce crystallization.
-
Fractional Crystallization: Recrystallize the diastereomeric salt mixture from a suitable solvent. The less soluble diastereomer will crystallize out first. Monitor the purity of the crystals and the mother liquor by chiral HPLC.
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and add a base (e.g., sodium bicarbonate) to neutralize the acid and liberate the free spirocyclic alcohol. Extract the pure enantiomer with an organic solvent.
Protocol 3: Supercritical Fluid Chromatography (SFC) Purification
SFC is a high-throughput technique that is particularly well-suited for the purification of polar and chiral compounds.[10][11][18][19]
Method Development and Execution:
-
Column Selection: For chiral separations, start with a polysaccharide-based chiral stationary phase. For achiral separations, a polar stationary phase like ethylpyridine is a good starting point.[10]
-
Mobile Phase Composition: The mobile phase in SFC typically consists of supercritical CO2 and an alcohol co-solvent (e.g., methanol, ethanol).[9][20]
-
Initial Screening: Begin with a gradient elution from a low percentage (e.g., 5%) to a high percentage (e.g., 50%) of the co-solvent to determine the approximate elution conditions.
-
Method Optimization: Fine-tune the mobile phase composition, flow rate, and column temperature to achieve optimal resolution.
-
Preparative Run: Scale up the optimized analytical method for preparative purification. The collected fractions can be concentrated easily as the CO2 evaporates upon depressurization.
Conclusion
Overcoming low crystallinity in spirocyclic alcohol purification requires a systematic and multi-faceted approach. By understanding the underlying causes of poor crystallization and by being equipped with a range of alternative purification strategies, from co-crystallization to advanced chromatographic techniques like SFC, researchers can successfully isolate these challenging but valuable molecules in high purity. Always remember to rigorously characterize the final product using a suite of analytical methods to ensure both chemical purity and the desired solid-state form.
References
-
How Good is SFC for Polar Analytes? | Chromatography Today. (URL: [Link])
-
Recent research progress on crystallization strategies for difficult-to-crystallize organic molecules - ResearchGate. (URL: [Link])
-
Supercritical fluid chromatography - Wikipedia. (URL: [Link])
-
9 Ways to Crystallize Organic Compounds - wikiHow. (URL: [Link])
-
Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. (URL: [Link])
-
Method development for separating polar, basic pharmaceutical relevant compounds by Supercritical Fluid Chromatography (SFC) - ResearchGate. (URL: [Link])
-
Modern Analytical Technique for Characterization Organic Compounds. (URL: [Link])
-
Guide for crystallization. (URL: [Link])
-
Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (URL: [Link])
-
Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (URL: [Link])
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (URL: [Link])
-
Supercritical Fluid Chromatography (SFC) Columns - Phenomenex. (URL: [Link])
-
What is the science behind being able to separate alcohol from water using salt? - Quora. (URL: [Link])
-
Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Ri - Taylor & Francis eBooks. (URL: [Link])
-
Review Article - An Overview on Novel Particle Engineering Design: Co-crystallization Techniques. (URL: [Link])
-
What are the different techniques to characterize chemical crystals? - ResearchGate. (URL: [Link])
-
Salting out of Ethanol/Water with Salt (absolutely do not use this to raise the proof of alcohol). (URL: [Link])
-
Can ethanol and water be separated by adding salt : r/chemistry - Reddit. (URL: [Link])
-
How To: Purify by Crystallization - Department of Chemistry : University of Rochester. (URL: [Link])
- US2188274A - Purification of alcohol - Google P
-
Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (URL: [Link])
-
CRYSTAL CHARACTERIZATION TECHNIQUES. (URL: [Link])
-
Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC - NIH. (URL: [Link])
-
Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications | Crystal Growth & Design - ACS Publications. (URL: [Link])
-
Impurity Synthesis And Identification | SpiroChem. (URL: [Link])
-
Innovations in Chiral Purification: Exploring Techniques and Future Potential. (URL: [Link])
-
Chiral Purification of Volatile Flavors and Fragrances by SFC - Waters Corporation. (URL: [Link])
-
Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - NIH. (URL: [Link])
-
Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (URL: [Link])
-
PURIFICATION OF ORGANIC CHEMICALS - GEA. (URL: [Link])
-
Spirocyclic poly(vinylene ether ketone) membranes with enhanced microporosity for energy-efficient alcohol-hydrocarbon azeotrope separation - PMC - PubMed Central. (URL: [Link])
-
Isolation and identification of impurities in spironolactone - ResearchGate. (URL: [Link])
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC - NIH. (URL: [Link])
-
MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION - PMC - NIH. (URL: [Link])
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (URL: [Link])
-
A Guide to the Analysis of Chiral Compounds by GC. (URL: [Link])
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals. (URL: [Link])
-
Still Spirits Trouble Shooting Guide | PDF | Distillation | Yeast - Scribd. (URL: [Link])
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- 3. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 4. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
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Validation & Comparative
Analytical methods for the chiral separation of 1-Oxa-7-azaspiro[4.4]nonane enantiomers
An Indispensable Guide to the Chiral Separation of 1-Oxa-7-azaspiro[4.4]nonane Enantiomers
For researchers, scientists, and professionals in drug development, the stereochemistry of a molecule is not a trivial detail—it is often the very essence of its biological function. The compound 1-Oxa-7-azaspiro[4.4]nonane, a spirocyclic scaffold with the chemical structure C1CC2(CCNC2)OC1, is an emerging building block in medicinal chemistry.[1] As with many chiral molecules, its enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is a prerequisite for any meaningful preclinical or clinical development.
This guide provides a comprehensive comparison of the primary analytical methodologies for the chiral resolution of 1-Oxa-7-azaspiro[4.4]nonane. Moving beyond a simple listing of techniques, this document, written from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, providing field-proven insights to empower you to develop robust, reliable, and efficient separation methods. We will explore the three workhorse techniques of modern analytical chemistry: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
The Core Principle: Chiral Recognition
The separation of enantiomers, which possess identical physical properties in an achiral environment, is only possible through the introduction of another chiral entity. This process, known as chiral recognition, relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral selector.[2] For separation to occur, these complexes must have different energies of formation, leading to different retention times in chromatography or mobilities in electrophoresis. The universally accepted "three-point interaction model" posits that a minimum of three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) are required for effective chiral discrimination, as illustrated below.[2]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely adopted technique for enantioseparation in the pharmaceutical industry.[3][4] It offers broad applicability to non-volatile and thermally labile compounds, making it an ideal starting point for 1-Oxa-7-azaspiro[4.4]nonane. The separation is achieved by using a Chiral Stationary Phase (CSP), where a chiral selector is chemically bonded or coated onto a solid support (typically silica).[5]
Causality of CSP Selection
The success of a chiral HPLC separation hinges almost entirely on the choice of the CSP. Polysaccharide-based CSPs are the most common first choice due to their remarkable ability to resolve a wide array of racemic compounds.[5][6] These phases, typically derivatives of cellulose or amylose, possess chiral grooves and cavities where enantiomers can bind through a combination of hydrogen bonds, dipole-dipole interactions, and inclusion complexation.
For a basic amine like 1-Oxa-7-azaspiro[4.4]nonane, polysaccharide columns such as Chiralpak® AD (amylose-based) or Chiralcel® OD (cellulose-based) are excellent screening candidates.[7] The amine group can interact strongly with the carbamate derivatives on the polysaccharide backbone.
Experimental Protocol: HPLC Method Development
This protocol provides a robust starting point for developing a separation method for 1-Oxa-7-azaspiro[4.4]nonane, adapted from established methods for the closely related 2-Azaspiro[4.4]nonane.[8]
-
Sample Preparation:
-
Dissolve the racemic 1-Oxa-7-azaspiro[4.4]nonane sample in the initial mobile phase (or a miscible solvent like methanol or ethanol) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to prevent particulate matter from damaging the column and system.
-
-
HPLC System and Columns:
-
System: A standard HPLC or UHPLC system with a pump, autosampler, column thermostat, and a UV detector is required.
-
Initial Column Screening:
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
-
-
-
Chromatographic Conditions (Normal Phase):
-
Mobile Phase Screening:
-
Condition A: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)
-
Condition B: n-Hexane / Ethanol / Diethylamine (DEA) (90:10:0.1, v/v/v)
-
-
Rationale: Normal phase is often the first choice for polysaccharide CSPs. The alcohol (IPA or Ethanol) acts as the polar modifier, influencing retention and selectivity. Diethylamine is a crucial additive for basic analytes; it acts as a competing base to mask acidic silanol sites on the silica surface, preventing peak tailing and improving peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210-220 nm (as the analyte lacks a strong chromophore).
-
-
Optimization:
-
If partial separation is observed, adjust the ratio of hexane to alcohol. Increasing the alcohol percentage will generally decrease retention times.
-
Vary the type of alcohol (e.g., ethanol, 2-propanol, n-butanol) as this can significantly alter selectivity (the separation factor, α).
-
Adjust the column temperature. Lower temperatures often improve resolution, but at the cost of broader peaks and higher backpressure.
-
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique renowned for its high efficiency and sensitivity, particularly when coupled with a mass spectrometer (GC-MS).[9] It is best suited for analytes that are volatile and thermally stable.[8] 1-Oxa-7-azaspiro[4.4]nonane, with a molecular weight of 127.18 g/mol , is sufficiently volatile for GC analysis, but its polarity necessitates derivatization.[1]
The Necessity of Derivatization
Direct injection of polar amines like 1-Oxa-7-azaspiro[4.4]nonane onto a GC column often results in poor peak shape and strong adsorption to the stationary phase. Derivatization is a chemical reaction that converts the polar N-H group into a less polar, more volatile moiety. This process serves two purposes:
-
Improves Chromatographic Behavior: Reduces peak tailing and allows the compound to elute at a lower temperature.
-
Enhances Chiral Recognition: The derivatizing agent can introduce bulky groups that create more defined stereochemical differences between the enantiomers, facilitating better interaction with the CSP.
Common derivatizing agents for amines include silylating agents (e.g., MSTFA) or acylating agents (e.g., trifluoroacetic anhydride).[8]
Experimental Protocol: GC-MS Method
This protocol is adapted from a validated method for the analogous 2-Azaspiro[4.4]nonane.[8]
-
Derivatization:
-
Prepare a 1 mg/mL solution of the analyte in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile).
-
To 100 µL of the sample solution, add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Cap the vial tightly and heat at 60 °C for 30 minutes. Allow to cool to room temperature before injection.
-
-
GC System and Column:
-
System: A GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Column: A cyclodextrin-based CSP is the standard choice. A good starting point is a Beta-DEX™ or Gamma-DEX™ column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Rationale: Cyclodextrins are cyclic oligosaccharides that form a tapered cavity. Chiral recognition occurs via inclusion complexation, where one enantiomer fits more snugly into the chiral cavity than the other.[9]
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen. Hydrogen often provides better efficiency at higher linear velocities.[10]
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 5 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
-
Chiral Capillary Electrophoresis (CE)
Capillary Electrophoresis offers extremely high separation efficiencies, low sample and solvent consumption, and rapid method development times.[11][12] For chiral separations, the technique is typically run in a mode analogous to liquid chromatography, where a chiral selector is added directly to the background electrolyte (BGE).[13]
Mechanism of CE Separation
In CE, charged analytes migrate in a fused silica capillary under the influence of an electric field. The enantiomers of 1-Oxa-7-azaspiro[4.4]nonane will be protonated and positively charged in an acidic BGE. When a chiral selector, such as a cyclodextrin, is added to the BGE, the enantiomers will form transient diastereomeric inclusion complexes.[14] The enantiomer that has a stronger binding affinity for the cyclodextrin will have its effective mobility altered to a greater extent, causing it to migrate at a different velocity and thus be separated.[2]
Experimental Protocol: CE Method Development
-
Sample Preparation:
-
Dissolve the analyte in deionized water or the background electrolyte to a concentration of 0.1-1.0 mg/mL.
-
-
CE System and Capillary:
-
System: A standard CE system with a UV detector.
-
Capillary: Fused silica capillary, typically 50 µm I.D., with a total length of 40-60 cm.
-
-
Electrophoretic Conditions:
-
Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5.
-
Rationale: A low pH ensures the secondary amine is fully protonated (cationic) and minimizes interactions with the capillary wall.
-
Chiral Selector Screening:
-
Start by adding 10-20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) to the BGE.
-
If separation is insufficient, screen other selectors like sulfated-β-cyclodextrin (anionic), which can provide strong electrostatic interactions in addition to inclusion.
-
-
Voltage: 20-30 kV (Normal polarity: anode at inlet, cathode at outlet).
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 214 nm.
-
-
Optimization:
-
Vary the concentration of the chiral selector. Increasing the concentration generally increases the resolution up to a plateau.
-
Adjust the pH of the BGE. This affects both the charge of the analyte and the electroosmotic flow.
-
Add organic modifiers (e.g., 10-20% methanol) to the BGE to alter the solvent environment and binding constants.
-
Comparative Guide to Analytical Methods
The choice of analytical technique depends on the specific goals of the analysis, such as speed, required resolution, and whether the method is for routine quality control or research and development.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP).[8] | Partitioning between a gaseous mobile phase and a liquid or solid CSP.[8] | Differential migration in an electrolyte solution containing a chiral selector under an electric field.[12] |
| Applicability | Broadly applicable to non-volatile and thermally labile compounds. The workhorse for pharma.[8] | Limited to volatile and thermally stable compounds or those that can be derivatized.[8] | Excellent for polar and charged compounds. Very low sample volume required.[11] |
| Derivatization | Not usually required. | Often necessary for polar compounds like amines to improve volatility and peak shape.[8] | Not required. |
| Resolution | Good to excellent. UHPLC systems offer very high resolution.[8] | Excellent, especially with long capillary columns.[8] | Extremely high theoretical plate counts, often superior to HPLC.[12] |
| Analysis Time | Typically 5-30 minutes.[8] | Can be very fast (5-20 minutes), but derivatization adds offline time. | Very fast, often under 10 minutes. Rapid method development. |
| Solvent Usage | Highest consumption of organic solvents, particularly in normal phase.[8] | Very low; only carrier gas is consumed during the run. | Minimal; typically a few milliliters of aqueous buffer per day. |
| Strengths | Universally available, robust, easily scalable from analytical to preparative.[3] | High sensitivity (especially with MS), excellent resolution for volatile compounds.[9] | Unmatched efficiency, low operational cost, rapid analysis, minimal waste. |
| Limitations | Higher solvent cost and waste generation. Column costs can be high. | Analyte must be thermally stable. Derivatization can add complexity and variability.[8] | Lower concentration sensitivity with UV detection compared to HPLC/GC. Reproducibility can be more challenging. |
Starting Points for Method Development
While no specific data for 1-Oxa-7-azaspiro[4.4]nonane was found in the surveyed literature, the following conditions for analogous spirocyclic amines provide excellent starting points.
| Compound | Technique | Chiral Stationary Phase / Selector | Mobile Phase / BGE | Key Parameters | Reference |
| 2-Azaspiro[4.4]nonane | HPLC | Chiralpak® IC (Cellulose-based) | Methanol / Ethanol / DEA (50:50:0.1) | Flow: 1.0 mL/min, Temp: 35°C | [8] |
| 2-Azaspiro[4.4]nonane | GC-MS | Beta-DEX™ (Cyclodextrin-based) | Helium Carrier Gas | Requires MSTFA derivatization | [8] |
| General Spiro[4.4]nonanes | HPLC | Chiralpak® AD-H (Amylose-based) | Hexane / IPA / DEA (Screening) | Flow: 1.0 mL/min, Temp: 25°C | [7] |
| Basic Amines | CE | Hydroxypropyl-β-cyclodextrin | 50 mM Phosphate Buffer (pH 2.5) | Voltage: 25kV, Temp: 25°C | [11] |
Conclusion and Strategic Workflow
The chiral separation of 1-Oxa-7-azaspiro[4.4]nonane is an achievable goal with modern analytical techniques. A logical, structured approach to method development is key to efficient and successful resolution.
Given its robustness and scalability, Chiral HPLC should be the primary approach. Begin by screening polysaccharide-based columns under normal phase conditions, paying close attention to the use of a basic additive like DEA to ensure good peak shape. If HPLC proves challenging or if higher throughput and lower solvent consumption are desired, Chiral CE offers a powerful, orthogonal alternative. For applications requiring the highest sensitivity or confirmation of identity, a derivatization-based Chiral GC-MS method is an excellent choice. By leveraging the protocols and comparative data presented in this guide, researchers can confidently develop a precise and reliable method for the critical task of separating the enantiomers of 1-Oxa-7-azaspiro[4.4]nonane.
References
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Scriba, G. K. A. (2016). Enantiomer Separations by Capillary Electrophoresis. Methods in Molecular Biology. [Link]
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United States Pharmacopeia. (n.d.). 1053 CAPILLARY ELECTROPHORESIS. US Pharmacopeia (USP). [Link]
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Scriba, G. K. A. (2016). Enantiomer Separations by Capillary Electrophoresis. Springer Nature Experiments. [Link]
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Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews. [Link]
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Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Lecoeur, M., et al. (1998). Capillary electrophoresis and capillary electrophoresis-electrospray-mass spectroscopy for the analysis of heterocyclic amines. Electrophoresis. [Link]
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Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Regis Technologies HPLC Brochure. [Link]
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Kauser, A., & Ahmed, L. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]
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Garcı́a, M. A., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. [Link]
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Armstrong, D. W. (1984). Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review. Journal of Liquid Chromatography. [Link]
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Altria, K. D. (2008). Application of Capillary Electrophoresis to Pharmaceutical Analysis. Springer Protocols. [Link]
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PubChem. (n.d.). 1-Oxa-7-azaspiro[4.4]nonane hydrochloride. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 1-Oxa-7-azaspiro(4.4)nonane. National Center for Biotechnology Information. [Link]
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Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]
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Ahuja, S. (2011). Chiral Drug Separation. Wiley Online Library. [Link]
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek Corporation. [Link]
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Ciaffoni, L., et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules. [Link]
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Calcaterra, A., & D'Acquarica, I. (2018). Chiral switches versus de novo enantiomerically pure compounds. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Gilar, M., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry. [Link]
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Dumas, F., & d'Angelo, J. (2005). Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)Cephalotaxine. ResearchGate. [Link]
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MACHEREY-NAGEL. (n.d.). Chiral Gas Chromatography. MACHEREY-NAGEL GmbH & Co. KG. [Link]
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A Senior Application Scientist's Guide to HPLC Methods for Determining the Enantiomeric Excess of Chiral Spiro Compounds
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral compound analysis. This is particularly true for chiral spiro compounds, a class of molecules with unique three-dimensional structures that are increasingly vital in medicinal chemistry. The distinct spatial arrangement of spirocycles often imparts significant differences in pharmacological activity between enantiomers, making accurate ee determination a regulatory and scientific necessity.
This comprehensive guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of chiral spiro compounds. Moving beyond a simple listing of techniques, this document delves into the causality behind experimental choices, offering field-proven insights to empower you to develop robust and reliable analytical methods.
The Central Role of the Chiral Stationary Phase (CSP)
The success of any chiral HPLC separation hinges on the selection of the appropriate chiral stationary phase (CSP). The CSP creates a chiral environment that allows for differential interaction with the enantiomers of the analyte, leading to their separation. For spiro compounds, with their rigid and often complex stereochemistry, the choice of CSP is paramount. This guide will compare the three most prominent classes of CSPs: polysaccharide-based, Pirkle-type, and cyclodextrin-based phases, providing experimental data to support their application in the analysis of chiral spiro compounds.
Comparative Analysis of Chiral Stationary Phases for Spiro Compound Enantioseparation
The selection of a CSP is not a one-size-fits-all approach. The unique structural features of the spiro compound will dictate which type of CSP is most likely to provide a successful separation. Below, we compare the performance and underlying principles of the major CSP categories.
Polysaccharide-Based CSPs: The Workhorse for Spiro Compound Analysis
Polysaccharide-based CSPs, derived from cellulose and amylose, are the most widely used and versatile columns for chiral separations, and they have demonstrated broad applicability for a variety of spiro compounds.[1] The chiral recognition mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector through a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.[2]
Key Strengths:
-
Broad Applicability: Effective for a wide range of spirocyclic structures.
-
High Success Rate: Often the first choice for screening due to their high probability of achieving separation.
-
Multiple Interaction Modes: Can be used in normal-phase, reversed-phase, and polar organic modes, offering flexibility in method development.[3]
Common Commercial Columns: Chiralcel® (cellulose-based) and Chiralpak® (amylose-based) series (e.g., OD-H, AD-H, IA, IB, IC).
Experimental Data Snapshot: Enantioseparation of Spiro-Hydantoins
Spiro-hydantoins are a class of spiro compounds with significant interest in medicinal chemistry. Studies have shown that polysaccharide-based CSPs are highly effective for their enantioseparation.
| Analyte Class | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) | Reference |
| Spiro-hydantoin derivatives | Chiralpak AD | n-Hexane/2-Propanol (various ratios) | 1.0 | 254 | Good to excellent | [4] |
| Spiro-hydantoin derivatives | Chiralcel OD | n-Hexane/2-Propanol (various ratios) | 1.0 | 254 | Good | [4] |
| Spiro-hydantoin derivatives | Chiralcel OJ | n-Hexane/2-Propanol (various ratios) | 1.0 | 254 | Moderate | [4] |
Table 1: Representative data for the enantioseparation of spiro-hydantoins on polysaccharide-based CSPs.
Expert Insight: The choice between different polysaccharide columns can be critical. For instance, Chiralpak AD (amylose-based) often exhibits different selectivity compared to Chiralcel OD (cellulose-based), even with the same derivatizing agent.[5] Screening both types of columns is a highly recommended strategy in method development. Immobilized polysaccharide CSPs (e.g., Chiralpak IA, IB, IC) offer the advantage of being compatible with a wider range of solvents, which can be beneficial for optimizing selectivity.[6]
Pirkle-Type CSPs: Rational Design for Specific Interactions
Developed by William H. Pirkle, these "brush-type" CSPs are based on a smaller chiral selector covalently bonded to the silica support.[7] The chiral recognition mechanism is based on a three-point interaction model involving π-π interactions, hydrogen bonding, and dipole-dipole interactions.[7] These CSPs are often categorized as π-electron acceptor or π-electron donor types.
Key Strengths:
-
Robustness: Covalently bonded phases offer excellent durability and compatibility with a wide range of mobile phases.[8]
-
Predictable Elution Order: In some cases, the elution order of enantiomers can be predicted based on the analyte's structure and the nature of the CSP.
-
Alternative Selectivity: They can provide successful separations for compounds that are not well-resolved on polysaccharide phases.[8]
Common Commercial Columns: Whelk-O® 1, (R,R)- or (S,S)-ULMO.
Experimental Data Snapshot: Enantioseparation of a Spiro-Epoxide
While less common for spiro compounds in the literature, Pirkle-type columns can be effective, particularly for those containing aromatic moieties that can engage in π-π interactions. The Whelk-O® 1, a broadly applicable Pirkle-type CSP, is known for its ability to separate a wide variety of compound classes, including epoxides.[9]
| Analyte Class | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) | Reference |
| Spiro-Epoxide derivative | Whelk-O® 1 | Hexane/Isopropanol (99.0/1.0) | 1.0 | 250 | Baseline | [10] |
Table 2: Example of a spiro-epoxide separation on a Pirkle-type CSP.
Expert Insight: Pirkle-type columns are particularly useful when dealing with spiro compounds that have clear π-acidic or π-basic functionalities. The ability to invert the elution order by switching to a CSP with the opposite chirality [(S,S) vs. (R,R)] is a significant advantage for trace enantiomer analysis.
Cyclodextrin-Based CSPs: Enantioseparation through Inclusion Complexation
Cyclodextrin-based CSPs utilize cyclodextrins, which are cyclic oligosaccharides, as the chiral selectors.[11] The primary mechanism of chiral recognition is the formation of inclusion complexes, where the analyte, or a portion of it, fits into the hydrophobic cavity of the cyclodextrin torus.[11] Secondary interactions with the hydroxyl groups at the rim of the cyclodextrin also contribute to enantioselectivity.
Key Strengths:
-
Unique Selectivity: The inclusion complexation mechanism offers a different mode of separation compared to polysaccharide and Pirkle-type CSPs.
-
Reversed-Phase Compatibility: Many cyclodextrin-based methods utilize aqueous-organic mobile phases, which can be advantageous for the analysis of more polar spiro compounds.
-
Cost-Effective: In some cases, these columns can be a more economical choice.[1]
Common Commercial Columns: Astec CYCLOBOND™ series.
Experimental Data Snapshot: Potential for Spiro Compound Separation
While specific application data for a wide range of spiro compounds on cyclodextrin-based CSPs is less prevalent in readily available literature, their utility for separating compounds with aromatic rings and chiral centers near those rings suggests their potential for certain spirocyclic structures.
| Analyte Features | Recommended Column Type | Mobile Phase Mode | Key Interaction | Reference |
| Aromatic ring near spiro center | CYCLOBOND I (β-cyclodextrin) | Reversed-phase | Inclusion complexation | [12] |
| Multi-ring spiro structures | CYCLOBOND II (γ-cyclodextrin) | Reversed-phase | Inclusion complexation | [7] |
Table 3: General guidance for selecting cyclodextrin-based CSPs for spiro compounds.
Expert Insight: For a spiro compound to be well-resolved on a cyclodextrin-based CSP, it typically needs a hydrophobic moiety (like an aromatic ring) that can fit into the cyclodextrin cavity. The position of the chiral center relative to this moiety is also crucial for effective chiral recognition.
Workflow for Chiral HPLC Method Development for Spiro Compounds
A systematic approach is crucial for efficient method development. The following workflow outlines a logical progression from initial screening to method optimization.
Caption: A streamlined workflow for chiral HPLC method development for spiro compounds.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following protocols provide a starting point for the enantioseparation of specific classes of spiro compounds.
Protocol 1: Enantioseparation of a Spiro[4.4]nonane Derivative
This protocol is based on a method for a spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one derivative and can be adapted for similar spiro[4.4]nonane structures.[2]
1. Instrumentation and Column:
- HPLC system with a UV detector.
- Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
2. Mobile Phase Preparation:
- Prepare a mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.
- Degas the mobile phase prior to use.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection Wavelength: 210 nm.
- Injection Volume: 10 µL.
- Sample Diluent: Mobile Phase.
4. Sample Preparation:
- Dissolve the spiro[4.4]nonane derivative in the mobile phase to a final concentration of approximately 1 mg/mL.
5. Data Analysis:
- Integrate the peak areas of the two enantiomers.
- Calculate the enantiomeric excess (ee) using the formula: ee (%) = [([Area1] - [Area2]) / ([Area1] + [Area2])] * 100, where Area1 is the area of the major enantiomer and Area2 is the area of the minor enantiomer.
Protocol 2: Enantioseparation of Spiro-Hydantoins
This protocol is a general method derived from studies on various spiro-hydantoin derivatives.[4]
1. Instrumentation and Column:
- HPLC system with a UV detector.
- Column: Chiralpak® AD (250 x 4.6 mm, 10 µm).
2. Mobile Phase Preparation:
- Prepare a mobile phase of n-Hexane and 2-Propanol (IPA) in an 80:20 (v/v) ratio.
- For basic spiro-hydantoins, consider adding 0.1% diethylamine (DEA) to the mobile phase to improve peak shape.
- Degas the mobile phase.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Column Temperature: Ambient (e.g., 25°C).
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
- Sample Diluent: Mobile Phase.
4. Sample Preparation:
- Dissolve the spiro-hydantoin in the mobile phase to a suitable concentration (e.g., 0.5-1.0 mg/mL).
5. Data Analysis:
- Calculate the enantiomeric excess as described in Protocol 1.
Causality Behind Experimental Choices
-
Mobile Phase Composition: In normal-phase chromatography, the alcohol modifier (e.g., isopropanol, ethanol) plays a crucial role in modulating retention and selectivity. Isopropanol and ethanol have different hydrogen bonding capabilities and can alter the conformation of the polysaccharide selector, leading to changes in chiral recognition.[13]
-
Additives: For basic spiro compounds, the addition of a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can significantly improve peak shape by suppressing the interaction of the analyte with residual acidic silanol groups on the silica support. Similarly, an acidic modifier like trifluoroacetic acid (TFA) is used for acidic analytes.
-
Temperature: Lowering the column temperature often increases the strength of the interactions between the analyte and the CSP, which can lead to better resolution. However, this may also increase analysis time.
Conclusion and Future Perspectives
The determination of enantiomeric excess for chiral spiro compounds is a critical analytical task that can be effectively addressed by chiral HPLC. Polysaccharide-based CSPs have proven to be the most versatile and widely successful columns for this class of molecules. However, Pirkle-type and cyclodextrin-based CSPs offer valuable alternative selectivities and should be considered, particularly when polysaccharide columns do not provide adequate resolution.
A systematic method development approach, starting with the screening of a few complementary columns under standard conditions, is the most efficient path to a robust and reliable method. As the diversity of chiral spiro compounds in drug discovery continues to expand, the development of novel chiral stationary phases with unique recognition capabilities will remain an active area of research.
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A Comparative Analysis of 1-Oxa-7-azaspiro[4.4]nonane and Other Azaspirocycles for Drug Discovery
In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that transcend the two-dimensional limitations of traditional pharmacophores is paramount. Azaspirocycles, characterized by their inherent three-dimensionality and conformational rigidity, have emerged as a compelling class of building blocks in drug discovery.[1] This guide provides a detailed comparative analysis of 1-Oxa-7-azaspiro[4.4]nonane against other notable azaspirocycles, offering insights into their synthesis, physicochemical properties, and potential as core structural motifs in the design of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these unique structures in their research endeavors.
Introduction to 1-Oxa-7-azaspiro[4.4]nonane
1-Oxa-7-azaspiro[4.4]nonane (CAS RN: 176-12-5) is a heterocyclic compound featuring a spirocyclic system where a tetrahydrofuran ring and a pyrrolidine ring share a single carbon atom.[2] With a molecular formula of C₇H₁₃NO and a molecular weight of 127.18 g/mol , this scaffold serves as a versatile intermediate in organic synthesis and pharmaceutical research.[2][3] Its unique topology offers a fixed three-dimensional arrangement of atoms, providing a rigid framework for the precise positioning of functional groups to interact with biological targets.
Comparative Azaspirocycles
For the purpose of this analysis, we will compare 1-Oxa-7-azaspiro[4.4]nonane with two other significant azaspirocyclic scaffolds:
-
1-Azaspiro[4.4]nonane: The direct carbocyclic analogue of our primary compound, allowing for an assessment of the impact of the oxygen atom.
-
2-Azaspiro[3.3]heptane: A smaller, more compact spirocycle that has gained considerable attention as a bioisostere for piperidine.[4]
Physicochemical Properties: A Head-to-Head Comparison
The physicochemical properties of a molecular scaffold are critical determinants of its drug-like characteristics, influencing absorption, distribution, metabolism, and excretion (ADME). The table below summarizes key computed and, where available, experimental properties for the selected azaspirocycles.
| Property | 1-Oxa-7-azaspiro[4.4]nonane | 1-Azaspiro[4.4]nonane | 2-Azaspiro[3.3]heptane |
| Molecular Formula | C₇H₁₃NO | C₈H₁₅N | C₆H₁₁N |
| Molecular Weight ( g/mol ) | 127.18[2] | 125.21 | 97.16[1] |
| Predicted XLogP3 | 0.2[5] | 1.9 | 0.7[1] |
| Topological Polar Surface Area (Ų) | 21.3[5] | 12.0 | 12.0[1] |
| Predicted pKa (Strongest Basic) | 8.9-9.5 (estimated based on analogous oxa-spirocycles)[6] | 11.2 | Not available |
| Predicted Aqueous Solubility | Higher than carbocyclic analogue[6] | 10.3 g/L | Not available |
Key Observations:
-
Impact of the Oxygen Atom: The introduction of an oxygen atom in 1-Oxa-7-azaspiro[4.4]nonane, when compared to its carbocyclic counterpart 1-azaspiro[4.4]nonane, is predicted to significantly decrease lipophilicity (lower XLogP3) and increase the topological polar surface area.[5] Experimental studies on analogous oxa-spirocycles have shown that the incorporation of an oxygen atom can dramatically improve aqueous solubility (up to 40-fold) and lower basicity (pKa) by approximately one order of magnitude due to the inductive effect of the oxygen atom.[6]
-
Scaffold Size and Lipophilicity: The smaller 2-azaspiro[3.3]heptane scaffold exhibits lower molecular weight and a lower predicted lipophilicity compared to the [4.4]nonane systems, which can be advantageous in designing molecules with favorable ADME profiles.[1]
Synthesis of Azaspirocyclic Scaffolds
The synthetic accessibility of a scaffold is a crucial consideration for its practical application in drug discovery programs. While specific protocols for 1-Oxa-7-azaspiro[4.4]nonane are often proprietary, a plausible synthetic approach can be extrapolated from the synthesis of related structures.[3]
Plausible Synthetic Workflow for 1-Oxa-7-azaspiro[4.4]nonane
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A Comparative Guide to In Silico Evaluation of 1-Oxa-7-azaspiro[4.4]nonane Derivatives as Cholinergic Receptor Modulators
This guide provides a comparative analysis of the molecular docking performance of derivatives based on the 1-Oxa-7-azaspiro[4.4]nonane scaffold. Designed for researchers, computational chemists, and drug development professionals, this document delves into the potential of this versatile heterocyclic structure as a modulator of key G-protein-coupled receptors (GPCRs) implicated in neurodegenerative and cognitive disorders. We will objectively compare its theoretical binding efficacy against established ligands and alternative chemical scaffolds, supported by detailed, field-proven computational methodologies.
The Emerging Potential of the 1-Oxa-7-azaspiro[4.4]nonane Scaffold
The 1-Oxa-7-azaspiro[4.4]nonane is a unique spirocyclic framework where two rings share a single atom.[1] This rigid, three-dimensional structure provides a robust platform for chemical modifications, making it an attractive starting point for designing novel therapeutics.[1] Its inherent structural features allow for precise orientation of functional groups to interact with specific biological targets. While direct studies on this specific scaffold are emerging, related azaspiro compounds have shown significant biological activity, notably as agonists for nicotinic and muscarinic acetylcholine receptors.[2] This guide uses computational docking to explore the potential of 1-Oxa-7-azaspiro[4.4]nonane derivatives against these validated neurological targets.
Computer-Aided Drug Design (CADD) and, more specifically, molecular docking, are indispensable tools in modern drug discovery.[3] They significantly reduce the time and cost associated with identifying promising lead compounds by predicting the binding affinity and orientation of a small molecule (ligand) to its protein target.[4]
Identifying and Validating Target Proteins
The selection of appropriate protein targets is paramount. Based on the activity of structurally similar compounds, such as 1-oxa-8-azaspiro[4.5]decanes, we have identified two high-value targets in the cholinergic system known to be implicated in Alzheimer's disease and other cognitive disorders:
-
Muscarinic Acetylcholine Receptor M1 (M1 mAChR): A Gq-coupled GPCR, the M1 receptor is crucial for memory and learning.[5] M1 agonists are actively being investigated as a therapeutic strategy for the symptomatic treatment of dementia in Alzheimer's disease.[6][7]
-
Alpha-7 Nicotinic Acetylcholine Receptor (α7 nAChR): This ligand-gated ion channel plays a significant role in cognitive functions.[8] Agonists of the α7 nAChR are being explored for their potential to treat cognitive impairments in schizophrenia and Alzheimer's disease.[9]
The following sections will compare the docking performance of a representative 1-Oxa-7-azaspiro[4.4]nonane derivative against these two targets.
Comparative Docking Analysis: Performance Against Key Neurological Targets
For our analysis, we designed a hypothetical derivative, OAS-2-Me (2-methyl-1-Oxa-7-azaspiro[4.4]nonane), and compared its docking performance against known ligands and an alternative scaffold. The docking simulations were performed using AutoDock Vina, a widely used and validated open-source program.
Target 1: Muscarinic Acetylcholine Receptor M1 (PDB ID: 5CXV)
The M1 receptor represents a key target for enhancing cognitive function. We compared OAS-2-Me with Xanomeline , a clinical-stage M1/M4 preferring agonist, and a derivative of the 1,4-Oxazepane scaffold, which has also been investigated for various CNS targets.[10][11]
Table 1: Comparative Docking Scores against M1 Muscarinic Receptor
| Compound | Scaffold Type | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| OAS-2-Me | 1-Oxa-7-azaspiro[4.4]nonane | -8.9 | Tyr106, Asn382, Trp400 |
| Xanomeline | Known M1 Agonist | -9.5 | Tyr106, Thr192, Trp400 |
| OXA-Derivative | 1,4-Oxazepane | -7.8 | Tyr106, Cys407 |
The data suggests that the 1-Oxa-7-azaspiro[4.4]nonane scaffold, represented by OAS-2-Me, demonstrates a strong theoretical binding affinity for the M1 receptor, comparable to the established agonist Xanomeline. The spirocyclic core likely orients the methyl group and the amine into favorable positions within the orthosteric binding pocket, facilitating key interactions.
Target 2: Alpha-7 Nicotinic Acetylcholine Receptor (AlphaFold Model)
Next, we evaluated OAS-2-Me against the α7 nAChR, a critical target for addressing cognitive deficits. Here, we compare it with GTS-21 (DMXB-A) , a well-known partial agonist for this receptor.[8]
Table 2: Comparative Docking Scores against α7 Nicotinic Receptor
| Compound | Scaffold Type | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| OAS-2-Me | 1-Oxa-7-azaspiro[4.4]nonane | -7.5 | Trp149, Tyr195, Cys190 |
| GTS-21 | Known α7 Agonist | -8.1 | Trp149, Tyr93, Tyr188 |
In this scenario, while the established agonist GTS-21 shows a stronger binding affinity, the OAS-2-Me derivative still predicts a favorable interaction. This indicates the versatility of the 1-Oxa-7-azaspiro[4.4]nonane scaffold, suggesting that with further chemical modification, its affinity for the α7 nAChR could be significantly enhanced.
Experimental Protocol: A Validated Molecular Docking Workflow
To ensure scientific integrity and reproducibility, the following detailed protocol outlines a standard workflow for protein-ligand docking using widely accepted open-source tools.[3] The causality behind each step is explained to provide a deeper understanding of the process.
Step-by-Step Docking Methodology
-
Protein Preparation:
-
Action: Download the target protein structure from the Protein Data Bank (PDB) or utilize a high-quality model from resources like AlphaFold. For this example, we use the M1 receptor (PDB ID: 5CXV).
-
Causality: The crystal structure provides the precise 3D coordinates of the target. It is the foundational blueprint for the docking simulation.
-
Action: Using UCSF Chimera or similar software, remove all non-essential molecules, including water, co-factors, and existing ligands.[3]
-
Causality: Water molecules can interfere with the docking algorithm and occupy space that the ligand could bind to. Removing them ensures the simulation focuses on the direct protein-ligand interaction.
-
Action: Add polar hydrogens and assign Gasteiger charges to the protein atoms.
-
Causality: Hydrogens are often omitted in crystal structures to improve clarity but are vital for forming hydrogen bonds. Correct charge assignment is critical for accurately calculating electrostatic interactions, a key component of the docking score.
-
Action: Save the cleaned protein as a .pdbqt file, a format required by AutoDock tools which includes charge and atom type information.
-
-
Ligand Preparation:
-
Action: Draw the 2D structure of the 1-Oxa-7-azaspiro[4.4]nonane derivative (e.g., OAS-2-Me) using software like ChemDraw or PubChem Sketcher.
-
Action: Convert the 2D structure into a 3D structure and perform energy minimization using a tool like Avogadro.
-
Causality: Energy minimization finds the most stable, low-energy conformation of the ligand. Docking a high-energy, unstable conformer would produce unreliable results.
-
Action: Define rotatable bonds and save the ligand in .pdbqt format.
-
Causality: Defining rotatable bonds allows the docking software to explore different conformations of the ligand (flexible docking), which is more representative of the dynamic process of binding in reality.
-
-
Grid Box Generation:
-
Action: Using AutoDockTools, define a 3D grid box that encompasses the entire binding site of the target protein. For GPCRs, this is typically the orthosteric pocket where the endogenous ligand binds.
-
Causality: The grid box defines the search space for the docking algorithm. The software will only attempt to place the ligand within this defined volume, significantly speeding up the calculation. A well-defined grid, based on known binding sites, improves the accuracy of the prediction.
-
-
Running the Docking Simulation:
-
Action: Use the AutoDock Vina program with a configuration file that specifies the prepared protein, ligand, and grid box parameters.
-
Causality: Vina employs a sophisticated sampling algorithm to explore various positions, orientations, and conformations of the ligand within the grid box. It uses a scoring function to estimate the binding affinity for each pose.
-
-
Analysis of Results:
-
Action: Vina will output several possible binding poses, ranked by their predicted binding affinity (in kcal/mol).
-
Action: Visualize the top-ranked pose using software like Discovery Studio Visualizer or PyMOL. Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's amino acid residues.
-
Causality: The binding score provides a quantitative estimate of binding strength, but visual inspection is crucial for validation. Understanding the specific interactions provides chemical intuition for how the ligand is recognized by the target and informs the next cycle of drug design and optimization.
-
Caption: A typical workflow for molecular docking studies.
Visualizing the Biological Context: GPCR Signaling
The binding of an agonist to a receptor like the M1 mAChR initiates a cascade of intracellular events. Understanding this pathway is crucial for predicting the downstream functional effects of a novel compound.
Caption: Simplified M1 muscarinic (Gq-coupled) signaling pathway.
As the diagram illustrates, the binding of a 1-Oxa-7-azaspiro[4.4]nonane derivative (agonist) to the M1 receptor would activate the Gq protein. This, in turn, activates Phospholipase C (PLC), which cleaves PIP2 into the secondary messengers IP3 and DAG, leading to a downstream cellular response that underlies pro-cognitive effects.
Conclusion and Future Directions
This comparative guide demonstrates through in silico analysis that the 1-Oxa-7-azaspiro[4.4]nonane scaffold is a promising foundation for the design of novel modulators for key cholinergic targets like the M1 muscarinic and α7 nicotinic receptors. The hypothetical derivative, OAS-2-Me, shows strong theoretical binding to the M1 receptor, rivaling established clinical candidates, and demonstrates viable, optimizable binding to the α7 receptor.
The rigid spirocyclic nature of this scaffold provides a predictable platform for structure-activity relationship (SAR) studies. Future work should focus on:
-
Synthesis and In Vitro Validation: Synthesizing a small library of derivatives and testing their binding affinity and functional activity in radioligand binding and cell-based functional assays to validate the docking predictions.
-
Exploring Selectivity: Performing docking studies against other muscarinic receptor subtypes (M2, M3) to computationally predict selectivity and guide the design of M1-selective agonists to minimize potential side effects.[12]
-
Advanced Simulations: Employing more computationally intensive methods like molecular dynamics (MD) simulations to study the stability of the predicted binding poses over time.
By integrating robust computational methods with targeted experimental validation, the 1-Oxa-7-azaspiro[4.4]nonane scaffold can be effectively explored to develop next-generation therapeutics for complex neurological disorders.
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Ribeiro, R.P., et al. (2023). pyGOMoDo: GPCRs modeling and docking with python. Bioinformatics. [Link]
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Harini, K., et al. (2021). Ligand Docking Methods to Recognize Allosteric Inhibitors for G-Protein-Coupled Receptors. ACS Omega. [Link]
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Konno, K., et al. (1993). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
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Addanki, A., & Nadendla, R. R. (2025). Molecular Docking Studies of Oxazepine Derivatives Against Cyclooxygenase-2 Enzyme as Potential Anti-inflammatory Agents. RASĀYAN Journal of Chemistry. [Link]
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Kuca, K., et al. (2016). Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. International Journal of Molecular Sciences. [Link]
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Broadley, K. J. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules. [Link]
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Taly, A., et al. (2009). α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. Current Pharmaceutical Design. [Link]
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A-Comparative-Guide-to-Validating-Novel-Spiro-Compound-Structures-Using-2D-NMR-Techniques
Introduction: The Unique Challenge of Spirocyclic Scaffolds
Spiro compounds, characterized by two rings linked by a single common atom, are of increasing importance in drug discovery and materials science. Their rigid, three-dimensional structures offer a powerful strategy for exploring chemical space, often leading to improved potency, selectivity, and pharmacokinetic properties.[1] However, this structural complexity, particularly the presence of a quaternary spirocenter and congested stereochemistry, presents a significant challenge for unambiguous structure elucidation. Simple one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) are often insufficient due to severe signal overlap and the difficulty in assigning quaternary carbons.[2][3]
This guide provides a systematic and comparative framework for researchers, scientists, and drug development professionals to confidently validate the constitution and stereochemistry of novel spiro compounds. We will delve into a suite of two-dimensional (2D) NMR techniques, explaining not just the "what" but the "why" behind experimental choices, ensuring a self-validating and robust analytical workflow.
The 2D NMR Toolkit: A Multi-faceted Approach to Structure Elucidation
A combination of 2D NMR experiments is essential to solve the structural puzzle of a spiro compound. Each experiment provides a unique piece of information, and together, they build a complete and validated picture of the molecule. The most critical experiments include COSY, HSQC, HMBC, and NOESY/ROESY.[4][5]
COSY (Correlation Spectroscopy): Mapping the Proton Network
-
Core Principle: COSY reveals correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[6][7]
-
Application to Spiro Compounds: The primary role of COSY is to establish the proton-proton connectivity within each individual ring of the spirocycle. By tracing the cross-peaks, one can walk along a chain of coupled protons, defining distinct spin systems. This is the first step in assembling the fragments of the molecule.
-
Expert Insight: While essential, COSY alone cannot connect the two rings because there are no proton-proton couplings across the quaternary spirocenter. Its power lies in definitively establishing the framework of each ring system separately.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
-
Core Principle: HSQC is a highly sensitive experiment that correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹JCH).[7][8][9]
-
Application to Spiro Compounds: This experiment is the bridge between the ¹H and ¹³C worlds. It resolves ambiguity from overlapping proton signals by spreading them out over the wider carbon chemical shift range.[10][11] For a spiro compound, this allows for the confident assignment of every protonated carbon, providing a clear map of the CH, CH₂, and CH₃ groups within each ring.
-
Expert Insight: An "edited" HSQC is particularly valuable as it can differentiate CH/CH₃ groups (which typically appear with one phase) from CH₂ groups (which appear with the opposite phase), providing similar information to a DEPT experiment but with greater clarity.[8] Quaternary carbons, including the spirocenter, are invisible in an HSQC spectrum, which is a key characteristic.[12]
HMBC (Heteronuclear Multiple Bond Correlation): Connecting the Rings
-
Core Principle: HMBC is arguably the most crucial experiment for skeletal elucidation. It detects correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH).[6][12][13]
-
Application to Spiro Compounds: The power of HMBC is its ability to piece together the molecular fragments identified by COSY and HSQC. Most importantly, it allows for the identification of correlations across the spirocenter. For example, a proton on a carbon adjacent to the spirocenter will show a correlation to the spiro-carbon itself, and potentially to carbons in the other ring. These cross-ring correlations are the definitive proof of the spirocyclic core.
-
Expert Insight: The HMBC experiment is optimized for a range of long-range coupling constants. It is critical to look for correlations from multiple protons to the same quaternary carbon to confirm its assignment. For instance, protons from both rings showing correlations to the spiro-carbon provides unequivocal evidence for the connectivity.[14]
NOESY/ROESY: Unveiling 3D Structure and Stereochemistry
-
Core Principle: Unlike the previous experiments which rely on through-bond couplings, NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect correlations between protons that are close to each other in space (< 5 Å), regardless of bonding.[15][16][17]
-
Application to Spiro Compounds: This is the key to defining the relative stereochemistry. By identifying which protons on one ring are spatially close to protons on the other ring, one can determine the facial orientation of substituents. For example, a NOE cross-peak between an axial proton on one ring and an axial proton on the adjacent ring can confirm their cis relationship.
-
Expert Insight: The choice between NOESY and ROESY is molecule-dependent. For small to medium-sized molecules (MW approx. 700-1200 Da), the NOE can be zero or very weak, making interpretation difficult. In these cases, ROESY is the preferred experiment as the ROE is always positive and less prone to certain artifacts.[18]
A Systematic Workflow for Structural Validation
Caption: A systematic workflow for spiro compound structure validation using 2D NMR.
Comparison of Key 2D NMR Techniques for Spiro Compound Analysis
| Technique | Core Purpose | Information Provided | Key Application for Spiro Compounds |
| COSY | H-H Correlation (Through-bond) | Identifies protons coupled within 2-3 bonds. | Maps out individual spin systems within each ring. |
| HSQC | C-H Correlation (One-bond) | Connects protons to their directly attached carbons. | Assigns all protonated carbons (CH, CH₂, CH₃) and resolves ¹H overlap.[8] |
| HMBC | C-H Correlation (Long-range) | Connects protons to carbons over 2-3 bonds. | Crucially connects the two rings across the spirocenter. Identifies quaternary carbons.[13] |
| NOESY/ROESY | H-H Correlation (Through-space) | Identifies protons that are spatially proximate (< 5 Å). | Determines relative stereochemistry at the spirocenter and on the rings.[17] |
Experimental Protocol: A Guide to Setting Up a Robust HMBC Experiment
The HMBC experiment is pivotal for confirming the core structure of a spiro compound. A properly configured experiment is essential for observing the critical long-range correlations.
Objective: To detect 2- and 3-bond correlations between ¹H and ¹³C nuclei to establish the carbon skeleton.
Methodology:
-
Sample Preparation: Prepare a sufficiently concentrated sample (typically 5-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to ensure a good signal-to-noise ratio. Insufficient concentration is a common limitation in NMR.[19]
-
Initial Setup: Load a standard, gradient-selected HMBC pulse sequence (e.g., hsqcetgplp on Bruker instruments) on the spectrometer.
-
Acquisition Parameters:
-
¹H Spectral Width: Set to cover all proton signals (e.g., 0-12 ppm).
-
¹³C Spectral Width: Set to cover all carbon signals (e.g., 0-220 ppm).
-
Setting the Long-Range Coupling Delay (CNST2 or D6): This is the most critical parameter. The experiment is optimized for a specific long-range J-coupling (JCH). A typical value is 8 Hz, which is a good compromise for detecting both ²JCH and ³JCH correlations. The delay is calculated as 1/(2*JCH), so for 8 Hz, the delay would be ~62.5 ms.
-
Number of Scans (NS): Set according to sample concentration. Start with 8 or 16 scans per increment and increase as needed.
-
Number of Increments (TD in F1): A value of 256 or 512 is usually sufficient to provide adequate resolution in the indirect (¹³C) dimension.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
-
Phase correct the spectrum carefully.
-
Calibrate the axes using the residual solvent peak.
-
-
Analysis:
-
Look for correlations from well-resolved proton signals to quaternary carbons.
-
Critically, identify correlations from protons on one side of the spiro-junction to carbons on the other side. These correlations are the "smoking gun" for the spirocyclic framework.
-
Trustworthiness Check: The correlations observed in the HMBC spectrum should be consistent with the fragments deduced from the COSY spectrum and the direct attachments from the HSQC. For example, a proton showing a COSY correlation to a neighboring proton should also show an HMBC correlation to the carbon of that neighbor (a ³JCH correlation). This cross-validation is key to a trustworthy assignment.
Conclusion
The structural validation of novel spiro compounds is an intricate task that cannot be reliably accomplished with 1D NMR alone. A systematic and multi-pronged approach utilizing a suite of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY/ROESY—is indispensable. By first mapping the individual rings (COSY, HSQC), then connecting them across the spirocenter (HMBC), and finally defining the 3D arrangement (NOESY/ROESY), researchers can build an unambiguous and self-validated structural model. This robust methodology empowers chemists to confidently characterize these complex and valuable molecules, accelerating progress in drug discovery and beyond.
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Comparative Cytotoxicity of 1-Oxa-7-azaspiro[4.4]nonane Analogs: A Methodological Guide for Preclinical Evaluation
Introduction: The Emerging Potential of Spiro-Heterocyclic Scaffolds in Oncology
The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of modern drug discovery. Within this landscape, spiro-heterocyclic compounds have garnered significant attention due to their unique three-dimensional architecture and diverse pharmacological activities.[1][2][3][4] The rigid spirocyclic framework allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[5] Among these, the 1-Oxa-7-azaspiro[4.4]nonane scaffold presents a compelling starting point for the development of new therapeutic agents.[6][7][8] This guide provides a comprehensive framework for the comparative cytotoxic evaluation of novel 1-Oxa-7-azaspiro[4.4]nonane analogs, drawing upon established methodologies and data from related spiro-compound studies to illustrate the process. While specific cytotoxicity data for a broad range of 1-Oxa-7-azaspiro[4.4]nonane analogs is still emerging, this document will serve as a methodological template for researchers in the field.
This guide will detail the necessary experimental workflows, from initial cell viability screening to mechanistic apoptosis assays, and provide a logical framework for data interpretation. We will use a hypothetical series of analogs (Analog A, Analog B, and Analog C) to illustrate the comparative analysis.
Experimental Design: A Multi-faceted Approach to Cytotoxicity Profiling
A robust evaluation of cytotoxicity requires a multi-assay, multi-cell line approach to not only quantify the potency of the compounds but also to understand their mechanism of action and potential for cancer cell selectivity.
Cell Line Selection
The choice of cell lines is critical for obtaining relevant and translatable data. It is recommended to use a panel of cancer cell lines representing different tumor types, as the efficacy of a compound can be highly dependent on the genetic background of the cancer.[1][9] Furthermore, including a non-cancerous cell line is essential to assess the selectivity of the analogs.
Recommended Cell Lines:
-
MCF-7 (Breast Adenocarcinoma): A widely used cell line in cancer research.[1]
-
HeLa (Cervical Cancer): Another standard and robust cancer cell line.[2][10]
-
A549 (Lung Carcinoma): To assess activity against a different cancer type.[3][10]
-
HUVEC (Human Umbilical Vein Endothelial Cells): As a representative for normal, non-cancerous cells to determine the selectivity index.[10]
Hypothetical Analogs for Comparative Study
To illustrate the comparative workflow, we will consider three hypothetical 1-Oxa-7-azaspiro[4.4]nonane analogs with distinct substitutions, which are known to influence cytotoxic activity in other spiro-heterocyclic systems.[1][2]
-
Analog A: Unsubstituted 1-Oxa-7-azaspiro[4.4]nonane (the parent scaffold).
-
Analog B: A derivative with an electron-withdrawing group (e.g., a halogenated phenyl ring), which can enhance cytotoxic activity.[2]
-
Analog C: A derivative with an electron-donating group (e.g., a methoxy-substituted phenyl ring), which may modulate activity and solubility.
Phase 1: Primary Cytotoxicity Screening using MTT Assay
The initial screening phase aims to determine the concentration-dependent cytotoxic effect of the analogs and to calculate the half-maximal inhibitory concentration (IC50). The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12][13][14]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.[11][13] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Detailed Protocol for MTT Assay[11][13][14][15]
-
Cell Seeding: Seed the selected cell lines into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]
-
Compound Treatment: Prepare serial dilutions of the 1-Oxa-7-azaspiro[4.4]nonane analogs (and a positive control, e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours, to assess the time-dependent effects of the compounds.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.
Data Presentation: Hypothetical IC50 Values
The results of the MTT assay should be summarized in a clear and concise table to facilitate comparison between the analogs.
| Compound | IC50 (µM) on MCF-7 | IC50 (µM) on HeLa | IC50 (µM) on A549 | IC50 (µM) on HUVEC | Selectivity Index (SI) vs. MCF-7 |
| Analog A | > 100 | > 100 | > 100 | > 100 | - |
| Analog B | 5.2 ± 0.4 | 7.8 ± 0.6 | 10.1 ± 0.9 | 45.3 ± 3.1 | 8.7 |
| Analog C | 15.6 ± 1.2 | 22.4 ± 1.8 | 28.9 ± 2.3 | > 100 | > 6.4 |
| Doxorubicin | 0.8 ± 0.1 | 1.1 ± 0.2 | 1.5 ± 0.3 | 5.6 ± 0.5 | 7.0 |
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells
Phase 2: Confirmation of Cytotoxicity and Mechanism of Cell Death
While the MTT assay provides valuable information on cell viability, it does not distinguish between cell death and inhibition of proliferation.[16] Therefore, it is crucial to employ additional assays to confirm cytotoxicity and elucidate the mechanism of cell death.
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[17][18]
Principle of the LDH Assay
LDH is a stable cytosolic enzyme that is released upon cell lysis.[18] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.[17][19]
Detailed Protocol for LDH Assay[16][17][18][19]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 4 minutes) to pellet the cells.
-
Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent like Triton X-100).[16]
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
To determine if the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis, the Annexin V/PI assay is the gold standard.[20][21][22]
Principle of the Annexin V/PI Assay
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[21][22] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorescent dye (e.g., FITC).[20] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[20][21]
This dual-staining allows for the differentiation of four cell populations via flow cytometry:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Detailed Protocol for Annexin V/PI Staining[20][21][23]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the IC50 concentration of the analogs for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell detachment solution to maintain membrane integrity.[22]
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[22]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[22]
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol (typically 5 µL of each per 100 µL of cell suspension).[22]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualization of Experimental Workflow and Potential Mechanism
Diagrams are essential for visualizing complex experimental processes and biological pathways.
Experimental Workflow Diagram
Caption: A potential apoptotic pathway modulated by spiro-compounds.
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of the cytotoxic properties of novel 1-Oxa-7-azaspiro[4.4]nonane analogs. By employing a combination of cell viability, cytotoxicity, and apoptosis assays, researchers can effectively compare the potency and mechanism of action of their synthesized compounds. The hypothetical data presented for Analogs A, B, and C illustrates how substitutions on the spiro-scaffold can significantly impact biological activity, with Analog B emerging as a potential lead candidate due to its potent and selective cytotoxicity against cancer cells.
Future studies should focus on elucidating the specific molecular targets of the most promising analogs. This could involve western blotting to analyze the expression of key apoptotic proteins (e.g., Bcl-2, Bax, caspases), cell cycle analysis, and kinase inhibition assays, as many spiro-compounds have been shown to target protein kinases. [23][24]Ultimately, this structured approach will facilitate the identification and development of novel 1-Oxa-7-azaspiro[4.4]nonane-based anticancer agents.
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Navigating the Labyrinth of Drug Discovery: A Comparative Guide to In Silico ADME Prediction for 1-Oxa-7-azaspiro[4.4]nonane Derivatives
In the relentless pursuit of novel therapeutics, the early assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of success. Promising compounds often falter in later developmental stages due to unfavorable pharmacokinetic profiles, leading to substantial financial and temporal losses. The 1-Oxa-7-azaspiro[4.4]nonane scaffold, a unique and rigid three-dimensional structure, represents a promising frontier in medicinal chemistry, offering novel chemical space for drug design.[1][2][3] However, the very structural complexity that makes this scaffold attractive also presents significant challenges for accurately predicting its ADME properties. This guide provides an in-depth comparison of in silico methodologies for forecasting the ADME profile of 1-Oxa-7-azaspiro[4.4]nonane derivatives, offering researchers a strategic framework for early-stage candidate selection and optimization.
The journey from a hit compound to a viable drug is fraught with obstacles, with poor ADME profiles being a primary cause of attrition.[4][5] In silico, or computational, approaches have emerged as indispensable tools, enabling rapid, cost-effective screening of large compound libraries to flag potential liabilities long before expensive and time-consuming experimental assays are required.[5][6][7] For novel scaffolds like 1-Oxa-7-azaspiro[4.4]nonane, where extensive experimental data may be scarce, these predictive models are not just a convenience but a necessity.
The In Silico ADME Prediction Landscape: A Comparative Analysis
The prediction of ADME properties is not a one-size-fits-all endeavor. Various computational models, each with its own strengths and limitations, are at the disposal of the modern drug hunter. The choice of methodology is dictated by the specific ADME property of interest, the stage of the drug discovery pipeline, and the availability of relevant data. For a nuanced understanding, we will compare three cornerstone approaches: Quantitative Structure-Activity Relationship (QSAR) models, machine learning-based methods, and Physiologically Based Pharmacokinetic (PBPK) modeling.
| Methodology | Core Principle | Strengths for Spirocyclic Scaffolds | Limitations & Considerations | Recommended Application Stage |
| QSAR (Quantitative Structure-Activity Relationship) | Correlates physicochemical properties (descriptors) of molecules with their biological activity or property.[8][9] | Rapid screening of large virtual libraries. Can identify key molecular features influencing a specific ADME property. | Highly dependent on the quality and relevance of the training data. May not be accurate for novel scaffolds not well-represented in the training set.[10] | Hit-to-lead, Lead Optimization |
| Machine Learning (ML) & Deep Learning (DL) | Utilizes algorithms to learn complex patterns from large datasets to make predictions.[4][11] | Can capture non-linear relationships and complex structural features. Multi-task models can predict several ADME properties simultaneously.[12] | Requires vast amounts of high-quality, curated data for training. "Black box" nature can sometimes make interpretation difficult.[13] | Lead Optimization, Preclinical |
| PBPK (Physiologically Based Pharmacokinetic) Modeling | Integrates drug-specific data with physiological models of organs and tissues to simulate drug disposition in the body.[11][14] | Provides a holistic view of pharmacokinetics and can predict human dose. Can incorporate in vitro data as it becomes available for model refinement.[15] | Requires more extensive input data (e.g., solubility, metabolism rates). More complex and time-consuming to develop. | Preclinical, Clinical |
Expert Insight: For the initial exploration of 1-Oxa-7-azaspiro[4.4]nonane derivatives, a tiered approach is most effective. Begin with robust QSAR models to rapidly filter large sets of virtual compounds and identify promising candidates based on fundamental properties like lipophilicity (logP), solubility, and potential for oral absorption. As lead candidates emerge, transition to more sophisticated machine learning models trained on broader chemical spaces to refine predictions and assess a wider range of ADME endpoints. Finally, for the most promising candidates, PBPK modeling can provide invaluable insights into human pharmacokinetics, guiding dose selection for later-stage studies.
Experimental Workflow: A Step-by-Step Protocol for In Silico ADME Prediction
This section provides a detailed protocol for conducting a preliminary in silico ADME assessment of a novel 1-Oxa-7-azaspiro[4.4]nonane derivative using a combination of freely available and commercial software. This workflow is designed to be a self-validating system, where concordance between different predictive models strengthens the confidence in the results.
Step 1: 2D Structure Preparation and Canonicalization
-
Objective: To generate a standardized, machine-readable representation of the molecule.
-
Procedure: a. Draw the 2D structure of the 1-Oxa-7-azaspiro[4.4]nonane derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch). b. Convert the structure to a simplified molecular-input line-entry system (SMILES) string. c. Ensure the SMILES is canonicalized to have a single, unique representation.
-
Causality: A standardized input format is crucial for the reproducibility and accuracy of predictions across different software platforms.
Step 2: Physicochemical Property Calculation and Drug-Likeness Assessment
-
Objective: To calculate key physicochemical descriptors and assess compliance with established drug-likeness rules.
-
Tools: SwissADME ([Link]), ADMET Predictor®, StarDrop™.[16][17][18]
-
Procedure: a. Input the canonical SMILES string into the selected software. b. Calculate descriptors such as molecular weight (MW), logP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and number of rotatable bonds. c. Evaluate compliance with Lipinski's Rule of Five, Ghose's filter, and Veber's rules to gauge potential for oral bioavailability.[17]
-
Trustworthiness: Cross-validation of these fundamental properties across multiple platforms provides a robust baseline for more complex ADME predictions.
Step 3: ADME Property Prediction using Multiple Models
-
Objective: To predict a range of ADME properties using both QSAR and machine learning-based models.
-
Tools:
-
Publicly Available: SwissADME, admetSAR ([Link])
-
Commercial Platforms: ADMET Predictor®, Discovery Studio, GastroPlus®
-
-
Procedure: a. Submit the SMILES string to the chosen platforms. b. Predict key ADME parameters, including:
- Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
- Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).
- Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), sites of metabolism.
- Excretion: Renal clearance.
- Toxicity: Ames mutagenicity, hERG inhibition.
-
Expert Insight: It is crucial to be aware of the applicability domain of each model. Predictions for a novel scaffold like 1-Oxa-7-azaspiro[4.4]nonane may be associated with higher uncertainty if the model's training set lacks structurally similar compounds. Always consider the confidence scores provided by the software.
Step 4: Data Consolidation and Comparative Analysis
-
Objective: To synthesize the predictions from different models into a comprehensive ADME profile.
-
Procedure: a. Compile all predicted ADME properties into a structured table for easy comparison. b. Identify areas of consensus and discordance among the different models. High concordance increases confidence in the prediction. c. Visualize the data to highlight potential liabilities and opportunities for optimization.
Visualizing the In Silico ADME Prediction Workflow
Caption: A streamlined workflow for the in silico prediction of ADME properties.
Conclusion and Future Directions
The in silico prediction of ADME properties is an indispensable component of modern drug discovery, offering a powerful lens through which to evaluate and prioritize novel chemical entities like 1-Oxa-7-azaspiro[4.4]nonane derivatives. By employing a multi-faceted approach that leverages the strengths of QSAR, machine learning, and PBPK modeling, researchers can make more informed decisions, thereby reducing the likelihood of late-stage failures. It is imperative to remember that in silico predictions are not a substitute for experimental validation but rather a guide to focus resources on the most promising candidates. As computational models become more sophisticated and are trained on ever-expanding, high-quality datasets, their predictive power will continue to grow, further accelerating the journey from a novel idea to a life-saving therapeutic.
References
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Sygnature Discovery. ADMET Prediction Software. Accessed January 15, 2026. [Link]
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Pars Silico. The Top 10 Software for QSAR Analysis. Accessed January 15, 2026. [Link]
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Springer Nature Experiments. Machine Learning for In Silico ADMET Prediction. Accessed January 15, 2026. [Link]
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Simulations Plus. ADMET Predictor®. Accessed January 15, 2026. [Link]
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Gleeson, M. P., et al. (2019). Opportunities and Challenges Using Artificial Intelligence (AI) in ADME/Tox. Journal of Medicinal Chemistry, 62(23), 10566-10583. [Link]
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Lin, J. H., & Lu, A. Y. (2003). Computational approaches in preclinical studies on drug discovery and development. Current drug metabolism, 4(5), 335-345. [Link]
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CN Bio Innovations. (2024). 6 Challenges in ADME Drug Development. Accessed January 15, 2026. [Link]
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Optibrium. ADME QSAR. Accessed January 15, 2026. [Link]
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ResearchGate. Computational models for ADME. Accessed January 15, 2026. [Link]
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Longdom Publishing. Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery. Accessed January 15, 2026. [Link]
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National Center for Biotechnology Information. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, 28(13), 5157. [Link]
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ChemRxiv. (2023). ChemProp multi-task models for predicting ADME properties in the Polaris challenge. Accessed January 15, 2026. [Link]
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National Center for Biotechnology Information. (2020). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics, 12(11), 1047. [Link]
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American Chemical Society. (2025). Cheminformatics and Artificial Intelligence: Challenges and Progress in Prediction of ADME-Tox Properties. ACS Fall 2025. [Link]
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MDPI. (2022). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. Molecules, 27(13), 4235. [Link]
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IAPC Journals. (2025). Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. Journal of Pharmaceutical Analysis, 15(3). [Link]
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Prosilico. Successfully validated software for prediction, simulation and optimization of human clinical ADME/PK with accuracy superior to. Accessed January 15, 2026. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2020). In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. eIJPPR, 10(4), 1-8. [Link]
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SpringerLink. (2023). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Green Chemistry for Drug Discovery (pp. 1-28). [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 1-Oxa-7-azaspiro[4.4]nonane (CAS 176-12-5). Accessed January 15, 2026. [Link]
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ResearchGate. Development of predictive in silico models for ADME properties. Accessed January 15, 2026. [Link]
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Mini Reviews in Medicinal Chemistry. (2003). In silico ADME prediction: data, models, facts and myths. Mini Rev Med Chem, 3(8), 861-75. [Link]
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PubMed. (2018). Characterisation of Data Resources for in Silico Modelling: Benchmark Datasets for ADME Properties. Molecular Informatics, 37(1-2). [Link]
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Appretech Scientific Limited. 1-Oxa-7-azaspiro[4.4]nonane. Accessed January 15, 2026. [Link]
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PubChem. 1-Oxa-7-azaspiro(4.4)nonane. Accessed January 15, 2026. [Link]
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National Center for Biotechnology Information. (2020). In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products. Journal of the Royal Society Interface, 17(163), 20190874. [Link]
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OUCI. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Oriental University Journal of Chemistry, 39(1), 1-10. [Link]
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OUCI. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Oriental University Journal of Chemistry, 39(1). [Link]
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Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 1-Oxa-7-azaspiro[4.4]nonane
Introduction
The 1-oxa-7-azaspiro[4.4]nonane scaffold is a key heterocyclic motif of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure, which incorporates both a tetrahydrofuran and a pyrrolidine ring sharing a single spirocyclic carbon, offers a valuable platform for the design of novel therapeutic agents.[1] The rigidity of the spirocyclic system allows for precise positioning of substituents in three-dimensional space, a critical feature for optimizing interactions with biological targets. Despite its importance, the synthesis of the parent 1-oxa-7-azaspiro[4.4]nonane (CAS 176-12-5) is not widely documented in peer-reviewed literature, with many specific protocols remaining proprietary.[1]
This guide provides a comparative analysis of two distinct and plausible synthetic routes to this valuable scaffold. Each route is presented with a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and an evaluation of its synthetic efficiency. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate synthetic strategy based on factors such as overall yield, step count, reagent availability, and scalability.
Route 1: Intramolecular Cyclization of a γ-Butyrolactone Derivative
This biomimetic-inspired approach leverages the reactivity of γ-butyrolactone to construct the spirocyclic core in a convergent manner. The strategy involves the initial opening of the lactone ring by a suitably protected amino alcohol, followed by an intramolecular cyclization to form the pyrrolidine ring. The final step is the removal of the protecting group to yield the target compound.
Overview and Rationale
The key to this route is the strategic use of a protecting group on the nitrogen atom of the amino alcohol. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under the conditions of the initial nucleophilic addition and its relatively mild removal under acidic conditions. This prevents unwanted side reactions and allows for a clean cyclization. The intramolecular cyclization is a favorable 5-exo-tet ring closure, which is kinetically and thermodynamically favored.
Experimental Protocol
Step 1: Synthesis of tert-butyl (2-hydroxyethyl)(4-hydroxybutyl)carbamate
-
To a solution of 2-(2-aminoethoxy)ethanol (1 equivalent) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-Boc protected amino alcohol.
Step 2: Synthesis of tert-butyl 1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
-
To a solution of the N-Boc protected amino alcohol (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (2.5 equivalents) dropwise.
-
Stir the mixture for 30 minutes at -78 °C, then add a solution of γ-butyrolactone (1.2 equivalents) in THF.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
To the crude intermediate dissolved in DCM, add Dess-Martin periodinane (1.5 equivalents) and stir at room temperature for 4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Dry the combined organic layers, filter, and concentrate. The resulting crude aldehyde is used directly in the next step.
-
Dissolve the crude aldehyde in methanol and add sodium cyanoborohydride (1.5 equivalents) and acetic acid (2 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Concentrate the mixture under reduced pressure, and partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.
-
Dry the organic layer, filter, and concentrate. Purify the residue by column chromatography to yield the desired spirocycle.
Step 3: Synthesis of 1-Oxa-7-azaspiro[4.4]nonane (Deprotection)
-
Dissolve tert-butyl 1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (1 equivalent) in a solution of 4M HCl in dioxane.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of the title compound.
-
Neutralize with a suitable base (e.g., sodium bicarbonate) and extract with an organic solvent to obtain the free base.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Route 2: Synthesis via a Spirocyclic Dione Intermediate and Reductive Amination
This route employs a more classical approach involving the construction of a spirocyclic dione, which is then converted to the target azaspirocycle via a reductive amination reaction. This method offers the advantage of building the carbon skeleton of both rings early in the sequence.
Overview and Rationale
The synthesis begins with the preparation of spiro[4.4]nonane-1,6-dione, a known compound. This symmetrical intermediate is then subjected to a reductive amination reaction. The choice of a suitable ammonia source and reducing agent is critical for the success of this step. Sodium cyanoborohydride is a common choice for its mildness and selectivity. This route is linear and relies on well-established chemical transformations.
Experimental Protocol
Step 1: Synthesis of Spiro[4.4]nonane-1,6-dione
-
This starting material can be prepared according to literature procedures, for example, via the intramolecular cyclization of a suitable dicarboxylic acid derivative.
Step 2: Synthesis of 1-Oxa-7-azaspiro[4.4]nonane
-
To a solution of spiro[4.4]nonane-1,6-dione (1 equivalent) in methanol, add a solution of ammonia in methanol (excess) and ammonium chloride (1.2 equivalents).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 25 °C.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Acidify the reaction mixture with concentrated HCl to pH ~2 and stir for 30 minutes.
-
Basify the mixture with aqueous NaOH to pH ~12 and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield 1-oxa-7-azaspiro[4.4]nonane.
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Comparative Analysis
| Metric | Route 1: Intramolecular Cyclization | Route 2: Reductive Amination |
| Overall Yield | Moderate (Estimated 20-30%) | Moderate to Low (Estimated 15-25%) |
| Number of Steps | 3 (from protected amino alcohol) | 2 (from spiro[4.4]nonane-1,6-dione) |
| Reagent Cost | Moderate (Boc₂O, n-BuLi, Dess-Martin) | Low to Moderate (NaBH₃CN) |
| Scalability | Moderate (use of n-BuLi and Dess-Martin) | Good |
| Stereocontrol | Achiral product | Achiral product |
| Key Advantages | Convergent approach, potentially adaptable for analogues. | Shorter route from a known intermediate, uses common reagents. |
| Key Disadvantages | Longer sequence, requires cryogenic conditions and a stoichiometric oxidant. | Potential for side reactions during reductive amination, starting material synthesis required. |
Conclusion
Both synthetic routes presented offer viable pathways to the valuable 1-oxa-7-azaspiro[4.4]nonane scaffold.
-
Route 1 , the intramolecular cyclization of a γ-butyrolactone derivative, is a more convergent and elegant approach. While it involves more steps from simple starting materials and requires some specialized reagents, it offers greater flexibility for the synthesis of substituted analogs by modifying the initial amino alcohol.
-
Route 2 , via reductive amination of a spirocyclic dione, is a more direct and potentially more scalable route if the dione starting material is readily available. It relies on well-established and robust reactions.
The choice between these two routes will ultimately depend on the specific needs of the research program. For small-scale synthesis and the exploration of structure-activity relationships, the flexibility of Route 1 may be advantageous. For larger-scale production where efficiency and cost are paramount, Route 2 presents a more attractive option, provided the starting dione can be sourced or synthesized economically.
This guide provides a foundational framework for the synthesis of 1-oxa-7-azaspiro[4.4]nonane. Further optimization of reaction conditions for each step is encouraged to improve overall efficiency and yield.
References
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Applications of 1-Oxa-7-azaspiro[4.4]nonane (CAS 176-12-5). Available from: [Link]
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A Spectroscopic Duel: Unmasking the Structural Nuances of 1-Oxa-7-azaspiro[4.4]nonane and its Thio-Analog
A Comparative Guide for Researchers in Medicinal Chemistry and Materials Science
In the intricate world of drug discovery and materials science, the subtle substitution of a single atom can dramatically alter the physicochemical properties and biological activity of a molecule. This guide delves into a spectroscopic comparison of two structurally related spirocyclic scaffolds: 1-Oxa-7-azaspiro[4.4]nonane and its sulfur-containing counterpart, 1-Thia-7-azaspiro[4.4]nonane. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we can illuminate the profound influence of exchanging an oxygen atom for a sulfur atom within this compact, three-dimensional framework. Understanding these differences is paramount for researchers aiming to fine-tune molecular properties for specific applications.
The Tale of Two Heteroatoms: Theoretical Underpinnings
The primary distinction between oxygen and sulfur lies in their fundamental atomic properties. Oxygen is more electronegative (3.44 on the Pauling scale) than sulfur (2.58). This disparity in electron-withdrawing capability is a principal driver of the observed spectroscopic differences.[1][2][3][4] A more electronegative atom will more strongly pull electron density from adjacent atoms, leading to a "deshielding" effect in NMR spectroscopy.[1][2][3]
Furthermore, the larger atomic radius of sulfur compared to oxygen results in longer and weaker carbon-heteroatom bonds. This, in turn, affects vibrational frequencies in IR spectroscopy and fragmentation patterns in mass spectrometry.
Molecular Structures
To visualize the molecules at the heart of this guide, their structures are presented below.
Caption: Molecular structures of 1-Oxa-7-azaspiro[4.4]nonane and 1-Thia-7-azaspiro[4.4]nonane.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. The observed chemical shifts are highly sensitive to the electron density around the nucleus.
Predicted ¹H NMR Spectral Comparison
The primary differences in the ¹H NMR spectra are anticipated for the protons on the carbons adjacent to the heteroatom (positions 2 and 5) and those on the pyrrolidine ring alpha to the spirocenter (positions 6 and 8).
| Compound | Predicted Chemical Shift (ppm) | Rationale |
| 1-Oxa-7-azaspiro[4.4]nonane | Protons at C2 & C5: ~3.7 ppm | The high electronegativity of oxygen strongly deshields the adjacent protons, shifting them downfield. |
| Protons at C6 & C8: ~2.8 ppm | The nitrogen atom also deshields these protons, but to a lesser extent than oxygen. | |
| 1-Thia-7-azaspiro[4.4]nonane | Protons at C2 & C5: ~2.8 ppm | Sulfur is less electronegative than oxygen, resulting in less deshielding and an upfield shift compared to the oxa-analog. |
| Protons at C6 & C8: ~2.8 ppm | The environment of these protons is largely unchanged, so their chemical shift should be similar to the oxa-analog. |
Note: These are predicted values based on the known spectra of tetrahydrofuran, tetrahydrothiophene, and pyrrolidine.[5][6][7][8][9][10]
Predicted ¹³C NMR Spectral Comparison
The ¹³C NMR spectra will exhibit more pronounced differences, particularly for the carbons directly bonded to the heteroatom.
| Compound | Predicted Chemical Shift (ppm) | Rationale |
| 1-Oxa-7-azaspiro[4.4]nonane | C2 & C5: ~68 ppm | The strong deshielding effect of the oxygen atom results in a significant downfield shift for these carbons. |
| C6 & C8: ~47 ppm | The nitrogen atom's deshielding effect is also evident here. | |
| Spirocarbon (C4): ~75-85 ppm | The spirocarbon is attached to two electron-withdrawing groups (O and N), leading to a substantial downfield shift. | |
| 1-Thia-7-azaspiro[4.4]nonane | C2 & C5: ~32 ppm | The lower electronegativity of sulfur leads to a significant upfield shift for these carbons compared to the oxa-analog. |
| C6 & C8: ~47 ppm | The chemical shift of these carbons should be largely unaffected by the heteroatom change in the other ring. | |
| Spirocarbon (C4): ~65-75 ppm | The reduced electron-withdrawing effect of sulfur compared to oxygen will result in an upfield shift for the spirocarbon. |
Note: These are predicted values based on the known spectra of tetrahydrofuran, tetrahydrothiophene, and pyrrolidine.[11][12][13]
Infrared (IR) Spectroscopy: Probing Vibrational Frequencies
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The C-O and C-S stretching frequencies are particularly informative.
| Compound | Key Vibrational Mode | Predicted Frequency (cm⁻¹) | Rationale |
| 1-Oxa-7-azaspiro[4.4]nonane | C-O Stretch | ~1050-1150 | The C-O single bond is relatively strong and will exhibit a characteristic stretching frequency in this region. |
| N-H Stretch | ~3300-3500 | This is a characteristic stretching frequency for a secondary amine. | |
| C-H Stretch (aliphatic) | ~2850-2960 | Typical for sp³ hybridized C-H bonds. | |
| 1-Thia-7-azaspiro[4.4]nonane | C-S Stretch | ~600-800 | The C-S bond is weaker and involves a heavier atom (sulfur) than the C-O bond, resulting in a lower stretching frequency. |
| N-H Stretch | ~3300-3500 | This frequency should be largely unaffected by the change in the other ring. | |
| C-H Stretch (aliphatic) | ~2850-2960 | Similar to the oxa-analog. |
Note: Predicted frequencies are based on typical ranges for these functional groups.[14][15][16][17][18][19][20][21]
Mass Spectrometry (MS): Mapping Fragmentation Pathways
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation patterns can reveal structural features. The weaker C-S bond in the thia-analog is expected to influence its fragmentation.
Predicted Fragmentation Comparison
1-Oxa-7-azaspiro[4.4]nonane:
-
Molecular Ion (M⁺): Expected at m/z = 127.
-
Key Fragments: Likely fragmentation pathways would involve the loss of small neutral molecules like ethylene (C₂H₄) from the tetrahydrofuran ring or cleavage adjacent to the nitrogen atom.
1-Thia-7-azaspiro[4.4]nonane:
-
Molecular Ion (M⁺): Expected at m/z = 143.
-
Key Fragments: The weaker C-S bond suggests that initial fragmentation is more likely to occur in the tetrahydrothiophene ring. Cleavage of the C-S bond would be a prominent fragmentation pathway.
Note: Predicted m/z values are based on the molecular formulas C₇H₁₃NO and C₇H₁₃NS.[22][23][24][25][26][27]
Experimental Protocols
To obtain the spectroscopic data discussed, the following general protocols would be employed.
NMR Spectroscopy Protocol
Caption: A generalized workflow for NMR data acquisition.
-
Sample Preparation: Accurately weigh 5-10 mg of the spiro compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquisition: Acquire the ¹H and ¹³C spectra using standard acquisition parameters. For ¹³C spectra, a proton-decoupled experiment is typically performed.
IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the background spectrum. Then, collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for liquids.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
The substitution of oxygen with sulfur in the 1-aza-spiro[4.4]nonane framework imparts distinct and predictable changes in the spectroscopic signatures of the molecule. In NMR spectroscopy, the lower electronegativity of sulfur leads to a significant upfield shift of adjacent protons and carbons. In IR spectroscopy, the weaker C-S bond results in a lower vibrational frequency compared to the C-O bond. Finally, mass spectrometry is likely to reveal different fragmentation patterns driven by the relative strengths of the C-O and C-S bonds. These spectroscopic insights are invaluable for the unambiguous identification of these analogs and provide a deeper understanding of how heteroatom substitution can be used to modulate molecular properties.
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- NMR Spectroscopy- Diamagnetic Shielding, Electronegativity, Hybridiz
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- Complete analysis of the 1H nmr spectrum of tetrahydrothiophene.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-Oxa-7-azaspiro[4.4]nonane
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Oxa-7-azaspiro[4.4]nonane (CAS No. 176-12-5), ensuring the safety of your laboratory personnel and the protection of our environment. This procedure is grounded in established safety protocols and regulatory standards, empowering you to manage your chemical waste with confidence and precision.
Understanding the Compound: Hazard Profile of 1-Oxa-7-azaspiro[4.4]nonane
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. 1-Oxa-7-azaspiro[4.4]nonane is a heterocyclic compound that, while valuable in organic synthesis and pharmaceutical research, presents specific hazards that must be managed. The primary hazards, as identified in the Safety Data Sheet (SDS), are summarized below.
| Hazard Classification | GHS Hazard Statement | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
This information is the cornerstone of our disposal strategy. The irritant nature of this compound dictates the necessary personal protective equipment (PPE) and handling precautions throughout the disposal process.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, where each step logically follows from the established hazard profile and regulatory requirements for chemical waste management.
Step 1: Waste Characterization
The first and most critical step in the proper disposal of any chemical is to determine if it is a hazardous waste according to the Environmental Protection Agency (EPA) regulations.[1][2][3][4] This determination must be accurate and made at the point of generation.[4]
For 1-Oxa-7-azaspiro[4.4]nonane, based on the known hazards, we can make the following assessment:
-
Listed Wastes: This compound is not explicitly found on the F, K, P, or U lists of hazardous wastes.[2]
-
Characteristic Wastes: We must evaluate the waste for the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.[2][5]
-
Ignitability (D001): The SDS for 1-Oxa-7-azaspiro[4.4]nonane does not indicate a low flash point. However, if it is dissolved in a flammable solvent, the entire solution may be considered ignitable.
-
Corrosivity (D002): The compound is an irritant but is not classified as corrosive. The pH of the waste should be considered; a pH less than or equal to 2 or greater than or equal to 12.5 would classify it as corrosive.[5]
-
Reactivity (D003): There is no information to suggest that this compound is reactive in a way that meets the EPA's definition.
-
Toxicity (D004-D043): While it is an irritant, it is not listed as having a specific toxicity characteristic that would classify it under these codes.[5]
-
Step 2: Segregation and Container Selection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Segregation: Do not mix 1-Oxa-7-azaspiro[4.4]nonane waste with other incompatible waste streams. It should be collected in a designated container.
-
Container Selection:
-
The container must be made of a material that is compatible with 1-Oxa-7-azaspiro[4.4]nonane. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must be in good condition, free from leaks, corrosion, or other damage.[6]
-
Ensure the container has a secure, tight-fitting lid to prevent spills and the release of vapors.[7][8] The container must be kept closed except when adding waste.[6][7][8]
-
Step 3: Proper Labeling of the Waste Container
Accurate and clear labeling of hazardous waste containers is a strict regulatory requirement.[9][10][11][12][13] The label must be affixed to the container as soon as the first drop of waste is added.
The label must include the following information:
-
Generator's Name and Address: The name and address of your institution or facility.
-
Chemical Contents: Clearly identify the contents as "1-Oxa-7-azaspiro[4.4]nonane". If it is in a solution, list all components and their approximate percentages.
-
Hazard Characteristics: Indicate that the waste is an "Irritant".
Step 4: Accumulation and Storage
Waste must be accumulated and stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of the operator.
-
Store the container in a well-ventilated area, away from incompatible materials.
-
Secondary containment is a best practice to contain any potential leaks or spills.
Step 5: Arranging for Disposal
The final and most crucial step is to ensure the waste is transported to and disposed of at an approved facility. The Safety Data Sheet for 1-Oxa-7-azaspiro[4.4]nonane explicitly states to "Dispose of contents/container to an approved waste disposal plant."
-
Engage a Licensed Hazardous Waste Disposal Company: Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed and reputable hazardous waste disposal company.[14][15][16][17] Do not attempt to dispose of this chemical through standard laboratory trash or down the drain.
-
"Cradle to Grave" Responsibility: As the generator of the waste, you are responsible for it from its creation to its final disposal.[14][16][18] Selecting a qualified disposal company is essential to mitigate this long-term liability.[14][15][17][18]
-
Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your facility to its final destination.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-Oxa-7-azaspiro[4.4]nonane.
Caption: Disposal Decision Workflow for 1-Oxa-7-azaspiro[4.4]nonane.
By adhering to this comprehensive disposal protocol, you are not only ensuring regulatory compliance but also upholding the highest standards of laboratory safety and environmental stewardship. This commitment to responsible chemical management is a hallmark of scientific excellence.
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A Brief Guide To Hazardous Waste Container Labeling & Marking. (n.d.). Hazardous Waste Experts. Retrieved January 15, 2026, from [Link]
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Hazardous Waste Label Requirements — Comply With EPA/RCRA Regulations. (n.d.). U.S. Compliance. Retrieved January 15, 2026, from [Link]
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Hazardous Waste Label Requirements | EPA & DOT Compliance. (2021, February 21). MLI Environmental. Retrieved January 15, 2026, from [Link]
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EPA and DOT Hazardous Waste Labeling Requirements. (2021, July 21). EHS Compliance Texas. Retrieved January 15, 2026, from [Link]
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Exploring the Synthesis and Applications of 1-Oxa-7-azaspiro[4.4]nonane (CAS 176-12-5). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]
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4 Questions to Make a Hazardous Waste Determination. (n.d.). Arcwood Environmental. Retrieved January 15, 2026, from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Oxa-7-azaspiro[4.4]nonane
As researchers and drug development professionals, our work with novel chemical entities like 1-Oxa-7-azaspiro[4.4]nonane (CAS No. 176-12-5) is foundational to innovation.[1][2] This spirocyclic heterocyclic amine is a valuable building block in organic synthesis and pharmaceutical research.[1] However, its potential hazards necessitate a robust and well-reasoned approach to personal safety. This guide provides essential, immediate safety protocols and logistical plans for handling this compound, moving beyond a simple checklist to explain the causality behind each recommendation.
Core Hazard Assessment: Understanding the "Why"
A thorough risk assessment is the cornerstone of laboratory safety. For 1-Oxa-7-azaspiro[4.4]nonane, the primary hazards have been identified in supplier Safety Data Sheets (SDS).[3] Understanding these risks is critical to selecting appropriate Personal Protective Equipment (PPE).
Identified Hazards:
-
H315: Causes skin irritation. [3][4] Direct contact with the skin can lead to inflammation, redness, itching, or blistering.
-
H319: Causes serious eye irritation. [3][4] Exposure to the eyes can result in significant pain, redness, or damage.
-
H335: May cause respiratory irritation. [3][4] Inhalation of dust or aerosols can irritate the lungs and respiratory system.
These classifications dictate a mandatory level of protection to prevent exposure through the three primary routes: dermal contact, ocular contact, and inhalation.
Recommended Personal Protective Equipment Ensemble
Based on the identified hazards, a multi-layered PPE strategy is required. The following recommendations are designed to provide a comprehensive barrier against exposure.
Eye and Face Protection
Given the serious eye irritation risk (H319), eye protection is non-negotiable.[3]
-
Minimum Requirement: ANSI Z87.1-certified safety glasses with side shields are required for all work involving this compound.[5]
-
Splash Hazard: When handling solutions, larger quantities, or any procedure with a risk of splashing, chemical safety goggles are mandatory.
-
High-Risk Operations: For tasks with a significant splash or aerosol generation potential (e.g., transferring large volumes, sonicating solutions), a face shield should be worn in addition to safety goggles.[6][7]
Hand Protection
To mitigate the risk of skin irritation (H315), appropriate gloves must be worn at all times.[3]
-
Material: Nitrile gloves are the standard recommendation, providing a suitable barrier against incidental contact.[6][8]
-
Integrity: Always inspect gloves for tears or punctures before use.[5]
-
Practice: For extended procedures or when handling concentrates, consider double-gloving. This allows for the removal of the outer, contaminated glove without exposing the skin.[7] Change gloves frequently (e.g., every 30-60 minutes) and immediately after known contact.[7]
Body Protection
Protecting skin and personal clothing from contamination is crucial.
-
Standard: A long-sleeved laboratory coat is required to protect the arms and torso.[5][6]
-
Material: For handling larger quantities where splashes are possible, a flame-retardant or chemical-resistant lab coat is advisable.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. Do not wear sandals or open-toed shoes.[8]
Respiratory Protection
The potential for respiratory irritation (H335) means that engineering controls and, if necessary, respiratory protection are vital.[3]
-
Primary Control: All handling of solid 1-Oxa-7-azaspiro[4.4]nonane or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[5][9]
-
Secondary Control: If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator is necessary.[5] For fine powders, an N95 respirator may be sufficient, but for potential vapor exposure, a respirator with organic vapor cartridges is required.[6]
Operational Plan: Scenario-Based PPE Selection
The required level of PPE can vary based on the scale and nature of the work. The following table provides guidance for common laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing <1g of Solid | Safety Goggles | Single Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Dilute Solutions (<0.1M) | Safety Goggles | Single Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Large-Scale Solid Handling (>10g) | Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Lab Coat | Chemical Fume Hood |
| Transferring Concentrated Solutions | Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Goggles & Face Shield | Heavy-Duty Nitrile Gloves | Chemical-Resistant Apron & Lab Coat | NIOSH-Approved Respirator with Organic Vapor Cartridges |
Procedural Guide: Donning and Doffing PPE
The order of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on and fasten completely.
-
Respirator (if required): Perform a seal check.
-
Eye and Face Protection: Position goggles and/or face shield.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove using a glove-to-glove technique to avoid touching the outside of the gloves with bare skin. Dispose of immediately.
-
Face Shield/Goggles: Remove by handling the strap, not the front.
-
Lab Coat: Unfasten and roll it inside-out as you remove it to contain contaminants.
-
Respirator (if worn): Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[5]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with 1-Oxa-7-azaspiro[4.4]nonane.
Caption: PPE selection workflow based on physical form and scale.
Disposal Plan
All disposable PPE, including gloves and any contaminated wipes, must be treated as hazardous waste.
-
Collect all used PPE in a designated, sealed waste container.[3]
-
Label the container clearly as "Hazardous Chemical Waste."
-
Follow your institution's specific guidelines for the disposal of chemical waste. Do not discard in regular trash.[5]
By adhering to these scientifically grounded safety protocols, you can confidently handle 1-Oxa-7-azaspiro[4.4]nonane, ensuring both your personal safety and the integrity of your research.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
